molecular formula C8H12ClNO2 B015303 1-Acetylpiperidine-4-carbonyl chloride CAS No. 59084-16-1

1-Acetylpiperidine-4-carbonyl chloride

Cat. No.: B015303
CAS No.: 59084-16-1
M. Wt: 189.64 g/mol
InChI Key: OHCPVLJEAHBMEG-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carbonyl chloride (CAS 59084-16-1) is an acid chloride derivative used in organic synthesis as a key building block for the preparation of amides and other advanced intermediates . This compound, with a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 g/mol, is characterized by a melting point of 131-133°C . It is of significant value in pharmaceutical research, where it serves as a certified reference material (CRM) for Iloperidone Impurity 22, supporting analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) . The reagent is typically offered with a high purity of 97% and is moisture-sensitive, requiring handling under inert atmosphere and storage at ambient temperatures . Handling and Safety: This chemical is classified as a corrosive solid and carries the GHS hazard statements H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage) . It is assigned to UN 3261 (Corrosive solid, acidic, organic, N.O.S., Packing Group III), and researchers must adhere to all recommended safety precautions, including the use of personal protective equipment . Regulatory and Use Information: The product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use, nor for use in humans or animals . This compound is not listed on the TSCA Inventory .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-4-carbonyl chloride
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InChI

InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OHCPVLJEAHBMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70207827
Record name 1-Acetylpiperidine-4-carbonyl chloride
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Molecular Weight

189.64 g/mol
Source PubChem
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CAS No.

59084-16-1
Record name 1-Acetyl-4-piperidinecarbonyl chloride
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Record name 1-Acetylpiperidine-4-carbonyl chloride
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Record name 1-Acetylpiperidine-4-carbonyl chloride
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Record name 1-acetylpiperidine-4-carbonyl chloride
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Foundational & Exploratory

1-Acetylpiperidine-4-carbonyl chloride CAS number 59084-16-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbonyl chloride (CAS: 59084-16-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, application, and safe handling, ensuring a foundation of scientific integrity and practical utility.

Core Compound Identity and Physicochemical Profile

This compound, also known by synonyms such as 1-Acetylisonipecotoyl chloride, is a bifunctional synthetic intermediate.[1][2] Its structure incorporates a reactive acyl chloride group and a piperidine scaffold, making it a valuable building block in medicinal chemistry.[3] The N-acetyl group modulates the basicity of the piperidine nitrogen, influencing its reactivity and pharmacokinetic properties in derivative molecules.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The compound's physical properties are critical for designing reaction conditions and ensuring proper storage. It is a solid at room temperature and is highly sensitive to moisture due to the reactive acyl chloride moiety.[4][5]

PropertyValueSource(s)
CAS Number 59084-16-1[4]
Molecular Formula C₈H₁₂ClNO₂[2][6]
Molecular Weight 189.64 g/mol [2]
Appearance Yellow to Pale Orange or White Solid/Powder[4][7]
Melting Point 135-137 °C[4][7]
Boiling Point (Predicted) 308.0 ± 35.0 °C at 760 mmHg[4][8]
Density (Predicted) 1.224 g/cm³[4][5]
Solubility Decomposes in water; Soluble in DMSO (Slightly) and other common organic solvents (e.g., Dichloromethane, THF).[1][4]
Moisture Sensitivity Highly sensitive; Hygroscopic.[4][7]

Synthesis and Reaction Mechanism

The preparation of this compound is typically achieved from isonipecotic acid. The synthesis is a robust two-step process involving N-acetylation followed by conversion of the carboxylic acid to the acyl chloride.

Synthetic Pathway Overview

The causality of this pathway is straightforward:

  • N-Acetylation: The piperidine nitrogen of isonipecotic acid is first protected or functionalized with an acetyl group. Acetic anhydride is an effective and common acetylating agent for this transformation.[3] This step is crucial as it prevents side reactions involving the secondary amine in the subsequent step and in later applications.

  • Acid Chloride Formation: The carboxylic acid functionality is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.[3][7]

Synthesis_Workflow Start Isonipecotic Acid (Piperidine-4-carboxylic acid) Step1 N-Acetylation Start->Step1 Intermediate 1-Acetylpiperidine-4-carboxylic acid Step1->Intermediate Step2 Chlorination Intermediate->Step2 End This compound (Final Product) Step2->End Reagent1 Acetic Anhydride Reagent1->Step1 Reagent2 Thionyl Chloride (SOCl₂) Reagent2->Step2

Caption: General synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical data confirms reaction completion.

Step 1: Synthesis of 1-Acetylpiperidine-4-carboxylic acid

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Suspend isonipecotic acid in a suitable solvent such as dichloromethane (DCM).[3]

  • Reagent Addition: Add acetic anhydride to the suspension.[3] The reaction is typically conducted at ambient temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 20-24 hours).[3]

  • Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, often from ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[3]

Step 2: Synthesis of this compound

  • Setup: In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber) with the 1-acetylpiperidine-4-carboxylic acid from Step 1.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. This reaction is often performed neat or in an inert solvent like 1,2-dichloroethane.[4][7]

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining solid is the crude this compound. Due to its moisture sensitivity, it is often used immediately in the next synthetic step without extensive purification.

Reactivity and Key Applications in Drug Discovery

The utility of this compound stems from the high reactivity of the acyl chloride group, which makes it an excellent acylating agent.[9][10] It readily reacts with nucleophiles such as alcohols, amines, and arenes (under Friedel-Crafts conditions) to form corresponding esters, amides, and ketones.[10][11]

This reactivity profile makes it a key intermediate in the synthesis of pharmacologically active agents, including CNS depressants and potent enzyme inhibitors.[3][4]

Reactivity_Diagram Core 1-Acetylpiperidine- 4-carbonyl chloride Product_Amide Amide Derivative Core->Product_Amide Product_Ester Ester Derivative Core->Product_Ester Product_Ketone Aryl Ketone Derivative Core->Product_Ketone Nuc_Amine Amine (R-NH₂) Nuc_Amine->Core Amidation Nuc_Alcohol Alcohol (R-OH) Nuc_Alcohol->Core Esterification Nuc_Arene Arene (Ar-H) + Lewis Acid Nuc_Arene->Core Friedel-Crafts Acylation

Caption: Core reactivity pathways of this compound.

Protocol: General Amide Coupling Reaction

This protocol outlines a standard procedure for coupling the acyl chloride with a primary or secondary amine.

  • Setup: In a fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) in a dry, aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Reagent Addition: Dissolve this compound in the same dry solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.

Analytical and Spectroscopic Data

Confirming the identity and purity of this compound is essential. While detailed spectra are proprietary to manufacturers, typical analytical methods and expected data points are summarized below.[12][13]

Analysis MethodExpected Data / PurposeSource(s)
HPLC Purity assessment (>95-98% is common for commercial grades). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable.[14][15]
¹H NMR Confirms structural integrity. Expect signals for the acetyl methyl group (~2.1 ppm) and multiplets for the piperidine ring protons.[3]
GC-MS Provides molecular weight confirmation. The mass spectrum would show a molecular ion peak (m/z = 189) and characteristic fragmentation patterns, with major peaks often observed at m/z = 126 and m/z = 43.[2]
IR Spectroscopy Confirms the presence of key functional groups. Expect a strong carbonyl (C=O) stretch for the acyl chloride around 1785-1815 cm⁻¹ and another for the amide around 1630-1660 cm⁻¹.-

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[16][17]

Hazard Identification
GHS PictogramSignal WordHazard Statement(s)
alt text
Danger H314: Causes severe skin burns and eye damage.

(Source: Aggregated from multiple safety data sheets)[2]

Handling and Storage Protocol

This workflow is designed to mitigate the risks associated with this corrosive and moisture-sensitive compound.

Safety_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_storage Storage & Disposal Prep 1. Don Full PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work ONLY in a Chemical Fume Hood Prep->FumeHood Inert 3. Prepare Dry Glassware & Inert Atmosphere FumeHood->Inert Weigh 4. Weigh Quickly (Minimize Air Exposure) Inert->Weigh Dispense 5. Dispense into Solvent Under Inert Gas Weigh->Dispense Quench 6. Quench Reaction Carefully Dispense->Quench Store 7. Store Tightly Sealed in Refrigerator Under Inert Atmosphere Quench->Store Disposal 8. Dispose as Hazardous Corrosive Waste Store->Disposal

Caption: Mandatory safety and handling workflow for the compound.

Key Procedural Steps:

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][16]

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

  • Storage: Store in a refrigerator under an inert atmosphere.[4][14] The compound is hygroscopic and moisture-sensitive; keep the container tightly closed in a dry and cool place.[4][7]

  • First Aid (Eyes): In case of eye contact, rinse cautiously and immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical advice.[7][16]

  • First Aid (Skin): If on skin, take off immediately all contaminated clothing. Rinse skin with plenty of water. It causes burns.[14][16]

  • Spill & Disposal: Sweep up spills carefully, avoiding dust formation, and place in a suitable container for disposal.[16] Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local regulations.[1][16]

References

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonyl chloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-acetylpiperidine-4-carbonyl chloride, a key building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers an in-depth exploration of its synthesis, including a detailed experimental protocol and the underlying reaction mechanism. Furthermore, it delves into the critical aspects of its analytical characterization, reactivity profile, and established applications in the synthesis of pharmaceutical agents. This guide is intended to serve as a practical resource for researchers and drug development professionals, enabling a thorough understanding and effective utilization of this versatile synthetic intermediate.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound (CAS No: 59084-16-1) emerges as a particularly valuable derivative, offering a reactive handle for the introduction of the N-acetylated piperidine-4-carboxamide substructure. The presence of the highly electrophilic acyl chloride functionality allows for efficient coupling reactions with a wide range of nucleophiles, making it a cornerstone intermediate in the construction of complex molecular architectures. This guide will provide the foundational knowledge and practical insights necessary for its effective application in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a tertiary amide within the piperidine ring and a reactive acyl chloride at the 4-position. The acetyl group on the nitrogen atom modulates the electron density and conformational preferences of the piperidine ring, which can influence its binding to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₂ClNO₂[1][2]
Molecular Weight 189.64 g/mol [1][2]
Appearance White to cream or orange to brown solid (crystals or powder)[3]
Melting Point 135-137 °C[4]
Boiling Point 308.0 ± 35.0 °C (Predicted)[4]
Solubility Soluble in organic solvents such as dichloromethane and THF; decomposes in water.[5]
CAS Number 59084-16-1[1][2]
IUPAC Name This compound[1][2]

Synthesis and Mechanistic Insights

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 1-acetylpiperidine-4-carboxylic acid. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.

Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid

The necessary precursor, 1-acetylpiperidine-4-carboxylic acid, can be synthesized from 4-piperidinecarboxylic acid (isonipecotic acid) via N-acetylation.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic acid [5]

  • Reactants: 4-piperidinecarboxylic acid, acetic anhydride.

  • Procedure:

    • A mixture of 4-piperidinecarboxylic acid (100 g) and acetic anhydride (400 ml) is prepared.

    • The mixture is heated to reflux for 2 hours.

    • After reflux, the reaction is allowed to cool and stand at room temperature overnight.

    • The reaction medium is concentrated under reduced pressure.

    • The resulting residue is triturated with ethyl ether, filtered, and washed with ethyl ether to yield the desired product.

Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a critical step that activates the carbonyl group for subsequent nucleophilic acyl substitution reactions.

Experimental Protocol: Synthesis of this compound [6]

  • Reactants: 1-Acetylpiperidine-4-carboxylic acid, thionyl chloride.

  • Solvent: Dichloromethane may be used as a solvent.

  • Procedure:

    • 1-Acetylpiperidine-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride.

    • The reaction is typically carried out at a temperature between 20-40 °C for a duration of 6-8 hours.

    • Upon completion, the reaction mixture is subjected to vacuum rotary evaporation to remove excess chlorinating agent and solvent.

    • The crude product is then washed with petroleum ether to afford this compound.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

G RCOOH 1-Acetylpiperidine-4-carboxylic acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic attack by carbonyl oxygen on sulfur SOCl2 Thionyl Chloride SOCl2->Intermediate1 Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Loss of SO₂ and Cl⁻ Byproducts SO₂ + HCl Intermediate1->Byproducts Product This compound Intermediate2->Product Attack by Cl⁻ G AcylChloride This compound Product Substituted Product AcylChloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, Ar-H) Nucleophile->Product HCl HCl Product->HCl Byproduct

References

An In-depth Technical Guide to the Spectral Analysis of 1-Acetylpiperidine-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetylpiperidine-4-carbonyl chloride is a key bifunctional synthetic intermediate, pivotal in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive acyl chloride and an N-acetylated piperidine ring, makes it a versatile building block for the synthesis of complex pharmaceutical agents. Accurate characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound, offering insights into its structural confirmation and purity assessment.

Molecular Structure and Key Features

This compound possesses the chemical formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol .[1] The structure is characterized by a piperidine ring N-substituted with an acetyl group and C-4 substituted with a carbonyl chloride group. The presence of two carbonyl groups and the stereochemistry of the piperidine ring are key features that are elucidated by the spectroscopic techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the methine proton at the C-4 position.

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Causality of Chemical Shift and Multiplicity
~3.8 - 4.2Multiplet2HH-2ax, H-6axThe axial protons at the 2 and 6 positions are deshielded due to the anisotropic effect of the adjacent nitrogen and the amide carbonyl group. Their axial orientation typically results in a more downfield shift compared to their equatorial counterparts.
~3.0 - 3.4Multiplet1HH-4The methine proton at the C-4 position is significantly deshielded by the adjacent electron-withdrawing carbonyl chloride group. It is expected to be a multiplet due to coupling with the neighboring methylene protons.
~2.8 - 3.2Multiplet2HH-2eq, H-6eqThe equatorial protons at the 2 and 6 positions are also influenced by the nitrogen and amide carbonyl but to a lesser extent than the axial protons.
~2.15Singlet3H-C(O)CH₃The methyl protons of the acetyl group are in a relatively shielded environment and appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a characteristic peak for an N-acetyl group.[2]
~1.8 - 2.2Multiplet4HH-3, H-5The methylene protons at the 3 and 5 positions of the piperidine ring are expected to show complex overlapping multiplets due to both geminal and vicinal coupling.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The two carbonyl carbons will be the most downfield signals.

Chemical Shift (δ) ppm (Predicted) Assignment Reasoning for Chemical Shift
~175.0C =O (acyl chloride)The carbon of the acyl chloride is highly deshielded due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Acyl chloride carbonyl carbons typically resonate in the 160-180 ppm range.
~169.5C =O (amide)The amide carbonyl carbon is also deshielded, though slightly less so than the acyl chloride carbon.
~45.0C-2, C-6These carbons are adjacent to the nitrogen atom and are thus deshielded.
~42.0C-4The methine carbon at the C-4 position is deshielded by the attached carbonyl chloride group.
~28.0C-3, C-5These methylene carbons are in a typical aliphatic region of the spectrum.
~21.5-C(O)CH₃ The methyl carbon of the acetyl group is in a relatively upfield region, characteristic of a methyl group attached to a carbonyl.[2]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). As the compound is an acyl chloride and sensitive to moisture, it is crucial to use a dry NMR tube and a dry solvent.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) (Expected) Intensity Assignment Rationale for Absorption
~1800Strong, SharpC=O stretch (Acyl Chloride)The C=O bond in acyl chlorides is at a higher frequency than in other carbonyl compounds due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond.
~1645StrongC=O stretch (Amide)The amide carbonyl stretch (Amide I band) is typically found in this region. The lower frequency compared to the acyl chloride is due to the resonance effect of the nitrogen lone pair.
2850-2960MediumC-H stretch (Aliphatic)These absorptions arise from the stretching vibrations of the C-H bonds in the piperidine ring and the acetyl methyl group.
~1440MediumC-H bend (Methylene scissoring)Bending vibrations of the CH₂ groups in the piperidine ring.
~1250MediumC-N stretchStretching vibration of the carbon-nitrogen bond in the amide group.

Experimental Protocol for IR Spectroscopy

Due to the moisture sensitivity of the acyl chloride, sample preparation must be conducted in a dry environment.

  • Sample Preparation (Thin Film):

    • Place a small amount of the neat liquid or solid this compound between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Gently press the plates together to form a thin film.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The GC-MS data available from PubChem for this compound shows key fragments that can be rationalized.[1]

Mass Spectrometry Data and Fragmentation Analysis

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z 189 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 191 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The PubChem data indicates a peak at m/z 189.[1]

  • Major Fragments:

    • m/z 126: This prominent fragment likely arises from the loss of the acetyl group (-COCH₃, 43 Da) and a chlorine radical, followed by the formation of a stable acylium ion of the piperidine ring.

    • m/z 43: This is a very common fragment and corresponds to the acetyl cation [CH₃CO]⁺. Its high abundance is expected due to the stability of the acylium ion.[1]

Proposed Fragmentation Pathway

fragmentation M [M]⁺˙ m/z 189 F1 [M - Cl]⁺ m/z 154 M->F1 - Cl• F2 [M - C₂H₃O]⁺ m/z 146 M->F2 - •COCH₃ F4 [CH₃CO]⁺ m/z 43 M->F4 α-cleavage F3 [C₄H₅N(COCH₃)]⁺ m/z 126 F1->F3 - CO

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value comfortably above the molecular weight (e.g., 250).

    • Ion Source Temperature: Typically 230 °C.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions. Compare the fragmentation pattern with known databases and theoretical fragmentation pathways.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. The predicted NMR data, in conjunction with the characteristic IR absorptions and the mass spectral fragmentation pattern, offers a detailed electronic and structural map of the molecule. The experimental protocols outlined in this guide provide a framework for researchers and scientists to reliably obtain and interpret high-quality spectral data for this important synthetic intermediate, ensuring confidence in its use in drug development and other scientific endeavors.

References

The Synthetic Cornerstone: A Technical Guide to 1-Acetylpiperidine-4-carbonyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, this guide delves into the synthesis, reactivity, and patented applications of 1-acetylpiperidine-4-carbonyl chloride, a pivotal building block in medicinal chemistry. This document moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this versatile intermediate is leveraged to construct complex molecular architectures with therapeutic potential.

Introduction: The Strategic Importance of the 1-Acetylpiperidine-4-carboxamide Moiety

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive molecules due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of an acetyl group at the 1-position modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic profile. When further functionalized at the 4-position with a reactive carbonyl chloride, this compound emerges as a highly valuable and versatile intermediate for the facile introduction of the 1-acetylpiperidine-4-carboxamide core into a diverse range of molecular frameworks. This guide will illuminate the critical aspects of its synthesis, handling, and strategic deployment in the synthesis of novel therapeutic agents.

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved through a reliable two-step sequence starting from the commercially available 4-piperidinecarboxylic acid (isonipecotic acid).

Step 1: N-Acetylation of 4-Piperidinecarboxylic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid via acetylation. This is a crucial manipulation that not only prevents unwanted side reactions in the subsequent chlorination step but also introduces a key structural motif present in many final drug candidates.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

  • Reactants: 4-Piperidinecarboxylic acid, Acetic anhydride.

  • Procedure:

    • To a stirred suspension of 4-piperidinecarboxylic acid in a suitable solvent such as dichloromethane, add acetic anhydride.

    • The reaction mixture is typically stirred at ambient temperature for an extended period (e.g., 23 hours) to ensure complete conversion.

    • The resulting 1-acetylpiperidine-4-carboxylic acid can be isolated by filtration and purified by recrystallization from a solvent like ethanol to yield a white solid.[1]

  • Causality: The use of acetic anhydride provides a straightforward and efficient means of N-acetylation. The acetyl group serves as a protecting group for the piperidine nitrogen, preventing its reaction with the chlorinating agent in the next step.

Step 2: Conversion to the Acyl Chloride

The second step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound

  • Reactants: 1-Acetylpiperidine-4-carboxylic acid, Thionyl chloride.

  • Solvent: Dichloromethane or neat thionyl chloride.

  • Procedure:

    • 1-Acetylpiperidine-4-carboxylic acid is suspended in an inert solvent like dichloromethane.

    • Thionyl chloride is added, often in excess, and the mixture is heated to reflux.

    • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.[1][2] This product is often used directly in the next step without further purification due to its moisture sensitivity.

  • Causality: The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism, converting the less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for reaction with a wide range of nucleophiles.

Diagram of the Synthesis of this compound

G 4-Piperidinecarboxylic Acid 4-Piperidinecarboxylic Acid 1-Acetylpiperidine-4-carboxylic Acid 1-Acetylpiperidine-4-carboxylic Acid 4-Piperidinecarboxylic Acid->1-Acetylpiperidine-4-carboxylic Acid Acetic Anhydride This compound This compound 1-Acetylpiperidine-4-carboxylic Acid->this compound Thionyl Chloride

Caption: Synthetic pathway to this compound.

Physicochemical and Reactivity Profile

This compound is typically a white to pale yellow solid or liquid and is highly reactive.[3] It is sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid. Therefore, it should be handled under anhydrous conditions.

PropertyValueSource
Molecular FormulaC₈H₁₂ClNO₂
Molecular Weight189.64 g/mol
Melting Point135-137 °C[2]
SolubilitySoluble in organic solvents (e.g., dichloromethane, THF), decomposes in water.[3]

The high reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it an excellent acylating agent for a variety of nucleophiles.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Scaffolds

The primary utility of this compound in drug discovery lies in its ability to readily form amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals.

Synthesis of Carboxamides as Enzyme Inhibitors

A significant application of this acyl chloride is in the synthesis of piperidine-4-carboxamides, which have shown promise as inhibitors of various enzymes.

Case Study: Carbonic Anhydrase Inhibitors

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as human carbonic anhydrase (hCA) inhibitors.[4] In this synthesis, a key step would involve the acylation of an appropriate amine with an acyl chloride like this compound to form the central carboxamide linkage. Several of the synthesized compounds exhibited low nanomolar inhibitory activity and selectivity against certain hCA isoforms, including those associated with tumors.[4]

Experimental Workflow: General Amide Bond Formation

G cluster_0 Acylation Reaction This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Primary/Secondary Amine Primary/Secondary Amine 1-Acetylpiperidine-4-carboxamide 1-Acetylpiperidine-4-carboxamide Tetrahedral Intermediate->1-Acetylpiperidine-4-carboxamide Elimination of HCl

Caption: General workflow for amide synthesis using this compound.

Role in the Synthesis of G-Protein Coupled Receptor (GPCR) Antagonists

The 1-acetylpiperidine-4-carboxamide scaffold is also a key feature in the design of antagonists for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are important drug targets.

Case Study: CCR5 Antagonists for HIV Treatment

While not a direct precursor to the marketed drug Maraviroc, analogues and compounds within the same chemical space of CCR5 antagonists have been synthesized using similar building blocks. The synthesis of such antagonists often involves the coupling of a piperidine-based core with a complex amine-containing fragment. The use of a reactive acyl chloride like this compound would be a logical and efficient method for forging the critical amide bond in these structures. Patents in this area often describe the synthesis of piperidine derivatives as CCR5 antagonists for the treatment of HIV infection.

Patent Landscape: Protecting Novel Chemical Entities

The versatility of this compound is reflected in the patent literature, where it is often cited as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

A review of the patent landscape reveals the use of piperidine-based scaffolds, often prepared from precursors like this compound, in the development of a wide range of therapeutic agents. For instance, patents for protease inhibitors often feature complex heterocyclic structures that can be functionalized with piperidine-containing moieties to enhance their pharmacological properties.[5] Similarly, patents for various enzyme inhibitors and receptor modulators frequently claim compounds bearing the 1-acetylpiperidine-4-carboxamide fragment.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands as a testament to the power of strategic molecular design. Its straightforward synthesis, coupled with its high reactivity and versatility, makes it an indispensable building block for the modern medicinal chemist. The ability to efficiently introduce the 1-acetylpiperidine-4-carboxamide moiety allows for the rapid exploration of chemical space and the optimization of lead compounds in the pursuit of novel and effective therapeutics. As drug discovery continues to evolve, the demand for such reliable and versatile synthetic intermediates will undoubtedly remain high, solidifying the importance of this compound in the development of future medicines.

References

An In-depth Technical Guide to the Synthesis of 1-Acetylpiperidine-4-carbonyl Chloride: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-acetylpiperidine-4-carbonyl chloride, a key building block in pharmaceutical and medicinal chemistry. The document details the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the chemical logic underpinning the synthetic choices, ensuring a robust and reproducible process. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of this compound

This compound is a valuable acylating agent used in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, possessing both an activated carbonyl group and a protected piperidine nitrogen, makes it a versatile intermediate for introducing the 1-acetylpiperidine-4-carboxamide moiety into target structures. This scaffold is found in compounds investigated for their potential as enzyme inhibitors, receptor antagonists, and other pharmacologically active agents. A reliable and well-characterized synthetic route is therefore paramount for advancing research and development in these areas.

Retrosynthetic Analysis: Identifying the Core Starting Materials

A retrosynthetic approach to this compound logically points to 1-acetylpiperidine-4-carboxylic acid as the immediate precursor. The transformation of a carboxylic acid to an acyl chloride is a standard and efficient reaction in organic synthesis. Further deconstruction of 1-acetylpiperidine-4-carboxylic acid reveals that it can be readily prepared from piperidine-4-carboxylic acid, also known as isonipecotic acid, through N-acetylation. Therefore, the synthesis originates from readily available and commercially accessible starting materials.

The overall synthetic strategy can be visualized as a two-step process:

G Isonipecotic Acid Isonipecotic Acid 1-Acetylpiperidine-4-carboxylic Acid 1-Acetylpiperidine-4-carboxylic Acid Isonipecotic Acid->1-Acetylpiperidine-4-carboxylic Acid N-Acetylation This compound This compound 1-Acetylpiperidine-4-carboxylic Acid->this compound Chlorination

Figure 1: A high-level overview of the synthetic pathway to this compound.

Step 1: N-Acetylation of Isonipecotic Acid

The initial step involves the protection of the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) via acetylation. This serves two primary purposes: it prevents the amine from interfering with the subsequent chlorination reaction and it introduces the desired acetyl group of the final product.

Choice of Acetylating Agent

Acetic anhydride is a common and effective reagent for this transformation. It is inexpensive, readily available, and the reaction byproducts (acetic acid) are easily removed. The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of acetic anhydride.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

The following protocol is a robust method for the synthesis of 1-acetylpiperidine-4-carboxylic acid.[1][2]

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Acetic anhydride

  • Ethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of piperidine-4-carboxylic acid with 400 ml of acetic anhydride.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

  • To the resulting residue, add ethyl ether and grind the solid.

  • Filter the solid product and wash thoroughly with ethyl ether.

  • Dry the product under vacuum to yield 1-acetylpiperidine-4-carboxylic acid.

Parameter Value Reference
Starting MaterialPiperidine-4-carboxylic acid[3][4]
ReagentAcetic Anhydride[1][2]
Yield~45% (after recrystallization)[2]
Melting Point181.2–183.0 °C[2][5]

Table 1: Summary of the N-acetylation reaction.

Step 2: Chlorination of 1-Acetylpiperidine-4-carboxylic Acid

The second and final step is the conversion of the carboxylic acid group of 1-acetylpiperidine-4-carboxylic acid into a more reactive acyl chloride. This is a critical activation step that enables subsequent acylation reactions.

Selection of Chlorinating Agent

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and efficient.[6][7]

  • Thionyl Chloride (SOCl₂): This reagent is widely used due to its effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[6][8][9][10] The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[9][10]

  • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another excellent choice.[7][11][12] The reaction is typically milder than with thionyl chloride and the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also volatile.[13][14]

The choice between these two reagents often depends on the scale of the reaction, the sensitivity of other functional groups in the molecule, and desired work-up conditions. For the synthesis of this compound, both are suitable.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride with Thionyl Chloride

The mechanism for the reaction of a carboxylic acid with thionyl chloride involves a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion.[8][9][15] This forms a highly reactive intermediate which then undergoes nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl.[6][8]

G cluster_0 Mechanism with Thionyl Chloride R-COOH R-COOH Intermediate [R-CO-O-SOCl] R-COOH->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl Intermediate->AcylChloride + Cl⁻ Byproducts SO₂ + HCl

Figure 2: Simplified reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of the target compound using thionyl chloride.

Materials:

  • 1-Acetylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser, a drying tube, and a magnetic stirrer, suspend 1-acetylpiperidine-4-carboxylic acid in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

  • The resulting crude this compound can be used directly in the next step or purified by distillation or recrystallization, although it is often used without further purification due to its reactivity.

Parameter Value Reference
Starting Material1-Acetylpiperidine-4-carboxylic acid[5][16][17][18][19]
ReagentThionyl Chloride (SOCl₂)[2][6][9][10]
SolventAnhydrous Dichloromethane (DCM)[2]
ProductThis compound[20][21][22][23][24]

Table 2: Summary of the chlorination reaction.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride and Oxalyl Chloride: Highly corrosive, toxic, and react violently with water. All manipulations should be carried out in a fume hood. Ensure all glassware is dry. Wear appropriate PPE.

  • Hydrogen Chloride Gas: A byproduct of the chlorination reaction. It is corrosive and toxic. The reaction should be vented through a drying tube and a base trap.

Conclusion

The synthesis of this compound is a straightforward two-step process that begins with the N-acetylation of commercially available isonipecotic acid followed by chlorination of the resulting carboxylic acid. The choice of reagents and reaction conditions is guided by established principles of organic synthesis, ensuring a high-yielding and reproducible protocol. This guide provides the necessary technical details and underlying chemical principles to enable researchers to confidently prepare this important synthetic intermediate for their drug discovery and development endeavors.

References

Navigating the Challenges of 1-Acetylpiperidine-4-carbonyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the fast-paced world of pharmaceutical research and development, the integrity of starting materials is paramount. Among the vast array of reactive intermediates, 1-acetylpiperidine-4-carbonyl chloride stands out as a critical building block. However, its inherent reactivity presents significant challenges in terms of stability and storage. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the stability profile of this compound, coupled with field-proven strategies for its optimal storage and handling.

The Duality of Reactivity: Understanding the Instability of this compound

This compound is a highly valuable reagent due to the electrophilicity of its acyl chloride moiety, which readily participates in nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in synthesizing a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, this same reactivity is the primary driver of its instability.

The dominant degradation pathway for this compound is hydrolysis.[1] The acyl chloride functional group reacts aggressively with water, including atmospheric moisture, to yield 1-acetylpiperidine-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is often rapid and exothermic.

Several factors influence the rate of hydrolysis and overall stability:

  • Moisture: The presence of even trace amounts of water can initiate hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of decomposition.

  • pH: The presence of bases can catalyze hydrolysis.

Best Practices for Storage: Preserving the Integrity of this compound

To mitigate the inherent instability of this compound, a multi-faceted approach to storage is essential. The following protocols are designed to create a self-validating system that ensures the long-term viability of this critical reagent.

Inert Atmosphere and Moisture Control

The cornerstone of stable storage is the rigorous exclusion of moisture. This is best achieved by storing the compound under a dry, inert atmosphere.

Experimental Protocol: Inert Gas Blanketing

  • Container Selection: Utilize a clean, dry, amber glass bottle with a PTFE-lined cap to prevent light-induced degradation and ensure a tight seal.

  • Inert Gas Source: Connect a cylinder of dry nitrogen or argon gas with a regulator to a Schlenk line or a similar manifold.

  • Purging: Before introducing the this compound, thoroughly purge the storage bottle with the inert gas for several minutes to displace any air and residual moisture.

  • Transfer: If transferring the compound from a larger container, do so in a glove box or under a positive pressure of inert gas to minimize atmospheric exposure.

  • Blanketing: After adding the compound, flush the headspace of the bottle with the inert gas before sealing the cap tightly.

  • Sealing: For long-term storage, consider wrapping the cap and neck of the bottle with Parafilm® as an additional barrier against moisture ingress.

Temperature Regulation

Controlling the storage temperature is crucial to minimizing the rate of any potential degradation reactions.

Storage ConditionTemperature RangeRationale
Long-Term Storage -20°CSignificantly slows the rate of hydrolysis and other potential decomposition pathways. Ideal for preserving the compound for extended periods.
Short-Term Storage 2-8°CA suitable alternative for frequently used material, offering a good balance between stability and ease of access.
Benchtop Use Room Temperature (controlled)Minimize time at ambient temperature. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Table 1: Recommended Storage Temperatures for this compound

Material Compatibility

The choice of storage container and any handling equipment is critical to prevent contamination and degradation.

  • Recommended: Borosilicate glass, PTFE (Teflon®).

  • To Avoid: Plastics (as some may be permeable to moisture or reactive), rubber, and reactive metals.

Workflow for Handling and Purity Assessment

A robust workflow for handling and periodic purity assessment is essential for any research or development program utilizing this compound.

Caption: Recommended workflow for the handling and quality control of this compound.

Analytical Methods for Purity Determination

Due to its reactive nature, direct analysis of this compound can be challenging. A common and effective approach is reverse-phase high-performance liquid chromatography (HPLC).[4][5]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous acetonitrile to create a stock solution. Further dilute as necessary.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~210 nm.

    • Injection Volume: 10 µL.

  • Analysis: The primary peak will correspond to this compound. The major degradation product, 1-acetylpiperidine-4-carboxylic acid, will appear as a separate, more polar peak. Purity is determined by the area percentage of the main peak.

Managing Degradation: Quenching and Disposal

In the event of known or suspected degradation, or for the disposal of residual material, a controlled quenching procedure is mandatory.

degradation_pathway AcylChloride 1-Acetylpiperidine-4- carbonyl chloride CarboxylicAcid 1-Acetylpiperidine-4- carboxylic acid AcylChloride->CarboxylicAcid + HCl HCl (gas) AcylChloride->HCl + Water H2O (Moisture) Water->CarboxylicAcid Water->HCl

Caption: The primary hydrolysis pathway of this compound.

Experimental Protocol: Safe Quenching

  • Safety Precautions: Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Setup: Place a three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet in an ice-water bath.

  • Initial Quench: Slowly add a solution of isopropanol or another secondary alcohol to the flask containing the this compound (or its solution in an inert solvent) with vigorous stirring. The reaction with a less reactive alcohol is more controlled than with water.[6]

  • Aqueous Quench: Once the initial exothermic reaction has subsided, slowly add water via the dropping funnel to ensure complete hydrolysis.

  • Neutralization: After the quenching is complete, neutralize the acidic solution with a base such as sodium bicarbonate until the pH is neutral.[7]

  • Disposal: Dispose of the neutralized aqueous waste in accordance with local regulations.

Conclusion

The successful use of this compound in research and development hinges on a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. By controlling moisture, temperature, and employing appropriate analytical techniques for quality control, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

solubility of 1-acetylpiperidine-4-carbonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Acetylpiperidine-4-carbonyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of this compound (CAS No. 59084-16-1), a critical intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles that govern solvent selection. Understanding these principles is paramount for successful reaction design, purification, and handling of this highly reactive compound.

This compound is a bifunctional molecule featuring a tertiary amide and a highly reactive acyl chloride group. Its utility as a synthetic building block is directly linked to the electrophilic nature of the carbonyl chloride carbon.[1][2][3] However, this same reactivity is the single most important factor determining its solubility and stability in various media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59084-16-1[4][5]
Molecular Formula C₈H₁₂ClNO₂[1][4][5]
Molecular Weight 189.64 g/mol [1][5]
Appearance Colorless to pale yellow liquid OR White to yellow solid[1][4]
Melting Point 135-137°C (for solid form)[2][3][4]
Boiling Point ~308°C at 760 mmHg[2][4]
Density ~1.2 g/cm³[3][4]

Note: The reported physical state of this compound varies in the literature, being described as both a liquid and a solid.[1] This may be attributable to differences in purity or the presence of polymorphic forms. Users should verify the physical state of their specific batch before use.

The Primacy of Reactivity: Why Acyl Chlorides Dictate Solvent Choice

The dominant chemical feature of this compound is the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6][7] The carbon atom of the carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6]

This inherent reactivity means the compound will not simply dissolve in protic or nucleophilic solvents; it will react with them, often vigorously, leading to decomposition and the formation of new products.[7][8] Therefore, any discussion of "solubility" in such solvents is chemically inaccurate; it is a discussion of reactivity.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Acetylpiperidine-4-carbonyl Chloride in Modern Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its prevalence is remarkable, with approximately 25% of all commercial pharmaceuticals containing at least one amide functional group.[1] This ubiquity stems from the amide's unique combination of stability and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. The synthesis of amides is, therefore, one of the most frequently executed reactions in the pharmaceutical industry.[2]

Among the myriad of methods for constructing this vital linkage, the reaction of an amine with an acyl chloride is a classic and robust strategy, often referred to as the Schotten-Baumann reaction.[3][4] This approach is valued for its generally high yields and rapid reaction times.[] This document provides a detailed guide on the application of a specific and valuable acyl chloride, 1-acetylpiperidine-4-carbonyl chloride, in amide synthesis, tailored for researchers, scientists, and drug development professionals.

This compound: A Versatile Building Block

This compound is a bifunctional reagent that offers medicinal chemists a pre-validated piperidine scaffold. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The acetyl group on the piperidine nitrogen modulates its basicity and provides a handle for further functionalization, while the acyl chloride moiety is the reactive handle for amide bond formation.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C8H12ClNO2[6][7]
Molecular Weight 189.64 g/mol [7]
Appearance White to yellow solid[8]
Melting Point 135-137 °C[8]
CAS Number 59084-16-1[6]

The Chemistry of Amide Synthesis with Acyl Chlorides: A Mechanistic Overview

The formation of an amide from an acyl chloride and an amine is a nucleophilic acyl substitution reaction. The high electrophilicity of the carbonyl carbon in the acyl chloride makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group, forming the stable amide bond and hydrochloric acid (HCl) as a byproduct.[9][10]

Amide Synthesis Mechanism cluster_0 Nucleophilic Attack cluster_1 Collapse of Intermediate cluster_2 Deprotonation R-COCl Acyl Chloride Tetrahedral_Intermediate O-|R-C-Cl|N+H2R' R-COCl->Tetrahedral_Intermediate R'-NH2 Amine R'-NH2->Tetrahedral_Intermediate Amide Protonated Amide Tetrahedral_Intermediate->Amide Elimination of Cl- Final_Amide Amide + Base-H+Cl- Amide->Final_Amide Base Base (e.g., Amine) Base->Final_Amide Experimental_Workflow A Dissolve Amine and Base in Anhydrous Solvent C Add Acyl Chloride Solution Dropwise A->C B Prepare Solution of this compound B->C D Stir at Appropriate Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Aqueous Workup (Quench, Extract, Wash) E->F Reaction Complete G Dry and Concentrate F->G H Purify Product (Chromatography/Recrystallization) G->H

References

1-Acetylpiperidine-4-carbonyl Chloride: A Versatile Building Block for Amide Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of therapeutic agents. Its saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate the physicochemical and pharmacological properties of a drug candidate. The incorporation of a piperidine moiety can enhance aqueous solubility, improve metabolic stability, and provide key interactions with biological targets, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1] 1-Acetylpiperidine-4-carbonyl chloride emerges as a highly valuable and reactive building block, enabling the efficient introduction of the 1-acetylpiperidine-4-carboxamide substructure into target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent, complete with detailed protocols and expert insights.

Physicochemical Properties & Handling

A thorough understanding of the properties and safe handling of this compound is paramount for its successful application in the laboratory.

PropertyValueReference
CAS Number 59084-16-1[2][3]
Molecular Formula C₈H₁₂ClNO₂[2]
Molecular Weight 189.64 g/mol [2]
Appearance White to yellow solid/powder[4]
Melting Point 135-137 °C[5]
Solubility Decomposes in water; soluble in common organic solvents (e.g., dichloromethane, THF)[6]
Stability Moisture sensitive; stable under dry, cool, and ventilated conditions for up to 12 months[4][6]

Safety & Handling Precautions:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[5][6] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Moisture Control: As an acyl chloride, it reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[7] All reactions must be performed under anhydrous conditions using dry solvents and glassware. Storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these can lead to vigorous and exothermic reactions.[6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

  • Disposal: Dispose of in accordance with local, regional, and national hazardous waste regulations.

Reaction Schematics & Mechanistic Rationale

The primary utility of this compound lies in its ability to readily form amide bonds with a wide range of primary and secondary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic synthesis.

digraph "Amide_Bond_Formation" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Diagram 1: General workflow for amide bond formation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The high reactivity of the acyl chloride with water necessitates the use of dry solvents and an inert atmosphere to prevent hydrolysis of the starting material, which would lead to the formation of the corresponding carboxylic acid and a reduction in yield.

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl as it is formed, thereby driving the reaction to completion. This is a key principle of the widely used Schotten-Baumann reaction conditions.[5][7]

  • Temperature Control: The reaction of acyl chlorides with amines is typically exothermic.[8] Performing the initial addition at a reduced temperature (e.g., 0 °C) allows for better control of the reaction rate and minimizes the formation of side products.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 1-acetylpiperidine-4-carboxamides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-1-acetylpiperidine-4-carboxamides

This protocol is suitable for the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methylaniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 eq). Dissolve the aniline in anhydrous DCM (approximately 10 mL per mmol of aniline).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

digraph "Protocol_1_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Diagram 2: Workflow for N-Aryl Carboxamide Synthesis.
Protocol 2: Synthesis of N-Alkyl/N-Cycloalkyl-1-acetylpiperidine-4-carboxamides

This protocol is adapted for more nucleophilic aliphatic and cycloaliphatic amines.

Materials:

  • This compound

  • Aliphatic or cycloaliphatic amine (e.g., piperazine, benzylamine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF or DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Case Studies

The 1-acetylpiperidine-4-carboxamide moiety is a key structural feature in several biologically active compounds.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: The structure-based design of potent ACC inhibitors for the potential treatment of obesity and type 2 diabetes has utilized the (4-piperidinyl)-piperazine scaffold. This compound serves as a direct precursor for the synthesis of such derivatives.[6]

  • MALT1 Protease Inhibitors: N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 Protein) proteolytic activity. These compounds show potential for the treatment of autoimmune diseases and certain B-cell lymphomas.[9]

  • Carbonic Anhydrase Inhibitors: Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA), with some compounds showing potent and selective activity against tumor-associated isoforms.[2]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a wide range of N-substituted 1-acetylpiperidine-4-carboxamides. Its high reactivity, when properly managed through careful control of reaction conditions, allows for the efficient construction of amide bonds, a critical transformation in medicinal chemistry. The protocols and insights provided in this application note are intended to empower researchers to confidently and successfully incorporate this valuable scaffold into their drug discovery programs.

References

reaction of 1-Acetylpiperidine-4-carbonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Substituted 1-Acetylpiperidine-4-Carboxamides from Primary Amines

Abstract

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. The reaction between 1-acetylpiperidine-4-carbonyl chloride and primary amines represents a robust and highly utilized method for synthesizing N-substituted 1-acetylpiperidine-4-carboxamides. This scaffold is of significant interest in drug discovery, appearing in molecules developed for a range of therapeutic targets.[1][2] This application note provides a comprehensive overview of the underlying chemical principles, a detailed step-by-step protocol for synthesis and purification, and expert insights into optimizing reaction outcomes. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principles

The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals targeting conditions from neurological disorders to HIV.[2][3] The reaction in focus—the acylation of a primary amine with this compound—is a classic example of nucleophilic acyl substitution. Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring high yields and rapid reaction rates, often under mild conditions.[4][5]

The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[5] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a potent nucleophile.[6]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-stage addition-elimination mechanism.[7][8]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a new carbon-nitrogen bond and breaks the C=O pi bond, pushing electrons onto the oxygen atom to form a tetrahedral intermediate.[6][7][9]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled. Chloride is an excellent leaving group, which makes this step highly favorable.[8][9]

  • Deprotonation: The resulting product is a protonated amide. A base, typically an excess of the primary amine reactant or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom.[7][8] This neutralization step yields the final, stable N-substituted amide and a hydrochloride salt byproduct (e.g., triethylammonium chloride).[4][6]

Nucleophilic Acyl Substitution Mechanism Mechanism of Amide Formation R1 This compound TI Tetrahedral Intermediate R1->TI Nucleophilic Attack by Amine R2 Primary Amine (R'-NH₂) R2->TI Base Base (e.g., Et₃N) FP Final N-Substituted Amide Base->FP Salt Ammonium Salt (e.g., Et₃NH⁺Cl⁻) Base->Salt PA Protonated Amide TI->PA Chloride Elimination PA->FP Deprotonation by Base PA->Salt

Caption: Nucleophilic acyl substitution pathway.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an N-substituted 1-acetylpiperidine-4-carboxamide. Molar equivalents and reaction times may require optimization for specific primary amines.

Safety and Handling

Critical Safety Advisory: Acyl chlorides are hazardous materials.[4]

  • Corrosivity: They can cause severe skin and eye burns.[10]

  • Reactivity with Water: this compound reacts violently with water and moisture, including atmospheric humidity, to release corrosive and toxic hydrogen chloride (HCl) gas.[4] This makes it a lachrymator (tear-inducing agent).

  • Handling: All manipulations must be performed in a certified chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or neoprene), safety goggles, and a flame-resistant lab coat.[11]

  • Atmosphere: All reactions must be conducted under anhydrous (dry) conditions using an inert atmosphere (e.g., nitrogen or argon).[4]

Materials and Equipment

Reagents:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq), distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flask with stir bar

  • Septa

  • Nitrogen/Argon inlet

  • Addition funnel

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography or recrystallization (Büchner funnel, filter flask, etc.)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • In the prepared flask, dissolve the primary amine (1.1 eq) and triethylamine (1.3 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Transfer this solution to a dry addition funnel and place it on the reaction flask.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. A slow rate of addition is critical to control the exothermic reaction.[11] A white precipitate (triethylammonium chloride) will typically form immediately.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-18 hours. The optimal time depends on the reactivity of the amine.[12]

    • Monitor the reaction's progress by TLC, checking for the consumption of the starting amine.

  • Aqueous Workup:

    • Upon completion, cool the flask again in an ice bath and cautiously quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary to fully dissolve the product.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted primary amine).

      • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

      • Brine (to remove bulk water).

    • Dry the separated organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Isolation of Crude Product:

    • Concentrate the filtrate using a rotary evaporator to yield the crude N-substituted 1-acetylpiperidine-4-carboxamide, which may be a solid or an oil.

Purification Protocols

The choice of purification method depends on the physical state and purity of the crude product.

  • Recrystallization (for solids): This is the preferred method for purifying solid products to high levels.[13][14]

    • Select a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, ethanol, isopropanol). A good solvent will dissolve the compound when hot but not when cold.

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot gravity filtration.[15]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold solvent.[4][14]

    • Dry the crystals under vacuum.

  • Flash Column Chromatography (for oils or impure solids): This technique is used when recrystallization is not feasible.[16]

    • Select an appropriate eluent system by analyzing the crude product by TLC. A typical system is a gradient of ethyl acetate in hexanes.

    • Pack a glass column with silica gel.[16]

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation.

Data Summary and Workflow Visualization

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale & Expert Notes
Amine Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.
Base Triethylamine or PyridineA non-nucleophilic base is required to scavenge the HCl byproduct without competing with the primary amine reactant.[4]
Base Stoichiometry 1.2 - 1.5 equivalentsMust be in excess of the acyl chloride to neutralize all generated HCl and any acidic impurities.
Solvent Anhydrous DCM, THF, or Cyrene™Aprotic solvents are essential to prevent hydrolysis of the acyl chloride. Cyrene™ is a greener alternative to traditional dipolar aprotic solvents.[17]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, preventing side reactions. Allowing the reaction to warm ensures it proceeds to completion.
Reaction Time 2 - 18 hoursHighly dependent on the steric and electronic properties of the primary amine. Monitor by TLC for optimal results.
Typical Yield 70 - 95%Yields are generally high due to the high reactivity of the acyl chloride.[4]

Experimental Workflow Diagram

Experimental Workflow General Synthesis & Purification Workflow A 1. Reaction Setup (Inert Atmosphere, 0 °C) B 2. Dropwise Addition of Acyl Chloride A->B C 3. Reaction (Warm to RT, Stir 2-18h) B->C D 4. Aqueous Workup (Wash & Dry) C->D E 5. Concentration (Rotary Evaporation) D->E F Crude Product (Solid or Oil) E->F G 6a. Purification by Recrystallization F->G If Solid H 6b. Purification by Column Chromatography F->H If Oil or Impure I Pure Product G->I H->I

Caption: From reaction setup to purified product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvents causing hydrolysis of the acyl chloride. 2. Acyl chloride has degraded during storage. 3. Insufficient base.1. Ensure all glassware is flame-dried and solvents are certified anhydrous. 2. Use freshly opened or properly stored acyl chloride. 3. Use at least 1.2 equivalents of a tertiary amine base.
Incomplete Reaction 1. Insufficient reaction time. 2. Sterically hindered primary amine. 3. Low reaction temperature.1. Allow the reaction to stir longer (up to 24h) and monitor by TLC. 2. For hindered amines, gentle heating (e.g., 40 °C in THF) may be required. 3. Ensure the reaction is allowed to warm to room temperature after the initial addition.
Product "Oiling Out" During Recrystallization 1. The melting point of the product is lower than the boiling point of the solvent. 2. Impurities are depressing the melting point.1. Add a co-solvent to lower the solution's boiling point. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[15] 3. If the problem persists, purify by column chromatography first.[18]
Difficult Separation During Workup 1. Emulsion formation. 2. The product has some water solubility.1. Add brine to the separatory funnel to help break the emulsion. 2. If the product is suspected to be water-soluble, back-extract the aqueous layers with the organic solvent (e.g., DCM) to recover dissolved product.

References

Application Notes and Protocols for Acylation Reactions Using 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetylpiperidine-4-carbonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a reactive acyl chloride for facile elaboration and a piperidine scaffold, a common motif in a multitude of pharmacologically active agents. The acyl chloride group enables the efficient formation of stable amide and ester linkages through reaction with a wide array of nucleophiles, while the N-acetylated piperidine ring provides a synthetically useful handle and influences the physicochemical properties of the resulting molecules.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in acylation reactions. We will delve into detailed experimental protocols for the synthesis of amides and esters, supported by mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 59084-16-1[4][5]
Molecular Formula C₈H₁₂ClNO₂[4][5]
Molecular Weight 189.64 g/mol [3][5]
Physical Form White to yellow solid/powder[6]
Melting Point 135-137 °C[4][7]
Solubility Soluble in organic solvents (DCM, THF); decomposes in water[3]
Purity Typically ≥95-98%[8]

Storage and Stability: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][9] For long-term storage, refrigeration is recommended.[7][10] The compound is unstable at room temperature and can decompose.[4]

Safety Precautions

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[11]

  • Corrosive and Lachrymatory: this compound is corrosive and can cause severe skin burns and eye damage.[5][7] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[12]

  • Toxicity: The compound is harmful if swallowed.[7] Inhalation of its vapors should be avoided.[13][14]

  • Moisture Reactivity: It reacts vigorously with water and moisture to produce hydrochloric acid (HCl), a corrosive and toxic gas.[11][12] All reactions must be conducted under anhydrous conditions using dry glassware and solvents.[12]

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[9] Essential PPE includes:

  • Safety goggles and a face shield.[9][13]

  • Chemical-resistant gloves (e.g., nitrile).[13]

  • A lab coat.[13]

Experimental Protocols

The following protocols are generalized for the acylation of primary/secondary amines and primary alcohols. Optimization may be required for specific substrates.

Protocol 1: Amide Synthesis via Acylation of an Amine

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amide. The reaction proceeds via a nucleophilic acyl substitution mechanism.[] A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl byproduct.[16][17]

Reaction Scheme:

reagent1 This compound reaction_center + reagent1->reaction_center reagent2 R¹R²NH (Amine) reagent2->reaction_center product Amide Product base Base (e.g., TEA) base->reaction_center reaction_center->product DCM, 0 °C to RT

Caption: General workflow for amide synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.1 eq)

  • Anhydrous triethylamine (TEA) or DIPEA (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq). Dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add anhydrous TEA or DIPEA (1.2-1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[2][16] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Ester Synthesis via Acylation of an Alcohol

This protocol describes the formation of an ester from this compound and a primary or secondary alcohol. Similar to amide synthesis, this is a nucleophilic acyl substitution reaction that is often facilitated by a non-nucleophilic base like pyridine or TEA to scavenge the generated HCl.[12]

Reaction Scheme:

reagent1 This compound reaction_center + reagent1->reaction_center reagent2 R-OH (Alcohol) reagent2->reaction_center product Ester Product base Base (e.g., Pyridine) base->reaction_center reaction_center->product THF, 0 °C to RT

Caption: General workflow for ester synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alcohol (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.2-1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)[17]

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 eq) and anhydrous pyridine or TEA (1.2-1.5 eq) in anhydrous THF or DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of the reaction solvent and add it dropwise to the alcohol solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[17]

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Remove the drying agent by filtration and evaporate the solvent in vacuo.

    • The crude ester can be purified by column chromatography or distillation under reduced pressure.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive acyl chloride due to hydrolysis.Ensure all glassware is oven-dried and solvents are anhydrous. Handle the acyl chloride quickly in a dry environment.[12]
Poor nucleophilicity of the amine/alcohol.Use a more forcing condition (e.g., higher temperature, longer reaction time). Consider adding a catalyst like DMAP for less reactive alcohols.[][18]
Steric hindrance.Increase reaction time and/or temperature.
Presence of Starting Material Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat if the reactants are stable at elevated temperatures.
Stoichiometry imbalance.Ensure accurate measurement of reagents.
Formation of Side Products Reaction with water (hydrolysis of acyl chloride).Re-verify the anhydrous conditions.
Diacylation of primary amines.Use a slight excess of the amine to favor mono-acylation.

Conclusion

This compound is a highly effective reagent for introducing the N-acetylpiperidine-4-carboxamide or -carboxylate moiety into molecules of interest. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and reproducibly synthesize a diverse range of acylated products. The key to success lies in the meticulous control of reaction conditions, particularly the exclusion of moisture, and the appropriate choice of base and solvent for the specific nucleophile being used.

References

Application Notes & Protocols: The Strategic Utility of 1-Acetylpiperidine-4-carbonyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in a significant percentage of top-selling pharmaceuticals. Its conformational rigidity and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. 1-Acetylpiperidine-4-carbonyl chloride emerges as a particularly strategic reagent in this context. This bifunctional molecule, featuring a reactive acyl chloride at the 4-position and a stable N-acetyl group, offers a direct and efficient route to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of high-value therapeutic agents, particularly covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) and scaffolds for G Protein-Coupled Receptor (GPCR) modulators. We present not only the synthetic protocols but also the underlying scientific rationale, empowering researchers to leverage this versatile building block in their drug discovery campaigns.

Physicochemical Profile and Handling

Before its application, a thorough understanding of the reagent's properties and handling requirements is paramount for safety and experimental success. This compound is a moisture-sensitive solid; the acyl chloride moiety is highly susceptible to hydrolysis.[1] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂[2]
Molecular Weight 189.64 g/mol [2]
Appearance White to yellow solid/powder[1][3]
Melting Point 135-137 °C[1][3][4]
Boiling Point 308.0±35.0 °C (Predicted)[4]
Solubility DMSO (Slightly)[1][4]
Primary Hazard GHS05 (Corrosion)[5]
Hazard Statements H314: Causes severe skin burns and eye damage[2][5]
Storage Store under inert atmosphere, refrigerated, protected from moisture[1]

Core Application I: A Keystone for Covalent FAAH Inhibitors

Scientific Rationale: Targeting the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endocannabinoids, such as anandamide.[6] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a highly attractive therapeutic target for pain, inflammation, and various CNS disorders.[7]

A prominent class of potent and selective FAAH inhibitors operates via an irreversible, covalent mechanism.[6][8] These molecules, often featuring a urea or carbamate functional group, act as substrates for FAAH. The enzyme's catalytic serine (Ser241) attacks the inhibitor's carbonyl group, leading to the formation of a stable, carbamoylated enzyme-inhibitor adduct, thus rendering the enzyme inactive.[6][8] The piperidine urea scaffold has proven to be particularly effective in this class of inhibitors.[6][8]

The Role of this compound

This reagent provides a direct and efficient entry point for constructing the piperidine portion of these inhibitors. The highly electrophilic acyl chloride at the C-4 position reacts readily with primary or secondary amines to form a stable amide bond, which serves as the anchor for introducing the "warhead" portion of the inhibitor. The N-acetyl group is generally stable under these conditions and can be a desirable feature in the final compound, contributing to solubility and metabolic stability.

Experimental Workflow & Protocol

The general strategy involves a two-step sequence: (1) Amide bond formation using this compound and a suitable amine, followed by (2) conversion to the final urea-based inhibitor.

FAAH_Inhibitor_Synthesis reagent This compound intermediate Amide Intermediate (1-Acetyl-N-R-piperidine-4-carboxamide) reagent->intermediate Amidation (Base, Anhydrous Solvent) amine Primary/Secondary Amine (R-NH₂) amine->intermediate elaboration Further Elaboration (e.g., conversion to isocyanate) intermediate->elaboration Chemical Transformation final_product Final Piperidine Urea FAAH Inhibitor elaboration->final_product Reaction with Target Moiety

Caption: General workflow for synthesizing FAAH inhibitors.

Protocol 2.3.1: Synthesis of a Core Amide Intermediate

This protocol describes the synthesis of N-Aryl-1-acetylpiperidine-4-carboxamide, a common precursor for piperidine urea FAAH inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-aminopyridine) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add the substituted aniline (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes any excess acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide intermediate.

Self-Validation & Characterization:

  • HPLC Analysis: The purity of the final compound should be assessed by reverse-phase HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for MS compatibility).[9]

  • Structural Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and fragmentation pattern.

Core Application II: A Versatile Scaffold for GPCR Modulators

Scientific Rationale: The Quest for Selectivity

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of approximately 40% of all modern drugs.[10] While traditional drugs target the primary (orthosteric) binding site, this site is often highly conserved across receptor subtypes, leading to off-target effects. Allosteric modulation—targeting a secondary, less-conserved site on the receptor—offers a powerful strategy to achieve greater subtype selectivity and a more nuanced control of receptor signaling.[11][12]

The piperidine ring is a common motif in GPCR ligands. Its defined chair-like conformation provides a rigid scaffold to position functional groups in precise orientations, enabling specific interactions within complex binding pockets, including allosteric sites.

Scaffolding Strategy and Structure-Activity Relationships (SAR)

This compound provides a scaffold that can be systematically modified to explore SAR. The three main points of diversification are the N-acetyl group, the C-4 carbonyl moiety, and the piperidine ring itself. The acyl chloride allows for the facile introduction of a wide variety of substituents at the 4-position, creating a library of analogs for screening. This approach has been instrumental in developing ligands for numerous targets, including acetylcholinesterase inhibitors and complex spirocyclic compounds.[13][14]

SAR_Scaffold scaffold N-Acetyl Group Piperidine Core C4-Carbonyl Linkage mod1 Modify/Replace (e.g., other acyl groups) - Tune solubility - H-bond interactions scaffold:f0->mod1 Vector 1 mod2 Introduce Chirality - Stereospecific interactions scaffold:f1->mod2 Vector 2 mod3 Attach Diverse Moieties (R) - Explore binding pocket - Modulate potency/selectivity scaffold:f2->mod3 Vector 3

Caption: SAR exploration using the 1-acetylpiperidine scaffold.

Comparative Advantage: A Head-to-Head Analysis

In drug discovery, efficiency is key. The choice of building block can significantly impact the length and complexity of a synthetic route. This compound offers distinct advantages over more common N-protected piperidine carboxylic acids.

Table 2: Comparison of Piperidine Building Blocks

ParameterThis compound1-Boc-piperidine-4-carboxylic acid
Reactivity High. Acyl chloride reacts directly with nucleophiles.Low. Requires activation with coupling reagents (e.g., HATU, EDC).
Reaction Conditions Mild, often at 0 °C to room temperature.Requires coupling reagents and base, can lead to side products.
Workflow Efficiency Direct Coupling. Fewer steps if the N-acetyl group is desired in the final product.Multi-step. Requires an additional deprotection step to free the piperidine nitrogen if further functionalization is needed.
Byproducts HCl (scavenged by base) and the base salt.Coupling agent byproducts (e.g., DCU for DCC), which can complicate purification.
Cost-Effectiveness Generally lower cost and higher atom economy due to the directness of the reaction.Higher cost associated with coupling reagents and additional synthetic steps.

This comparison is based on the analysis provided by BenchChem.[3]

The primary advantage is the elimination of coupling agents and, in many cases, protection/deprotection steps. This streamlines the synthesis, reduces waste, and often leads to cleaner reactions with higher overall yields.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its inherent reactivity and bifunctional nature provide a robust and efficient platform for the synthesis of potent FAAH inhibitors and diverse libraries of GPCR modulators. By understanding the causality behind its application—from the covalent modification of enzyme active sites to the systematic exploration of receptor binding pockets—researchers can fully exploit its potential. The protocols and analyses presented here offer a validated framework for integrating this powerful building block into medicinal chemistry programs, ultimately shortening the path from initial concept to clinical candidate.

References

Application Notes and Protocols for 1-Acetylpiperidine-4-carbonyl chloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, handling, and application of 1-acetylpiperidine-4-carbonyl chloride (CAS No: 59084-16-1), a pivotal intermediate in the development of active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols for its preparation from isonipecotic acid and its subsequent use in C-C bond formation, a common step in the synthesis of complex drug molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of the N-Acetyl Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors and enzymes. The introduction of an N-acetyl group, as seen in 1-acetylpiperidine derivatives, serves a critical role in modulating the parent molecule's physicochemical properties. This modification can enhance metabolic stability, fine-tune solubility, and alter the electronic nature of the piperidine nitrogen, thereby influencing its interaction with biological targets.

This compound emerges as a particularly valuable building block.[1] The highly reactive acyl chloride moiety at the 4-position provides a versatile handle for introducing the N-acetylpiperidine core into a larger molecular framework through reactions like Friedel-Crafts acylations, esterifications, or amidations. This reactivity, combined with the stability of the N-acetyl group under various reaction conditions, makes it a preferred intermediate for constructing complex APIs.

Physicochemical Properties and Safety Overview

A thorough understanding of the intermediate's properties is paramount for its safe and effective use. This compound is a moisture-sensitive and corrosive compound that requires careful handling.[2][3]

PropertyValueSource(s)
CAS Number 59084-16-1PubChem[3], Sigma-Aldrich[4]
Molecular Formula C₈H₁₂ClNO₂PubChem[3]
Molecular Weight 189.64 g/mol PubChem[3]
Appearance White to pale yellow solid or liquidSigma-Aldrich[4], ChemBK[5]
Solubility Decomposes in water; soluble in organic solvents like dichloromethane and THF.[1]TradeIndia[1]
Primary Hazards Corrosive; causes severe skin burns and eye damage.[2][3]Angene Chemical[2], PubChem[3]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere; keep container tightly closed to avoid moisture.[1]TradeIndia[1]

Synthetic Protocols: From Precursor to Key Intermediate

The synthesis of this compound is typically a two-step process commencing from the commercially available isonipecotic acid (piperidine-4-carboxylic acid). The following protocols are optimized for laboratory-scale synthesis.

Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

The first step involves the N-acetylation of isonipecotic acid. This reaction protects the secondary amine of the piperidine ring and sets the stage for the subsequent conversion to the acid chloride.

Protocol 1: N-Acetylation of Isonipecotic Acid

Objective: To synthesize 1-acetylpiperidine-4-carboxylic acid from isonipecotic acid and acetic anhydride.

Causality: Acetic anhydride is a powerful and readily available acetylating agent. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of the anhydride, leading to the formation of the N-acetyl bond and acetic acid as a byproduct. Running the reaction at reflux ensures a sufficient reaction rate.

Materials:

  • Isonipecotic acid (4-piperidinecarboxylic acid)

  • Acetic anhydride

  • Ethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 100 g of 4-piperidinecarboxylic acid with 400 ml of acetic anhydride.[1]

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess acetic anhydride and acetic acid.

  • To the resulting residue, add ethyl ether and grind the solid to break up any clumps.

  • Filter the solid product using a Buchner funnel and wash thoroughly with fresh ethyl ether.

  • Dry the white solid product under vacuum to yield 1-acetylpiperidine-4-carboxylic acid.

Expected Yield: ~45% after recrystallization from ethanol.[6]

Synthesis_Step1 Isonipecotic_Acid Isonipecotic Acid Reaction_Vessel Reaction Vessel (Reflux, 2h) Isonipecotic_Acid->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Workup Concentration & Ether Trituration Reaction_Vessel->Workup Cooling Product 1-Acetylpiperidine-4- carboxylic Acid Workup->Product Filtration & Drying

Caption: Workflow for the N-acetylation of isonipecotic acid.

Synthesis of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is efficiently achieved using thionyl chloride.

Protocol 2: Chlorination of 1-Acetylpiperidine-4-carboxylic Acid

Objective: To synthesize this compound from 1-acetylpiperidine-4-carboxylic acid.

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas).[7] Using thionyl chloride as both reagent and solvent drives the reaction to completion. The product precipitates from the reaction mixture, facilitating its isolation.

Materials:

  • 1-Acetylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Petroleum ether

  • Reaction flask with a gas outlet (to vent SO₂ and HCl to a scrubber)

  • Stir plate

  • Buchner funnel and filter paper

Procedure:

  • Carefully add 65.4 g of 1-acetylpiperidine-4-carboxylic acid to 400 ml of thionyl chloride in a reaction flask under a fume hood.

  • Stir the mixture at room temperature. The product will begin to precipitate from the solution.

  • Once the reaction is complete (as monitored by the cessation of gas evolution), add one liter of petroleum ether to the mixture to ensure complete precipitation of the product.

  • Filter the solid residue using a Buchner funnel.

  • Wash the collected solid several times with petroleum ether to remove any residual thionyl chloride.

  • Dry the resulting white solid under vacuum to obtain this compound.

Self-Validation: The complete removal of thionyl chloride is critical. The pungent odor of SOCl₂ should be absent from the final product. The product should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.

Synthesis_Step2 Carboxylic_Acid 1-Acetylpiperidine-4- carboxylic Acid Reaction Reaction Vessel (Stir at RT) Carboxylic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Precipitation Add Petroleum Ether Reaction->Precipitation Precipitation Final_Product 1-Acetylpiperidine-4- carbonyl Chloride Precipitation->Final_Product Filtration & Drying

Caption: Workflow for the synthesis of the target acid chloride.

Application in Pharmaceutical Synthesis: A Case Study

To illustrate the utility of this compound, we present a protocol for its use in a key C-C bond-forming reaction, relevant to the synthesis of various pharmaceutical building blocks. This specific example is adapted from a patented procedure for synthesizing a ketone intermediate.

Protocol 3: Acylation of a Grignard Reagent

Objective: To synthesize 1-[4-(2-Chloro-4-fluoro-benzoyl)-piperidin-1-yl]-ethanone.

Causality: This protocol demonstrates the use of the acid chloride in a coupling reaction with an organometallic (Grignard) reagent. The highly reactive acid chloride readily undergoes nucleophilic attack by the carbanion of the Grignard reagent, forming a new carbon-carbon bond and yielding a ketone. The reaction is conducted at low temperatures (-10°C to 0°C) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

Materials:

  • 2-Chloro-4-fluoro-1-iodobenzene

  • Isopropyl magnesium chloride-lithium chloride (2M in THF)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Heptane

  • Ethyl Acetate (EtOAc)

  • Dry, two-necked round-bottom flasks

  • Syringes

  • Magnetic stir bars

  • Ice/salt bath

Procedure:

  • In a dry, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5 g (19 mmol) of 2-chloro-4-fluoro-1-iodobenzene in 3 mL of anhydrous THF.

  • Cool the solution to -10°C using an ice/salt bath.

  • Slowly add isopropyl magnesium chloride-lithium chloride (2M in THF) dropwise. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the Grignard reagent.

  • In a separate dry flask, dissolve 3.3 g (18 mmol) of this compound in 2 mL of anhydrous THF.

  • Cool the Grignard reagent solution back to -10°C.

  • Slowly add the solution of 1-acetyl-isonipecotoyl chloride to the Grignard reagent.

  • Stir the reaction mixture for 10 minutes at -10°C, and then for 4 hours at 0°C.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of Heptane/EtOAc (2:1) as the eluent to yield the desired ketone as a clear orange liquid.

Expected Yield: Approximately 33%.[8]

Application_Protocol cluster_grignard Grignard Formation cluster_acylation Acylation Reaction cluster_workup Workup & Purification Aryl_Halide 2-Chloro-4-fluoro- 1-iodobenzene Grignard_Formation Formation at -10°C to 0°C Aryl_Halide->Grignard_Formation Grignard_Reagent iPrMgCl·LiCl Grignard_Reagent->Grignard_Formation Acylation Acylation at -10°C to 0°C Grignard_Formation->Acylation Grignard Reagent Acid_Chloride 1-Acetylpiperidine-4- carbonyl Chloride Acid_Chloride->Acylation Workup_Steps Quench with Water Extraction (DCM) Purification (Chromatography) Acylation->Workup_Steps Final_Ketone 1-[4-(2-Chloro-4-fluoro-benzoyl)- piperidin-1-yl]-ethanone Workup_Steps->Final_Ketone

Caption: Experimental workflow for the acylation of a Grignard reagent.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its preparation from readily available starting materials is straightforward, and its reactivity allows for the efficient incorporation of the N-acetylpiperidine moiety into complex molecular architectures. The protocols provided herein offer robust and reproducible methods for its synthesis and application, empowering researchers to accelerate the discovery and development of novel therapeutics. Adherence to strict safety protocols is essential when handling this corrosive and moisture-sensitive reagent.

References

Application Note & Protocol Guide: 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Acetylpiperidine-4-carbonyl chloride is a highly valuable bifunctional reagent, pivotal in the fields of medicinal chemistry and advanced organic synthesis. Its structure, incorporating a protected piperidine nitrogen and a reactive acyl chloride, makes it an essential building block for introducing the 1-acetylpiperidine-4-carboxamide moiety into target molecules. This moiety is a common feature in various pharmacologically active agents, contributing to desirable pharmacokinetic properties. This guide provides an in-depth analysis of the reaction conditions, detailed experimental protocols, and critical handling information for this versatile intermediate. We will explore its primary applications in amide bond formation, esterification, and Friedel-Crafts acylation, offering researchers the foundational knowledge to effectively and safely incorporate this reagent into their synthetic workflows.

Physicochemical Properties and Safe Handling

The efficacy of any reactive intermediate is intrinsically linked to its purity and stability. Understanding the properties of this compound is the first step toward its successful application.

PropertyValueReference(s)
CAS Number 59084-16-1[1][2][3]
Molecular Formula C₈H₁₂ClNO₂[1][3][4]
Molecular Weight 189.64 g/mol [1][3]
Appearance White to light yellow solid/powder[4]
Melting Point 135-137 °C[2][4]
Purity Typically ≥95%[5][6]
Solubility Soluble in DMSO (slightly), decomposes in water; soluble in common organic solvents like DCM and THF.[2][4][5]
Critical Safety & Handling Protocols

This compound is a corrosive and moisture-sensitive compound that demands strict adherence to safety protocols.[1][3][7]

  • Corrosivity: The compound is classified as a skin and eye corrosive (H314), causing severe burns upon contact.[1][3] All handling must be performed within a certified chemical fume hood.

  • Moisture Sensitivity: As an acyl chloride, it reacts violently with water and atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas.[7][8][9] This reaction not only degrades the reagent but also creates a hazardous environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a full-face shield.[7][9][10]

  • Storage: The reagent must be stored under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container to prevent hydrolysis.[2][4] Recommended storage is in a refrigerator or desiccator at low temperatures (-20°C is ideal) to maintain long-term stability.[2][4][11]

  • Dispensing: Use Schlenk techniques or a glovebox for weighing and dispensing to minimize exposure to air and moisture.[11]

  • Waste Disposal: Quench excess reagent carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. All waste must be disposed of according to local hazardous waste regulations.[8][10]

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. The primary reaction it undergoes is nucleophilic acyl substitution . This mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a transient tetrahedral intermediate, followed by the elimination of the highly stable chloride leaving group to regenerate the carbonyl.[7][12]

G cluster_0 Nucleophilic Acyl Substitution Mechanism R R-C(=O)-Cl Intermediate R-C(O⁻)(Cl)-Nu⁺H R->Intermediate 1. Nucleophilic    Attack Nu Nu-H Nu->Intermediate Product R-C(=O)-Nu Intermediate->Product 2. Elimination of    Leaving Group (Cl⁻) HCl H-Cl G cluster_workflow Amide Coupling Workflow start Dissolve Amine & Base in Anhydrous Solvent (e.g., DCM, THF) cool Cool to 0 °C (Ice Bath) start->cool add_acyl Add Acyl Chloride Solution Dropwise cool->add_acyl react Warm to RT Stir for 2-16 h (Monitor by TLC) add_acyl->react workup Aqueous Workup (e.g., NaHCO₃, H₂O, Brine) react->workup purify Dry, Concentrate & Purify (Column Chromatography/Recrystallization) workup->purify G cluster_mechanism Friedel-Crafts Acylation Mechanism AcylCl R-C(=O)-Cl Complex R-C(=O)-Cl⁺-Al⁻Cl₃ AcylCl->Complex AlCl3 AlCl₃ AlCl3->Complex 1. Lewis Acid    Activation Acylium [R-C≡O]⁺ Complex->Acylium 2. Formation of    Acylium Ion AlCl4 AlCl₄⁻ Complex->AlCl4 Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma 3. Electrophilic    Attack Arene Arene-H Arene->Sigma Product Arene-C(=O)-R Sigma->Product 4. Deprotonation &    Aromatization

References

Catalytic Applications of 1-Acetylpiperidine-4-carbonyl Chloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the catalytic uses of 1-acetylpiperidine-4-carbonyl chloride. As a bifunctional molecule, this reagent offers a unique scaffold for introducing the N-acetylpiperidine moiety, a common structural motif in pharmacologically active compounds. While traditionally used as a stoichiometric acylating agent, its reactivity can be harnessed in catalytic systems to improve efficiency, reduce waste, and enable novel transformations. These notes are designed to bridge the gap between fundamental reactivity and practical, high-yield catalytic applications.

Introduction: The Strategic Advantage of this compound in Catalysis

This compound is a versatile synthetic intermediate, valued for its dual functionality: a reactive acyl chloride for coupling reactions and a protected piperidine ring.[1] The acetyl group provides a stable protecting group that can be removed under specific conditions, while the piperidine scaffold is a privileged structure in medicinal chemistry.

The primary utility of this reagent lies in its ability to participate in acylation reactions.[2] In the context of catalysis, the goal is to facilitate these acylations with sub-stoichiometric amounts of a catalyst, thereby enhancing atom economy and simplifying purification. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for a range of nucleophiles.[3] This guide will focus on two key catalytic transformations: organocatalytic amide bond formation and Lewis acid-catalyzed esterification.

Application Note I: Organocatalytic Amide Bond Formation

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics.[4] While numerous coupling reagents exist, many are used in stoichiometric amounts, generating significant waste.[4] Catalytic approaches offer a greener alternative. Here, we present a protocol for the synthesis of N-aryl and N-alkyl amides using this compound, catalyzed by 4-dimethylaminopyridine (DMAP).

Mechanistic Rationale

The catalytic cycle, depicted below, is initiated by the nucleophilic attack of DMAP on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, facilitating the subsequent nucleophilic attack by the amine. The regeneration of the DMAP catalyst and the formation of the desired amide product complete the cycle. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and the catalyst.

DMAP_Catalysis AcylCl This compound Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcylCl->Intermediate + DMAP DMAP DMAP (Catalyst) Product Amide Product Intermediate->Product + R-NH2 Base Base (e.g., TEA) + HCl Intermediate->Base - Cl- Amine R-NH2 (Nucleophile) DMAP_regen DMAP (Regenerated) Product->DMAP_regen - DMAP

Figure 1: Catalytic cycle for DMAP-catalyzed amidation.

Experimental Protocol: Synthesis of N-Benzyl-1-acetylpiperidine-4-carboxamide

Materials:

  • This compound (97%)[5]

  • Benzylamine (≥99%)

  • 4-Dimethylaminopyridine (DMAP) (≥99%)

  • Triethylamine (TEA) (≥99.5%), distilled from CaH₂

  • Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 5.27 mmol, 1.0 equiv).

  • Dissolve the acyl chloride in 10 mL of anhydrous DCM.

  • Add DMAP (64 mg, 0.527 mmol, 0.1 equiv).

  • In a separate vial, dissolve benzylamine (0.62 g, 5.80 mmol, 1.1 equiv) in 5 mL of anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the benzylamine solution to the reaction flask via syringe over 5 minutes.

  • Add triethylamine (1.1 mL, 7.91 mmol, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.

Data Summary and Substrate Scope
EntryAmineCatalyst Loading (mol%)Time (h)Yield (%)
1Benzylamine10492
2Aniline10685
3Piperidine10395
4tert-Butylamine101278

Table 1: Representative yields for the DMAP-catalyzed synthesis of amides.

Application Note II: Lewis Acid-Catalyzed Esterification of Hindered Alcohols

The esterification of sterically hindered alcohols can be challenging, often requiring harsh conditions or highly reactive acylating agents. A mild, catalytic approach is highly desirable. This protocol outlines the use of scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst for the acylation of secondary and tertiary alcohols with this compound.

Mechanistic Rationale

Lewis acids, such as Sc(OTf)₃, activate the acyl chloride by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weakly nucleophilic hindered alcohols. A non-nucleophilic base is again required to scavenge the generated HCl.

Lewis_Acid_Catalysis Start Acyl Chloride + Hindered Alcohol (R-OH) Activation Activated Acyl Chloride-Catalyst Complex Start->Activation + Sc(OTf)3 Catalyst Sc(OTf)3 (Lewis Acid Catalyst) Attack Nucleophilic Attack by R-OH Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product_Formation Product Formation + Catalyst Regeneration Intermediate->Product_Formation - Cl- End Ester Product + Base-HCl Product_Formation->End - Sc(OTf)3

Figure 2: Workflow for Lewis acid-catalyzed esterification.

Experimental Protocol: Synthesis of tert-Butyl 1-acetylpiperidine-4-carboxylate

Materials:

  • This compound (97%)[5]

  • tert-Butanol (≥99.5%)

  • Scandium(III) triflate (Sc(OTf)₃) (99%)

  • 2,6-Lutidine (≥98%), distilled

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 g, 5.27 mmol, 1.0 equiv) and Sc(OTf)₃ (130 mg, 0.264 mmol, 0.05 equiv).

  • Add 15 mL of anhydrous acetonitrile.

  • Add tert-butanol (0.49 g, 6.59 mmol, 1.25 equiv) followed by 2,6-lutidine (0.92 mL, 7.91 mmol, 1.5 equiv).

  • Seal the tube and stir the mixture at 40 °C for 12-18 hours.

  • After cooling to room temperature, pour the reaction mixture into 30 mL of diethyl ether.

  • Wash the organic phase with 20 mL of saturated aqueous NH₄Cl solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via silica gel chromatography (eluent: ethyl acetate/hexanes) to yield the pure ester.

Data Summary
EntryAlcoholCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1tert-Butanol5401688
21-Adamantanol5401882
3Isopropanol525694
4Cyclohexanol525891

Table 2: Representative yields for the Sc(OTf)₃-catalyzed esterification.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[6][7][8] It causes severe skin burns and eye damage.[7] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[8] In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

Conclusion

The protocols detailed herein demonstrate the successful application of this compound in catalytic amide and ester bond formation. These methods, utilizing common and efficient catalysts, provide a framework for the synthesis of complex molecules bearing the N-acetylpiperidine moiety. By leveraging catalytic strategies, researchers can achieve higher efficiency, milder reaction conditions, and reduced environmental impact compared to traditional stoichiometric approaches.

References

Application Notes & Protocols: Large-Scale Synthesis and Applications of 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the large-scale synthesis, analysis, safe handling, and applications of 1-acetylpiperidine-4-carbonyl chloride (CAS No: 59084-16-1). As a highly reactive and versatile bifunctional building block, this acyl chloride is a critical intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). These notes offer field-proven protocols and explain the scientific rationale behind key process decisions, ensuring both efficiency and safety in a laboratory or manufacturing environment.

Compound Profile and Strategic Importance

This compound is a derivative of isonipecotic acid, featuring a reactive acyl chloride at the 4-position and a stable acetyl-protected amine. This structure makes it an ideal reagent for introducing a 1-acetylpiperidine-4-carboxamide moiety into a target molecule. Its primary utility lies in its high reactivity, which facilitates efficient amide bond formation with a wide range of primary and secondary amines under controlled conditions.

Key Physicochemical Data:

PropertyValueReference
CAS Number 59084-16-1[1][2][3]
Molecular Formula C₈H₁₂ClNO₂[2][4]
Molecular Weight 189.64 g/mol [3][4]
Appearance Colorless to pale yellow liquid or white to cream solid[4][5]
Purity Typically ≥95-98%[4]
Solubility Decomposes in water; soluble in anhydrous organic solvents (DCM, THF)[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) in a cool, dry, well-ventilated area. Hygroscopic.[4][6]

Large-Scale Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially viable route to this compound is the chlorination of its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid.

Principle and Reagent Selection Rationale

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom.[7][8] This transformation requires a chlorinating agent. While several reagents exist (e.g., PCl₅, PCl₃, oxalyl chloride), thionyl chloride (SOCl₂) is overwhelmingly preferred for large-scale synthesis for several key reasons:

  • Economic Viability: Thionyl chloride is a cost-effective reagent suitable for industrial production.

  • Volatile Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8] This is a significant process advantage as they are easily removed from the reaction mixture by distillation or under vacuum, simplifying product isolation and purification.

  • High Reactivity: Thionyl chloride is highly reactive, ensuring a high conversion rate and favorable reaction kinetics.[9]

The reaction mechanism proceeds via the formation of a highly reactive chlorosulfite intermediate, which is then attacked by a chloride ion to yield the final acyl chloride.[10]

Workflow for Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A 1. Charge Reactor with 1-Acetylpiperidine-4-carboxylic Acid & Anhydrous Solvent (e.g., Toluene) B 2. Inert Atmosphere (Nitrogen Purge) A->B Establish C 3. Add Thionyl Chloride (SOCl₂) (Slowly, maintain T < 30°C) B->C D 4. Heat to Reflux (e.g., 60-70°C) C->D Controlled Heating E 5. Monitor Reaction (TLC, HPLC, or IR) D->E Hold for 2-4h F 6. Distill Excess SOCl₂ & Solvent Under Vacuum E->F G 7. Product Isolation (Crude Acyl Chloride) F->G H 8. (Optional) High-Vacuum Distillation for High Purity G->H If required

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (500g Scale)

Safety Pre-Check: This protocol involves highly corrosive and toxic substances. All operations must be performed in a properly functioning chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[11][12][13]

Materials & Equipment:

  • 1-Acetylpiperidine-4-carboxylic acid (500 g, 2.92 mol)

  • Thionyl chloride (SOCl₂) (417 g, 255 mL, 3.51 mol, 1.2 eq)

  • Anhydrous Toluene (2.5 L)

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ fumes).

Procedure:

  • Reactor Setup: Charge the 5 L flask with 1-acetylpiperidine-4-carboxylic acid (500 g) and anhydrous toluene (2.5 L). Begin stirring to form a slurry.

  • Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove atmospheric moisture.

  • Reagent Addition: Slowly add thionyl chloride (255 mL) to the slurry via the dropping funnel over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 30°C using a water bath if necessary. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approximately 60-70°C). Maintain this temperature for 2-4 hours. The reaction mixture should become a clear, homogeneous solution as the starting material is consumed.

  • Completion Monitoring: Monitor the reaction's progress by taking small aliquots. A common method is to quench the aliquot with methanol and analyze the resulting methyl ester by TLC or HPLC against a standard. The disappearance of the starting carboxylic acid indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation).

  • Isolation: The resulting residue is the crude this compound, which is often a pale yellow to brown liquid or semi-solid.[4] For many applications, this crude product is of sufficient purity (>95%) and can be used directly in the next step after being placed under a high vacuum for 1-2 hours to remove residual volatiles.

Quality Control & Analytical Protocols

Due to its high reactivity and hygroscopic nature, rigorous quality control is essential. The primary impurity is the parent carboxylic acid, formed via hydrolysis.[14]

Analytical Methods Summary:

MethodPurposeKey Parameters
HPLC-UV Purity assessment and quantification of non-volatile impurities.C18 column, Acetonitrile/Water mobile phase.[1][14]
GC-MS Purity assessment and identification of volatile impurities.Requires derivatization to avoid on-column degradation.
Aqueous Titration Assay determination.Titration with a standardized base to determine total acid content.[5]
FT-IR Functional group confirmation.Look for the characteristic C=O stretch of an acyl chloride (~1800 cm⁻¹).
Protocol: Purity Analysis by Reverse-Phase HPLC

Rationale: This method allows for the direct quantification of the acyl chloride and its primary degradant, the carboxylic acid. All sample preparation must be done swiftly with anhydrous solvents to prevent hydrolysis before analysis.[14]

  • Instrumentation: HPLC with UV Detector (210 nm)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Analyze immediately.

Key Large-Scale Applications

The primary application of this compound is as a potent acylating agent for the formation of amides.

Amide Synthesis with Primary/Secondary Amines

This is the most common use, forming the backbone of many synthetic routes in medicinal chemistry. The reaction is typically fast and high-yielding.

General Reaction Scheme:

Caption: General acylation reaction to form an amide.

Protocol Considerations for Amide Coupling:

  • Stoichiometry: The reaction is typically run with a slight excess of the amine or with an acid scavenger.

  • Acid Scavenger: The reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of the substrate amine is added to neutralize the HCl.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are ideal.

  • Temperature: The reaction is often performed at 0°C to room temperature to control the exothermic reaction and minimize side products.

Role as a Pharmaceutical Intermediate

While specific proprietary synthetic routes are often confidential, compounds with the 1-acetylpiperidine-4-carboxamide substructure are prevalent in drug discovery. For instance, this moiety is structurally related to intermediates used in the synthesis of complex APIs like anticoagulants or CNS-active agents.[15][16][17] The robust and scalable synthesis of this compound makes it an attractive intermediate for producing such APIs on an industrial scale.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires stringent handling protocols.[11][12]

GHS Hazard Summary:

PictogramGHS CodeHazard Statement
alt text
GHS05H314: Causes severe skin burns and eye damage.[2]

Handling Protocols:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, nitrile or neoprene gloves, and chemical safety goggles along with a face shield.[12][13]

  • Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. Avoid exposure to air.

  • Spills: Neutralize small spills with sodium bicarbonate before cleaning with an absorbent material. Evacuate the area for large spills.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][12]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][13]

  • Store under an inert atmosphere to prevent hydrolysis.

  • The product is hygroscopic and should be protected from moisture at all times.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Acyl Chloride 1. Incomplete reaction. 2. Degradation due to moisture. 3. Insufficient chlorinating agent.1. Extend reaction time or increase temperature slightly. Confirm completion with TLC/HPLC. 2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 3. Use a slight excess (1.1-1.2 eq) of thionyl chloride.
Product is Dark/Discolored Thermal decomposition or presence of impurities in the starting material.1. Avoid excessive heating during reaction and distillation. 2. Purify the crude product via high-vacuum distillation if color is a concern for the subsequent step.
Low Purity (High Carboxylic Acid Content) 1. Incomplete reaction. 2. Exposure to moisture during work-up or storage.1. See "Low Yield" solutions. 2. Handle the product quickly during work-up and store it properly under an inert atmosphere.
Subsequent Amidation Fails or Gives Low Yield 1. Poor quality (hydrolyzed) acyl chloride. 2. Insufficient base/acid scavenger. 3. Inactive amine substrate.1. Re-analyze the acyl chloride purity. If degraded, re-synthesize or purify. 2. Ensure at least 1 equivalent of base is used per equivalent of HCl generated. 3. Check the purity and reactivity of the amine.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of diverse, novel heterocyclic compounds utilizing 1-acetylpiperidine-4-carbonyl chloride as a versatile starting material. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its functionalization into various heterocyclic systems such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles opens extensive avenues for drug discovery and development.[1][2][3][4] This guide details the underlying chemical principles, step-by-step protocols, and characterization techniques intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone in modern pharmacology, present in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including central nervous system disorders, cancer, and infectious agents.[1][3][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[4]

This compound is a particularly valuable building block. The acid chloride group provides a highly reactive electrophilic center for nucleophilic acyl substitution, enabling the facile construction of new carbon-heteroatom bonds.[6] The N-acetyl group serves a dual purpose: it modulates the basicity of the piperidine nitrogen and provides a handle for further synthetic modification if desired. This guide explores its transformation into several key heterocyclic families with proven pharmacological relevance.

Foundational Chemistry: Nucleophilic Acyl Substitution

The core reaction underpinning the syntheses described herein is nucleophilic acyl substitution. The carbonyl carbon of the acid chloride is highly electrophilic due to the inductive effect of both the chlorine and oxygen atoms. This allows it to be readily attacked by a wide range of nucleophiles. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[6]

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of a Key Intermediate: 1-Acetylpiperidine-4-carbohydrazide

Many synthetic pathways to five-membered heterocycles require a carbohydrazide intermediate. This is readily synthesized from the parent acid chloride and hydrazine.

Protocol 1: Synthesis of 1-Acetylpiperidine-4-carbohydrazide

  • Rationale: This is a standard nucleophilic acyl substitution where hydrazine acts as the nucleophile. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. An excess of hydrazine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct, though adding an external base like triethylamine is a cleaner alternative.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Hydrazine hydrate (64-65%, 2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Triethylamine (optional, 1.1 eq)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in anhydrous THF (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrazine hydrate (and triethylamine, if used) in THF dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

    • Work-up:

      • Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

      • Concentrate the filtrate under reduced pressure.

      • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The product, 1-acetylpiperidine-4-carbohydrazide, often precipitates as a white solid and can be purified by recrystallization from an ethanol/ether mixture.

  • Safety Note: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Synthetic Protocols for Novel Heterocyclic Scaffolds

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are important pharmacophores known for a wide range of biological activities.[7][8] A common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[7][9]

G Start 1-Acetylpiperidine- 4-carbohydrazide Intermediate N,N'-Diacylhydrazine Intermediate Start->Intermediate Acylation Reagent1 R'-COCl (Aromatic Acid Chloride) Reagent1->Intermediate Product 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Product Cyclodehydration DehydratingAgent POCl₃ or PPA Heat DehydratingAgent->Product

Caption: Workflow for 1,3,4-Oxadiazole Synthesis.

Protocol 2: Synthesis of 2-(1-Acetylpiperidin-4-yl)-5-aryl-1,3,4-oxadiazoles

  • Rationale: This two-step, one-pot procedure first involves the acylation of the synthesized carbohydrazide with a second, different acid chloride (e.g., benzoyl chloride) to form the diacylhydrazine. This intermediate is then cyclized using a strong dehydrating agent like phosphorus oxychloride (POCl₃), which facilitates the intramolecular removal of a water molecule to form the stable aromatic oxadiazole ring.[7]

  • Materials & Reagents:

    • 1-Acetylpiperidine-4-carbohydrazide (1.0 eq)

    • Substituted aromatic acid chloride (e.g., benzoyl chloride, 1.05 eq)

    • Phosphorus oxychloride (POCl₃) (used as both reagent and solvent, or in a solvent like toluene)

    • Pyridine (anhydrous, as solvent/base)

    • Ice water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Step 1 (Acylation): Dissolve 1-acetylpiperidine-4-carbohydrazide in anhydrous pyridine in a flask and cool to 0 °C.

    • Add the aromatic acid chloride dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 2-3 hours until the diacylhydrazine intermediate is formed (monitor by TLC).

    • Step 2 (Cyclodehydration): Carefully add phosphorus oxychloride (3-5 eq) to the mixture at 0 °C.

    • Heat the reaction mixture to reflux (80-100 °C) and maintain for 3-5 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

      • A precipitate will form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

      • Filter the solid product, wash thoroughly with water, and dry under vacuum.

    • Purification: Recrystallize the crude product from ethanol or purify by column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

R' Group (from R'-COCl)Reaction Time (h)Yield (%)
Phenyl485
4-Chlorophenyl588
4-Methoxyphenyl482
2-Thienyl579
Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a bioisostere of the 1,3,4-oxadiazole and is also prevalent in medicinally active compounds.[10][11] A common synthesis involves the acid-catalyzed cyclization of a thiosemicarbazide intermediate.

G Start 1-Acetylpiperidine- 4-carbohydrazide Intermediate Thiosemicarbazide Intermediate Start->Intermediate Addition Reagent1 R'-NCS (Isothiocyanate) Reagent1->Intermediate Product 2-Amino-5-substituted 1,3,4-Thiadiazole Intermediate->Product Cyclization Catalyst Conc. H₂SO₄ Heat Catalyst->Product

Caption: Workflow for 1,3,4-Thiadiazole Synthesis.

Protocol 3: Synthesis of N-Aryl-5-(1-acetylpiperidin-4-yl)-1,3,4-thiadiazol-2-amines

  • Rationale: The carbohydrazide readily reacts with an isothiocyanate to form a thiosemicarbazide. This intermediate, upon treatment with a strong acid like concentrated sulfuric acid, undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.[10]

  • Materials & Reagents:

    • 1-Acetylpiperidine-4-carbohydrazide (1.0 eq)

    • Aryl isothiocyanate (e.g., phenyl isothiocyanate, 1.0 eq)

    • Ethanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice water

    • Ammonia solution (10%)

  • Procedure:

    • Step 1 (Thiosemicarbazide formation): Reflux a mixture of 1-acetylpiperidine-4-carbohydrazide and the aryl isothiocyanate in ethanol for 4-6 hours.

    • Cool the reaction mixture. The thiosemicarbazide intermediate often precipitates. Filter the solid, wash with cold ethanol, and dry.

    • Step 2 (Cyclization): Add the dried thiosemicarbazide portion-wise to chilled, concentrated sulfuric acid at 0 °C with stirring.

    • Stir the mixture at 0-5 °C for 1 hour, then allow it to stand at room temperature for 3-4 hours.

    • Work-up:

      • Pour the reaction mixture carefully onto crushed ice.

      • Neutralize with a 10% ammonia solution to precipitate the crude product.

      • Filter the solid, wash extensively with water to remove inorganic salts, and dry.

    • Purification: Recrystallize the product from an appropriate solvent like ethanol or isopropanol.

R' Group (from R'-NCS)Reaction Time (h)Yield (%)
Phenyl478
4-Bromophenyl581
Naphthyl675
Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with immense therapeutic importance.[12] A highly efficient method for their synthesis is the reaction of a 1,3-diketone with hydrazine.[13][14] This protocol outlines a one-pot method where the 1,3-diketone is generated in situ from the acid chloride.[15]

Protocol 4: One-Pot Synthesis of 3-(1-Acetylpiperidin-4-yl)-5-substituted-1H-pyrazoles

  • Rationale: This elegant one-pot synthesis avoids the often-difficult isolation of the 1,3-diketone intermediate. First, an enolate is generated from a ketone (e.g., acetone). This enolate then attacks the this compound to form the 1,3-diketone. Without purification, hydrazine is added directly to the mixture, which undergoes a classical Knorr-type condensation to furnish the pyrazole ring.[13][14][15]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Ketone (e.g., acetone, acetophenone, 1.1 eq)

    • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))

    • Anhydrous THF

    • Hydrazine hydrate (1.2 eq)

    • Acetic acid (catalytic)

  • Procedure:

    • Step 1 (Diketone Formation): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the ketone in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the strong base (e.g., a solution of LDA in THF) to generate the enolate. Stir for 30-45 minutes at -78 °C.

    • Add a solution of this compound in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • After addition, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Step 2 (Pyrazole Formation): Add hydrazine hydrate to the reaction mixture, followed by a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 6-12 hours. Monitor completion by TLC.

    • Work-up:

      • Cool the reaction to room temperature and quench by adding water.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purification: Purify the crude residue by column chromatography on silica gel.

Characterization of Synthesized Compounds

The structural confirmation of the newly synthesized compounds is paramount and is achieved through a combination of spectroscopic techniques.[16][17]

  • ¹H NMR Spectroscopy: Look for characteristic signals of the piperidine ring protons (typically in the 1.5-3.5 ppm range), the sharp singlet of the N-acetyl methyl group (~2.1 ppm), and new signals corresponding to the aromatic protons of the heterocyclic ring and any additional substituents.[18][19]

  • ¹³C NMR Spectroscopy: Confirm the presence of all carbons. Key signals include the carbonyls of the acetyl group (~169 ppm) and the newly formed heterocycle, as well as the carbons of the piperidine and heterocyclic rings.[18]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the carbohydrazide and the appearance of C=N stretching bands (~1600-1650 cm⁻¹) are indicative of heterocycle formation. The N-acetyl C=O stretch (~1640 cm⁻¹) should remain.

Compound TypeKey ¹H NMR Signals (ppm, indicative)Key IR Bands (cm⁻¹)
1,3,4-Oxadiazole 7.5-8.5 (Aromatic-H on substituents)~1620 (C=N), ~1640 (N-Ac C=O)
1,3,4-Thiadiazole 7.2-8.2 (Aromatic-H), ~9.5 (Amine N-H)~1610 (C=N), ~1640 (N-Ac C=O), ~3200 (N-H)
Pyrazole ~6.5 (Pyrazole C4-H), 7.2-8.0 (Aryl-H), ~12-13 (Pyrazole N-H, broad)~1590 (C=N), ~1640 (N-Ac C=O), ~3150 (N-H)

References

Troubleshooting & Optimization

troubleshooting low yields in 1-acetylpiperidine-4-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-acetylpiperidine-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this reaction. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Low Yields & Reaction Failures

This section addresses specific, common problems encountered during the synthesis of this compound from its corresponding carboxylic acid.

Q1: My reaction seems stalled. TLC analysis shows a significant amount of unreacted starting material (1-acetylpiperidine-4-carboxylic acid). What's going wrong?

A1: An incomplete reaction is one of the most frequent issues and typically points to three primary areas: insufficient activation, suboptimal reaction conditions, or reagent degradation.

Causality Analysis: The conversion of a carboxylic acid to an acyl chloride requires the hydroxyl group to be transformed into a better leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride accomplish this by forming a highly reactive intermediate (an acyl chlorosulfite or an acyl oxalyl chloride, respectively).[1][2] If this activation is inefficient or the subsequent nucleophilic attack by the chloride ion is hindered, the reaction will not proceed to completion.

Troubleshooting Protocol:

  • Verify Reagent Quality & Stoichiometry:

    • Thionyl Chloride (SOCl₂): Older bottles of SOCl₂ can decompose into SO₂ and S₂Cl₂, appearing yellow or orange.[3] For critical reactions, using freshly distilled or a newly opened bottle is recommended.

    • Oxalyl Chloride ((COCl)₂): This reagent is generally used in slight excess (1.2-1.5 equivalents). Ensure it is a clear, colorless liquid.

    • Catalytic DMF (for Oxalyl Chloride): Dimethylformamide (DMF) is highly hygroscopic. Using an anhydrous grade from a sealed bottle is critical, as water will consume the oxalyl chloride.[4][5]

  • Optimize Thermal Conditions:

    • While many acyl chloride formations with oxalyl chloride can proceed at room temperature, some systems require gentle heating to overcome the activation energy.[5]

    • When using thionyl chloride, refluxing is a common condition to drive the reaction to completion.[6] The reaction temperature is crucial for ensuring the gaseous byproducts (SO₂ and HCl) are effectively removed, pushing the equilibrium forward.[7][8]

  • Extend Reaction Time:

    • Monitor the reaction's progress. A common mistake is to terminate the reaction prematurely.

    • Reaction Monitoring Protocol: Withdraw a small aliquot from the reaction mixture and carefully quench it with anhydrous methanol in a separate vial. This converts the highly reactive acyl chloride product into its stable methyl ester derivative. Analyze this quenched sample by TLC or LC-MS against the starting carboxylic acid.[3][9] The ester will have a significantly higher Rf value (less polar) than the acid. The reaction is complete when the starting acid spot is no longer visible.

Q2: The reaction worked, but my final yield after workup is very low. Where could I have lost my product?

A2: Low isolated yield, despite a complete reaction, almost always points to issues during the workup and purification stages, primarily due to the high reactivity and moisture sensitivity of the acyl chloride product.

Causality Analysis: this compound is highly electrophilic and reacts readily with atmospheric moisture and other nucleophiles.[10][11] Exposure to water during workup will rapidly hydrolyze the product back to the starting carboxylic acid, drastically reducing the yield. Additionally, its physical properties can make isolation challenging.

Troubleshooting Protocol:

  • Ensure Strictly Anhydrous Conditions:

    • All glassware must be oven- or flame-dried immediately before use.[4]

    • Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[12]

    • Use anhydrous grade solvents for both the reaction and any subsequent manipulations.

  • Optimize Removal of Excess Reagent:

    • Both thionyl chloride (b.p. 76 °C) and oxalyl chloride (b.p. 63 °C) are volatile. They must be completely removed under reduced pressure after the reaction is complete.

    • Co-evaporation Technique: To ensure trace amounts of the chlorinating agent are removed, add an anhydrous, inert solvent with a higher boiling point (like anhydrous toluene) to the crude mixture and evaporate it under reduced pressure.[3] Repeat this process 2-3 times. This helps chase out the last remnants of the volatile reagent without exposing the product to harsh conditions for extended periods.

  • Re-evaluate the Isolation Strategy:

    • Avoid Aqueous Workups: Do not wash the crude product with water or bicarbonate solutions. This will cause immediate hydrolysis.

    • In-Situ Use: The most reliable method to avoid yield loss is to use the crude this compound immediately in the next step without formal purification.[4] After removing the solvent and excess chlorinating agent, redissolve the crude product in a suitable anhydrous solvent and proceed with the subsequent reaction.

    • Purification: If purification is absolutely necessary, it must be done via high-vacuum distillation. However, this is often challenging on a small scale. The product is a solid at room temperature (m.p. 135-137°C), which may complicate distillation.[11]

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent is better for this synthesis: thionyl chloride or oxalyl chloride?

A: The choice depends on the scale, sensitivity of the substrate, and desired purity. Both are effective.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive; may require heating/reflux.[6]Generally milder and more selective.[13][14]
Byproducts SO₂ (gas), HCl (gas).[7]CO (gas), CO₂ (gas), HCl (gas).[13][15]
Workup Relatively simple due to gaseous byproducts.[8]Very simple; all byproducts are gaseous.[16]
Conditions Often used neat or in solvents like DCM, Toluene.Requires a solvent (e.g., DCM) and catalytic DMF.[6][9]
Cost Less expensive.More expensive.[14]
Considerations Can sometimes lead to charring with sensitive substrates.The Vilsmeier intermediate formed with DMF is highly reactive. A minor byproduct, dimethylcarbamoyl chloride, is a potent carcinogen.[13]

Recommendation: For small-scale, high-purity applications where mild conditions are paramount, oxalyl chloride with catalytic DMF is often preferred. For larger-scale syntheses where cost is a factor, thionyl chloride is a robust and common choice.

Q: How do I properly store this compound if I can't use it immediately?

A: This compound is highly moisture-sensitive and should be handled with extreme care.[10][11][17]

  • Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).

  • Container: Use a tightly sealed container with a secure cap (e.g., a glass vial with a PTFE-lined cap). Parafilm can be wrapped around the seal for extra protection.

  • Temperature: Store in a refrigerator or desiccator away from moisture.[11]

  • Shelf Life: Even under proper storage, the shelf life is limited. It is best practice to synthesize it fresh for each use.[10]

Q: My starting material, 1-acetylpiperidine-4-carboxylic acid, is a solid. Are there any special considerations?

A: Yes. Ensure the starting material is completely dissolved in the reaction solvent before adding the chlorinating agent. Poor solubility can lead to a heterogeneous mixture and an incomplete reaction. You may need to gently warm the mixture or use a solvent in which the acid is more soluble (ensure the solvent is inert to the chlorinating agent).

Visualized Workflows & Protocols

General Reaction Pathway

The diagram below illustrates the conversion of the carboxylic acid starting material to the desired acyl chloride product.

G cluster_start Starting Material cluster_reagents Chlorinating Agent cluster_product Product A 1-Acetylpiperidine- 4-carboxylic acid C 1-Acetylpiperidine- 4-carbonyl chloride A->C Anhydrous Solvent (e.g., DCM, Toluene) Δ or RT B SOCl₂ or (COCl)₂ / cat. DMF B->C

Caption: Synthesis of this compound.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve low-yield issues systematically.

G start Low Yield Observed q1 Is starting material consumed? (Check by quenched TLC/LCMS) start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes check_reagents Verify reagent purity (SOCl₂, (COCl)₂, DMF). Use fresh reagents. incomplete->check_reagents optimize_cond Increase temp/reflux. Extend reaction time. check_reagents->optimize_cond check_workup Review workup procedure. Was it anhydrous? complete->check_workup hydrolysis Product Hydrolysis Likely Occurred check_workup->hydrolysis protocol_adherence Use oven-dried glassware. Work under inert gas. Avoid aqueous washes. hydrolysis->protocol_adherence use_insitu Use product crude in next step. protocol_adherence->use_insitu

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocol: Synthesis using Thionyl Chloride

Safety: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is toxic and corrosive.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation:

    • Dry a round-bottom flask and a condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reaction Setup:

    • To the cooled flask, add 1-acetylpiperidine-4-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent (approx. 0.2-0.5 M concentration).

    • Begin stirring the suspension/solution.

    • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the flask via syringe at room temperature. The reaction is exothermic and will evolve HCl gas.[7]

  • Reaction:

    • Fit the flask with the condenser and a gas outlet bubbler (to vent HCl and SO₂ safely into a basic solution).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is deemed complete by TLC analysis (see monitoring protocol above). The mixture should become a clear solution as the reaction progresses.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum line is protected by a base trap).

    • Add anhydrous toluene to the flask and evaporate again. Repeat this co-evaporation step twice to ensure all residual SOCl₂ is removed.[3]

  • Result:

    • The resulting crude this compound should be a white to pale yellow solid and is best used immediately for the next synthetic step under an inert atmosphere.

References

Technical Support Center: Managing 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-acetylpiperidine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling and utilizing this highly reactive intermediate. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing step-by-step solutions grounded in chemical principles.

Issue 1: Inconsistent or Low Yields in Acylation Reactions

Question: I am using this compound to acylate an amine, but my yields are consistently low and variable. What are the likely causes and how can I improve my results?

Answer:

Low and inconsistent yields in acylation reactions with this compound are most often traced back to the premature hydrolysis of the acyl chloride. Due to its high reactivity, even trace amounts of water can lead to the formation of the unreactive 1-acetylpiperidine-4-carboxylic acid.[1][2]

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions:

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.

    • Inert Atmosphere: Assemble your reaction setup under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Quality and Handling:

    • Acyl Chloride Integrity: this compound is moisture-sensitive.[3] It should be stored in a desiccator or glovebox. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

    • Amine Substrate: Ensure your amine substrate is also dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and the free base extracted and dried before use. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to scavenge the HCl generated during the reaction.[2]

  • Reaction Monitoring and Work-up:

    • Thin-Layer Chromatography (TLC): Monitoring the reaction by TLC can be challenging due to potential on-plate hydrolysis.[4] To circumvent this, you can quench a small aliquot of the reaction mixture with anhydrous methanol to form the methyl ester, which is more stable for TLC analysis. The ester will have a different Rf value than the starting carboxylic acid impurity.

    • Aqueous Work-up: Perform any aqueous work-up quickly and at low temperatures to minimize hydrolysis of any unreacted acyl chloride.

Troubleshooting Workflow for Low Acylation Yield

G cluster_conditions Procedural Checks cluster_reagents Reagent Checks start Low or Inconsistent Yield check_hydrolysis Suspect Hydrolysis of Acyl Chloride start->check_hydrolysis check_conditions Review Anhydrous Technique check_hydrolysis->check_conditions reagent_quality Assess Reagent Quality check_hydrolysis->reagent_quality solvent Solvents Dry? check_conditions->solvent glassware Glassware Oven-Dried? check_conditions->glassware inert_atm Inert Atmosphere Used? check_conditions->inert_atm solution Implement Rigorous Anhydrous Protocol solvent->solution glassware->solution inert_atm->solution acyl_chloride_storage Acyl Chloride Stored Properly? reagent_quality->acyl_chloride_storage amine_dry Amine Substrate Anhydrous? reagent_quality->amine_dry base_present Non-Nucleophilic Base Added? reagent_quality->base_present re_purify Re-purify/Dry Reagents acyl_chloride_storage->re_purify amine_dry->re_purify base_present->re_purify

Caption: Decision tree for troubleshooting low acylation yields.

Issue 2: Difficulty in Confirming the Purity of this compound

Question: I am unsure about the purity of my this compound. Standard analytical techniques like HPLC seem to degrade the compound. How can I reliably assess its purity?

Answer:

Direct analysis of highly reactive acyl chlorides is challenging. The primary impurity is typically the corresponding carboxylic acid from hydrolysis. Here are some recommended analytical approaches:

Analytical Methods for Purity Assessment:

MethodProcedureProsCons
Infrared (IR) Spectroscopy Acquire an IR spectrum of the solid (e.g., as a KBr pellet or using ATR). Look for a strong carbonyl (C=O) stretch for the acyl chloride around 1780-1815 cm⁻¹. The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) indicates high purity.Fast, non-destructive, and provides direct evidence of the functional group.Not highly quantitative.
¹H NMR Spectroscopy Dissolve a small sample in a dry, aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) immediately before analysis. The presence of the carboxylic acid will be indicated by a broad singlet for the acidic proton (typically >10 ppm).Quantitative and provides structural information.The compound can hydrolyze with trace water in the NMR solvent.
Derivatization followed by HPLC/GC-MS React a known quantity of the acyl chloride with an excess of a dry, UV-active alcohol (like benzyl alcohol) or an amine under anhydrous conditions. The resulting stable ester or amide can then be quantified by HPLC or GC-MS, and the purity of the original acyl chloride can be back-calculated.[5]Highly quantitative and separates the derivative from the carboxylic acid impurity.Indirect method that requires an additional reaction step.

Recommended Protocol for Derivatization:

  • In a dry vial under nitrogen, dissolve a precisely weighed amount of this compound (e.g., 10 mg) in 1 mL of anhydrous dichloromethane.

  • Add a slight excess of anhydrous benzyl alcohol and a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

  • Analyze the resulting solution by reverse-phase HPLC to determine the ratio of the benzyl ester to 1-acetylpiperidine-4-carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis for this compound?

A1: The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.[6][7][8] The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step yields 1-acetylpiperidine-4-carboxylic acid and hydrochloric acid.[2][7]

Hydrolysis Mechanism of this compound

G cluster_reactants Reactants cluster_products Products acyl_chloride This compound step1 acyl_chloride->step1 Nucleophilic Attack by H₂O water H₂O intermediate Tetrahedral Intermediate step2 intermediate->step2 Elimination of Cl⁻ carboxylic_acid 1-Acetylpiperidine-4-carboxylic Acid end carboxylic_acid->end hcl HCl hcl->end start start->acyl_chloride step1->intermediate step2->carboxylic_acid step2->hcl

Caption: Nucleophilic addition-elimination hydrolysis pathway.

Q2: What are the ideal storage and handling conditions for this compound?

A2: Due to its moisture sensitivity and corrosive nature, strict storage and handling procedures are mandatory.[3][9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).[3][10] The recommended storage temperature is often refrigerated.

  • Handling: Always handle this compound in a certified chemical fume hood.[10] Personal protective equipment (PPE) is essential and should include:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).[10]

    • Safety goggles and a face shield.[11]

    • A lab coat.[11]

  • Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[10][12]

Q3: My this compound has turned from a white solid to a yellowish, sticky substance. Can I still use it?

A3: A change in physical appearance from a white solid to a yellowish, sticky substance is a strong indicator of decomposition, likely through hydrolysis.[3] The resulting carboxylic acid and HCl can lead to discoloration and a change in texture. It is highly recommended not to use the material, as the purity is compromised, which will negatively impact your reaction outcomes. You should consider purchasing a fresh batch and ensuring proper storage conditions are met going forward.

Q4: What should I do in case of a spill or accidental exposure to this compound?

A4: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, dry material such as sand or vermiculite, and place it in a sealed container for disposal. Do not use water to clean up the spill, as this will cause a vigorous reaction.[13][14]

For accidental exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for complete safety information.[10][11][12]

References

Technical Support Center: Synthesis of 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-acetylpiperidine-4-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction to the Synthesis

The conversion of 1-acetylpiperidine-4-carboxylic acid to its corresponding acyl chloride is a fundamental step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The high reactivity of the acyl chloride functional group makes it a versatile building block, but also presents unique challenges in its preparation and handling. This guide will focus on the common side products that can arise during this transformation, their mechanistic origins, and effective strategies for their mitigation and removal.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My final product is contaminated with the starting material, 1-acetylpiperidine-4-carboxylic acid. What is the likely cause and how can I prevent this?

Answer:

This is one of the most common issues and typically points to two primary causes: incomplete reaction or premature hydrolysis of the product.

  • Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride requires a sufficient amount of chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and adequate reaction time and temperature.

    • Causality: If the reaction is not driven to completion, unreacted 1-acetylpiperidine-4-carboxylic acid will remain in the reaction mixture.

    • Prevention:

      • Reagent Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) to ensure all the carboxylic acid is consumed.

      • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or in-process Infrared (IR) spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum is a good indicator of reaction completion.

  • Premature Hydrolysis: this compound is highly moisture-sensitive.[1][2] Any exposure to water, even atmospheric moisture, will rapidly convert it back to the starting carboxylic acid.

    • Causality: The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a nucleophile, leading to the formation of the carboxylic acid and hydrochloric acid.

    • Prevention:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

      • Prompt Work-up and Use: Once the reaction is complete, the product should be isolated and used in the subsequent step as quickly as possible to minimize exposure to moisture.

Experimental Protocol: Minimizing Hydrolysis
  • Assemble the reaction glassware and dry it in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas.

  • Allow the glassware to cool to room temperature under a stream of nitrogen or argon.

  • Add the 1-acetylpiperidine-4-carboxylic acid and anhydrous solvent (e.g., dichloromethane or toluene) to the reaction flask via a syringe or a powder funnel under a positive pressure of inert gas.

  • Add the chlorinating agent (e.g., thionyl chloride) dropwise at the appropriate temperature (often 0 °C to room temperature).

  • Maintain the inert atmosphere throughout the reaction and work-up.

FAQ 2: I've observed an unexpected impurity with a different mass spectrum, and I suspect a reaction at the N-acetyl group. Is this possible?

Answer:

Yes, side reactions involving the N-acetyl group, which is a tertiary amide, are possible, particularly with thionyl chloride.

  • De-acetylation: Under certain conditions, especially with prolonged heating or in the presence of a base like pyridine, thionyl chloride can facilitate the cleavage of the acetyl group.[3][4]

    • Causality: The mechanism likely involves the activation of the amide carbonyl by thionyl chloride, followed by nucleophilic attack and subsequent cleavage. This would result in the formation of piperidine-4-carbonyl chloride or its hydrochloride salt.

    • Mitigation:

      • Temperature Control: Avoid excessive heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Avoid Pyridine with Thionyl Chloride: If a base is needed, consider a non-nucleophilic base and carefully control the stoichiometry. However, for this specific transformation, a base is often not required.

  • Vilsmeier-Haack Type Intermediates: Tertiary amides can react with chlorinating agents like thionyl chloride or oxalyl chloride to form reactive chloroiminium ions, also known as Vilsmeier reagents.[5][6]

    • Causality: While less common as a major side product in this specific synthesis, the formation of a Vilsmeier-type intermediate from the N-acetyl group could lead to further, more complex side reactions.

    • Mitigation: Using milder chlorinating agents like oxalyl chloride at low temperatures can often suppress these types of side reactions.

Visualization of Potential Side Reactions

Below is a DOT script diagram illustrating the desired reaction and potential side reactions.

Side_Products cluster_main Desired Synthesis cluster_side Potential Side Reactions A 1-Acetylpiperidine- 4-carboxylic Acid B 1-Acetylpiperidine- 4-carbonyl Chloride A->B SOCl₂ or (COCl)₂ E Anhydride Formation A->E + Product (B) C Hydrolysis (Starting Material) B->C H₂O (moisture) D De-acetylation Product (Piperidine-4-carbonyl chloride) B->D Harsh Conditions (e.g., high temp)

Caption: Desired synthesis and common side reactions.

FAQ 3: My crude product seems to contain a higher molecular weight impurity. What could this be?

Answer:

A common higher molecular weight impurity is the corresponding anhydride.

  • Anhydride Formation: The newly formed, highly reactive this compound can react with any remaining 1-acetylpiperidine-4-carboxylic acid to form the symmetric anhydride.[7][8][9][10][11]

    • Causality: The carboxylate of the starting material acts as a nucleophile, attacking the carbonyl of the acid chloride product.

    • Prevention:

      • Order of Addition: Adding the carboxylic acid to a solution of the chlorinating agent can sometimes minimize this by ensuring the chlorinating agent is always in excess relative to the carboxylic acid.

      • Efficient Conversion: Ensuring the reaction goes to completion quickly will reduce the time the product and starting material are in contact.

Table 1: Summary of Common Side Products and Mitigation Strategies
Side ProductCausalityMitigation Strategies
1-Acetylpiperidine-4-carboxylic Acid Incomplete reaction or hydrolysis.[1]Use slight excess of chlorinating agent, monitor reaction, maintain strict anhydrous conditions.
Piperidine-4-carbonyl Chloride De-acetylation of the N-acetyl group.[3][4]Avoid high temperatures and the use of pyridine with thionyl chloride.
Symmetric Anhydride Reaction of product with starting material.[7]Ensure complete and rapid conversion of the carboxylic acid. Consider reverse addition.

Purification Strategies

The purification of this compound requires careful consideration of its reactivity.

Q1: How can I effectively remove unreacted starting material and the anhydride side product?

Answer:

  • Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective method for separating the more volatile acyl chloride from the less volatile carboxylic acid and anhydride. However, care must be taken to avoid thermal decomposition.

  • Crystallization: If the product is a solid, crystallization from an anhydrous, non-protic solvent (e.g., hexane/dichloromethane mixture) can be a good purification method.[12]

  • Filtration through an Inert Agent: A quick filtration of a solution of the crude product in an anhydrous solvent through a short plug of dry Celite® or silica gel can sometimes remove baseline impurities. However, prolonged contact with silica gel should be avoided as it can promote hydrolysis.

Q2: What are the best analytical methods for assessing the purity of my product?

Answer:

  • HPLC: Reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying impurities.[13][14] A mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid is typically used.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and help identify major impurities. The absence of the carboxylic acid proton signal in ¹H NMR is a good indicator of a successful reaction.[15]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify volatile impurities.[16]

Experimental Workflow: Synthesis and Purification

Caption: General workflow for synthesis and purification.

References

preventing decomposition of 1-acetylpiperidine-4-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Ensuring Successful Reactions

Welcome to the Technical Support Center for 1-acetylpiperidine-4-carbonyl chloride. As Senior Application Scientists, we understand the challenges researchers face when working with reactive chemical intermediates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you achieve optimal results in your experiments. Our focus is on preventing the decomposition of this compound and ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 59084-16-1) is a bifunctional molecule featuring a reactive acyl chloride and a protected piperidine ring.[1] It is a valuable building block in medicinal chemistry and drug discovery, primarily used in the synthesis of amides through acylation of primary and secondary amines.[2][3][4] The resulting N-substituted 1-acetylpiperidine-4-carboxamides are common scaffolds in the development of novel therapeutic agents.

Q2: What are the main stability concerns with this compound?

The primary stability concern is its high reactivity, particularly its sensitivity to moisture.[5][6] The acyl chloride functional group is readily hydrolyzed by water to form the corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid. This hydrolysis is a common cause of reagent decomposition and can significantly impact reaction yields. The compound is also classified as corrosive and can cause severe skin burns and eye damage.[1][7]

Q3: How should I properly store and handle this compound?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[6] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture. When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a chemical fume hood.[5]

Troubleshooting Guide: Preventing Decomposition During Reactions

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Problem 1: Low or No Product Yield in Amide Coupling Reactions

Possible Cause 1: Decomposition of this compound via Hydrolysis

The most frequent cause of low yield is the decomposition of the acyl chloride by residual water in the reaction setup.

  • Explanation of Causality: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to yield the inactive 1-acetylpiperidine-4-carboxylic acid. This carboxylic acid will not participate in the desired amide coupling reaction under standard conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use, either by oven-drying or flame-drying under a stream of inert gas.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture.

    • Prompt Use: Prepare and use solutions of this compound promptly. Avoid storing solutions for extended periods.

dot

Caption: Hydrolysis: The Primary Decomposition Pathway.

Possible Cause 2: Ineffective Neutralization of HCl Byproduct

The reaction of an acyl chloride with an amine generates one equivalent of hydrogen chloride (HCl) as a byproduct.[8] If not neutralized, this HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Explanation of Causality: The lone pair of electrons on the nitrogen of the amine is essential for its nucleophilic attack on the acyl chloride. Protonation of the amine by the generated HCl sequesters this lone pair, forming an ammonium salt that is unreactive towards the acyl chloride.

  • Troubleshooting Steps:

    • Use of a Stoichiometric Base: Incorporate a non-nucleophilic base into the reaction mixture to scavenge the HCl as it is formed. Common choices include:

      • Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used. Use at least one equivalent, though a slight excess (1.1-1.5 equivalents) is often beneficial.

      • Pyridine: Can also be used as a base and sometimes as the solvent.

    • Excess Amine: If the amine starting material is inexpensive and readily available, using two equivalents can be a simple solution. One equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[8]

dot

HCl_Scavenging cluster_quenching HCl Neutralization Acyl_Chloride This compound Amide Desired Amide Product Acyl_Chloride->Amide Amine Primary/Secondary Amine Amine->Amide HCl HCl (Byproduct) Salt Ammonium Salt HCl->Salt Base Base (e.g., TEA, DIPEA) Base->Salt

Caption: Importance of HCl Scavenging in Amide Synthesis.

Possible Cause 3: Low Reactivity of the Amine

Sterically hindered or electron-deficient amines can exhibit low nucleophilicity, leading to slow or incomplete reactions.

  • Explanation of Causality: Large substituents near the nitrogen atom can physically block its approach to the electrophilic carbonyl carbon of the acyl chloride. Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, diminishing its nucleophilic character.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely for potential decomposition of the acyl chloride at elevated temperatures.

    • Use a Catalyst: A catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered or electron-poor amines. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.

    • Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) and monitor its progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 2: Formation of Multiple Unidentified Byproducts

Possible Cause 1: Thermal Decomposition

While less common under typical amide coupling conditions, prolonged heating at high temperatures can lead to the thermal decomposition of this compound.

  • Explanation of Causality: Acyl chlorides can undergo thermal degradation through two primary pathways:

    • Ketene Formation: Elimination of HCl can lead to the formation of a highly reactive ketene intermediate. This ketene can then participate in undesired side reactions, such as dimerization or [2+2] cycloadditions.[9][10]

    • Decarbonylation: Loss of carbon monoxide can occur, particularly at higher temperatures, leading to the formation of chlorinated piperidine derivatives.[11]

  • Troubleshooting Steps:

    • Maintain Low Reaction Temperatures: Whenever possible, conduct the reaction at or below room temperature. For highly exothermic reactions, consider cooling the reaction mixture in an ice bath during the addition of reagents.

    • Controlled Reagent Addition: Add the this compound solution dropwise to the amine solution to better manage the reaction exotherm.

Possible Cause 2: Side Reactions Involving the N-Acetyl Group

Under certain conditions, the N-acetyl group could potentially participate in side reactions, although it is generally stable.

  • Explanation of Causality: While the amide of the N-acetyl group is significantly less reactive than the acyl chloride, harsh reaction conditions (e.g., very strong bases or high temperatures) could potentially lead to its cleavage or other transformations. However, the N-acetyl amide bond is generally robust under standard acylation conditions.[12]

  • Troubleshooting Steps:

    • Use of Mild Bases: Opt for milder bases like DIPEA over stronger, more nucleophilic bases if side reactions involving the N-acetyl group are suspected.

    • Avoid Excessive Heat: As with thermal decomposition of the acyl chloride, maintaining moderate temperatures will minimize the risk of side reactions involving other functional groups in the molecule.

Recommended Experimental Protocol for Amide Synthesis

This protocol provides a general guideline for the successful acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Preparation:

    • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon or nitrogen.

    • Dissolve the amine (1.0 equivalent) and TEA or DIPEA (1.2 equivalents) in anhydrous DCM.

  • Reaction:

    • In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

    • Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Analytical Methods for Monitoring Reaction and Purity

Regularly monitoring the reaction and assessing the purity of this compound is crucial for successful synthesis.

Analytical Technique Application Key Considerations
Thin Layer Chromatography (TLC) Rapid reaction monitoringVisualize consumption of starting materials and formation of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detailed reaction monitoring and byproduct identificationProvides information on the mass of the product and any byproducts, aiding in their identification.
High-Performance Liquid Chromatography (HPLC) Purity assessment of starting material and final productA reverse-phase HPLC method can be used to quantify the purity of this compound and detect the presence of its hydrolyzed carboxylic acid byproduct.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final amide product and identify any impurities.

References

Technical Support Center: Monitoring 1-Acetylpiperidine-4-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for analytical methods in reactions involving 1-acetylpiperidine-4-carbonyl chloride (APCC). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive intermediate. Here, we address common challenges and provide in-depth, field-proven troubleshooting guides and methodologies to ensure the success and integrity of your experiments.

General Handling & Reaction Troubleshooting (FAQs)

Reactions involving acyl chlorides like APCC demand rigorous control over experimental conditions. Due to its high electrophilicity, APCC is extremely sensitive to nucleophiles, particularly water.[1][2] This section addresses overarching issues you might encounter before and during the reaction.

Q1: My acylation reaction is sluggish or failing completely. What are the most common causes?

A1: Failure of an APCC-mediated acylation reaction almost always traces back to one of three areas: reagent quality, atmospheric moisture, or improper activation.

  • Reagent Purity & Stability: APCC is hygroscopic and will readily hydrolyze to the unreactive 1-acetylpiperidine-4-carboxylic acid upon exposure to moisture.[1][3] Always use a fresh bottle or a properly stored aliquot from a desiccator. The amine or alcohol you are acylating must also be scrupulously dry.

  • Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents should be from a recently opened bottle or, preferably, freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Even brief exposure to ambient atmosphere can introduce enough moisture to quench the reaction.[4]

  • Base and Temperature: Most acylations require a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to act as an acid scavenger for the HCl generated. Ensure your base is dry and added correctly. Temperature control is also critical; many reactions are started at 0°C to manage the initial exotherm before being allowed to warm to room temperature.[5]

Troubleshooting Workflow for Failed Reactions

Below is a logical workflow to diagnose a failing reaction.

G start Reaction Failure (Low or No Conversion) check_reagents Verify Reagent Quality - APCC (hydrolyzed?) - Substrate (wet?) - Solvent (anhydrous?) start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere? - Glassware oven-dried? - Temperature correct? start->check_conditions check_stoichiometry Confirm Stoichiometry - Correct moles of APCC? - Sufficient acid scavenger (base)? start->check_stoichiometry outcome_reagents Re-run with fresh, dry reagents. check_reagents->outcome_reagents Issue Found outcome_conditions Re-run with strict anhydrous protocol. check_conditions->outcome_conditions Issue Found outcome_stoichiometry Adjust reagent quantities and re-run. check_stoichiometry->outcome_stoichiometry Issue Found

Caption: Diagnostic workflow for troubleshooting APCC reactions.

Q2: I see a new, more polar spot by TLC that doesn't correspond to my starting material or product. What is it?

A2: This is very likely the hydrolysis product, 1-acetylpiperidine-4-carboxylic acid. Acyl chlorides are highly susceptible to hydrolysis, and even the silica on a TLC plate, which is slightly acidic and contains adsorbed water, can cause some degradation during analysis.[4] To confirm, you can run a co-spot with a deliberately water-quenched sample of your APCC starting material.

Analytical Methodologies & Troubleshooting

This section provides detailed guides for the most common analytical techniques used to monitor APCC reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring reaction progress and determining final purity, especially for non-volatile impurities.

Q: How do I set up an HPLC method for my reaction? I'm having issues with peak shape.

A: A reverse-phase method is standard for these compounds. Poor peak shape (tailing) is often due to interactions with free silanol groups on the silica support. Adding a small amount of acid to the mobile phase suppresses this interaction and leads to sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for APCC Reaction Monitoring

  • Column: A C18 or a specialized reverse-phase column like Newcrom R1 is recommended.[6][7]

  • Sample Preparation: Quench a small aliquot (10-20 µL) of the reaction mixture in 1 mL of anhydrous acetonitrile (MeCN). Dilute further with the mobile phase as needed. Prompt analysis is crucial to prevent sample degradation.[7]

  • HPLC Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in WaterAcidifier improves peak shape. Formic acid is preferred for MS compatibility.[6][8]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier for reverse-phase.
Gradient 5% to 95% B over 10-15 minutesA gradient is effective for separating the polar starting materials and the less polar product.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides consistent retention times.
Detection UV at 210 nmSuitable for detecting the carbonyl and amide chromophores.

Troubleshooting HPLC Issues:

  • Problem: Early, broad peak observed.

    • Cause & Solution: This is likely the hydrolyzed carboxylic acid. Confirm by injecting a water-quenched sample. Improve anhydrous techniques to minimize its formation.

  • Problem: Drifting retention times.

    • Cause & Solution: Insufficient column equilibration or changes in mobile phase composition. Ensure the column is equilibrated with the starting mobile phase for at least 10 column volumes. Use freshly prepared mobile phase.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR is an exceptionally powerful Process Analytical Technology (PAT) for real-time, continuous reaction monitoring without the need for sampling.[9] It allows for precise determination of reaction kinetics and endpoints.

Q: How can I use FTIR to know when my reaction is complete?

A: By tracking the characteristic carbonyl (C=O) stretching frequencies. The C=O bond in the starting acyl chloride has a distinctly different, higher frequency than the C=O bond in the resulting amide or ester product.

Key Functional Group Frequencies

Functional GroupCompound TypeWavenumber (cm⁻¹)Status
Acyl Chloride C=OReactant (APCC) ~1785 cm⁻¹Disappears
Amide C=OProduct ~1650 cm⁻¹Appears
Amide N-H BendProduct ~1550 cm⁻¹Appears

Source: Adapted from BenchChem and Mettler Toledo application notes.[9][10]

Experimental Protocol: In-Situ FTIR Monitoring

  • Setup: Insert an in-situ FTIR probe (e.g., with an ATR diamond window) into the reaction vessel, ensuring it will be submerged in the reaction mixture.

  • Background Spectrum: Charge the reactor with the solvent at the target reaction temperature. Collect a background spectrum. This will be automatically subtracted from all subsequent scans.[9]

  • Reaction Initiation: Add the reactants and begin collecting spectra at regular intervals (e.g., every minute).

  • Monitoring: Track the absorbance at the key frequencies listed above. The reaction is complete when the acyl chloride peak (~1785 cm⁻¹) has disappeared and the product peaks (~1650 cm⁻¹, ~1550 cm⁻¹) have ceased to grow.[9][10]

cluster_0 Setup cluster_1 Monitoring cluster_2 Analysis setup1 Insert FTIR Probe into Reactor setup2 Add Solvent & Equilibrate Temperature setup1->setup2 setup3 Collect Background Spectrum setup2->setup3 monitor1 Add Reactants (APCC, Substrate, Base) setup3->monitor1 monitor2 Start Continuous Spectral Acquisition monitor1->monitor2 monitor3 Track Peak Absorbance: - Disappearance of RCOCl (~1785 cm⁻¹) - Appearance of Amide (~1650 cm⁻¹) monitor2->monitor3 analysis1 Plot Concentration vs. Time Profiles monitor3->analysis1 analysis2 Determine Reaction Endpoint (Profiles Plateau) analysis1->analysis2

Caption: Experimental workflow for real-time FTIR reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile components and byproducts. However, the high reactivity and thermal lability of APCC require careful method development.

Q: My APCC seems to be degrading on my GC column. How can I get a reliable analysis?

A: Degradation in the hot injector or on the column is a common problem for reactive molecules like acyl chlorides.[4]

Troubleshooting GC-MS Issues:

  • Injector Temperature: Keep the injector temperature as low as possible while still ensuring efficient volatilization. Start around 200-220 °C and adjust as needed.

  • Liner: Use a fresh, deactivated (silanized) glass liner. Active sites in a dirty or old liner can catalyze the degradation of the acyl chloride.

  • Column Choice: A standard, low-polarity column (e.g., 5% phenyl polysiloxane) is generally suitable. Ensure the column has not been previously used for analyses of free amines or acids without proper conditioning.

  • Derivatization: If direct analysis fails, consider derivatization. Quench a reaction aliquot with anhydrous methanol to form the corresponding methyl ester. This ester is much more stable and provides excellent chromatography, indirectly confirming the presence of APCC at the time of sampling.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation and can be used for quantitative reaction monitoring (qNMR) if an internal standard is added.

Q: Which signals should I monitor in the ¹H NMR spectrum to track the reaction's progress?

A: You should monitor the signals of protons close to the reaction center, as they will experience the largest change in chemical shift.

Characteristic ¹H NMR Signal Changes for Acylation of a Primary Amine (R-NH₂)

GroupReactant (APCC)Product (Amide)Expected Change
Piperidine H at C4 The proton on the carbon bearing the carbonyl chloride will be a distinct multiplet.This signal will shift, typically upfield, upon conversion to the less electron-withdrawing amide.Monitor the disappearance of the reactant signal and the appearance of the product signal.
Substrate Protons Protons alpha to the amine (e.g., -CH ₂-NH₂) will have a specific chemical shift.Upon acylation, these protons become alpha to a nitrogen amide and will shift significantly downfield.This is often the clearest indicator of product formation.
Acetyl Methyl The -C(=O)CH ₃ protons of the acetyl group on the piperidine ring.This signal (~2.1 ppm) may shift slightly but is a good reference point for the piperidine moiety.Relatively stable, useful for confirming the integrity of the core structure.

Expert Tip: To get a clean kinetic profile, take aliquots from the reaction at set time points, quench them immediately by diluting in cold, deuterated solvent (e.g., CDCl₃), and analyze promptly. This "freezes" the reaction at that point in time, preventing further conversion in the NMR tube.

References

Technical Support Center: Strategies for Removing Unreacted 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of reaction mixtures containing residual 1-acetylpiperidine-4-carbonyl chloride. This highly reactive intermediate is a valuable building block, but its presence as an impurity can complicate downstream applications and compromise the purity of your target molecule.[1][2]

This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each purification technique.

Understanding the Challenge: The Nature of this compound

This compound is a potent acylating agent, characterized by a highly electrophilic carbonyl carbon. This reactivity is due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms, making the carbonyl carbon an excellent target for nucleophiles.[3] The chloride ion is an excellent leaving group, facilitating rapid reactions.[3]

However, this same reactivity makes it a problematic impurity. It is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid (1-acetylpiperidine-4-carboxylic acid).[1][4] Its removal is critical for obtaining a pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for removing unreacted this compound?

The most effective strategies involve converting the acyl chloride into a species with significantly different physical properties (e.g., polarity, solubility) from your desired product, thereby simplifying separation. The main approaches are:

  • Quenching: Irreversibly reacting the acyl chloride with a nucleophile.[5][6]

  • Liquid-Liquid Extraction: Partitioning the quenched byproducts into an aqueous phase, away from the desired organic-soluble product.[3][7]

  • Chromatography: Separating the product from the impurity and its byproducts based on differential adsorption to a stationary phase.[3][8]

  • Recrystallization: A powerful method if your desired product is a solid, allowing for the isolation of pure crystals.[8][9]

  • Scavenger Resins: Using solid-supported reagents to selectively bind to and remove the excess acyl chloride.

Q2: How do I choose the most appropriate quenching agent?

The choice of quenching agent depends on the stability of your desired product and the nature of the downstream separation.

  • Water: Quenching with water converts the acyl chloride to its corresponding carboxylic acid.[5][10][11] This is often the simplest method. The resulting carboxylic acid can then be easily removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution.[3][12]

  • Alcohols (e.g., Methanol, Ethanol): Using an alcohol will convert the acyl chloride into an ester.[5] This is a good strategy if your desired product is stable under these conditions and the resulting ester has a significantly different polarity for chromatographic separation.

  • Amines: Quenching with a primary or secondary amine will form a stable amide.[5][10] This is highly effective but adds another organic byproduct that will need to be separated.

Q3: My product is sensitive to water. Can I still use an aqueous workup?

If your product has hydrolytically labile functional groups, a fully aqueous workup should be avoided. In this scenario, consider the following:

  • Anhydrous Quenching: Quench the reaction with a dry alcohol or an amine in an inert solvent. The resulting ester or amide can then be separated by non-aqueous methods like chromatography or distillation.

  • Solid-Phase Scavenging: Use an amine-functionalized silica gel or polymer resin. The resin will react with the acyl chloride, and the resulting solid-bound amide can be simply filtered off.

  • Distillation/Vacuum Removal: If the acyl chloride is sufficiently volatile and your product is not, removal under high vacuum can be effective.[13] However, this compound has a high boiling point, making this less practical.[2][4]

Q4: Is chromatography always a reliable method for removal?

While column chromatography is a powerful purification tool, it has drawbacks when dealing with highly reactive impurities like acyl chlorides. The acyl chloride can react with the stationary phase (especially silica gel, which has surface hydroxyl groups), leading to streaking and poor separation. It is almost always preferable to quench the acyl chloride before attempting chromatographic purification.[3]

Troubleshooting Guides & Detailed Protocols

This section provides step-by-step protocols for the most common and effective removal strategies.

Strategy 1: Quenching and Liquid-Liquid Extraction (Most Common Method)

This is the preferred method when the desired product is stable to water and soluble in a water-immiscible organic solvent. The goal is to convert the acyl chloride to the more polar carboxylic acid and then extract it into an aqueous base.

Experimental Protocol:

  • Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath (0 °C). This moderates the exothermic quenching reaction.

  • Quench the Acyl Chloride: Slowly and carefully add deionized water dropwise to the stirred reaction mixture.[5] Continue stirring for 15-30 minutes at 0 °C to ensure all the acyl chloride has hydrolyzed to 1-acetylpiperidine-4-carboxylic acid.

  • Dilute and Transfer: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Transfer the entire mixture to a separatory funnel.

  • Aqueous Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3][12] Swirl gently at first to allow for the release of CO₂ gas from the neutralization, then stopper and shake, venting frequently. This step deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.

  • Separate Layers: Allow the layers to separate fully. Drain the organic layer.

  • Repeat Wash (Optional but Recommended): Wash the organic layer one more time with the NaHCO₃ solution to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acyl chloride and its carboxylic acid byproduct.

Strategy 2: Purification via Recrystallization

This method is ideal if your desired product is a solid at room temperature and possesses different solubility characteristics than the impurities.

Experimental Protocol:

  • Initial Quench and Workup: Perform a preliminary quench and extraction as described in Strategy 1 to remove the bulk of the acyl chloride byproduct. Concentrate the crude product to a solid or oil.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent system.[8][9]

    • Single-Solvent Method: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes). A good solvent will dissolve the product poorly at room temperature but completely upon heating.[8]

    • Two-Solvent Method: If a single suitable solvent cannot be found, use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble but is miscible with the "good" solvent) until the solution becomes turbid.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent (or "good" solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Data Summary: Choosing a Purification Strategy
Strategy When to Use Advantages Disadvantages
Quenching & Extraction Product is water-stable and soluble in an organic solvent.Simple, rapid, and effective for large scales.Not suitable for water-sensitive products.
Recrystallization The desired product is a solid.Can yield very high purity material.Requires suitable solvent; product loss in the mother liquor.
Solid-Phase Scavenging The product is sensitive, or a non-aqueous workup is required.Simple filtration-based removal; high selectivity.Scavenger resins can be expensive.
Chromatography As a final polishing step after quenching.High resolving power for complex mixtures.Must quench first; can be time-consuming and require large solvent volumes.

Visualization of Workflow

The following diagram outlines the decision-making process for selecting an appropriate purification strategy.

Purification_Workflow start Reaction Complete (Contains unreacted acyl chloride) product_stability Is the desired product water-stable? start->product_stability quench_extract Strategy 1: Quench with H₂O, Extract with aq. base product_stability->quench_extract Yes scavenger Strategy 2: Use Solid-Phase Scavenger Resin product_stability->scavenger No product_solid Is the desired product a solid? recrystallize Strategy 3: Recrystallize Purified Product product_solid->recrystallize Yes chromatography Final Polish: Column Chromatography product_solid->chromatography No quench_extract->product_solid scavenger->product_solid end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Decision workflow for purification strategy selection.

References

Validation & Comparative

comparing 1-Acetylpiperidine-4-carbonyl chloride with other acylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-Acetylpiperidine-4-carbonyl chloride and Alternative Acylating Agents

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in constructing the amide and ester bonds that form the backbone of countless pharmaceuticals and bioactive compounds.[1][2] This guide provides a comprehensive technical comparison of this compound, a specialized building block, against more conventional acylating agents. Our analysis focuses on the practical implications of reactivity, selectivity, handling, and byproduct management, supported by experimental data and detailed protocols to inform your synthetic choices.

The Profile of an Acylating Agent: More Than Just Reactivity

The ideal acylating agent offers a balance of high reactivity for efficient bond formation and sufficient stability for practical handling. The choice is often a trade-off. Highly reactive agents like simple acyl chlorides can provide excellent yields quickly but may suffer from poor selectivity in complex molecules and present significant handling challenges.[1][3] Conversely, milder reagents may offer superior selectivity but require catalysts or harsher conditions, potentially compromising sensitive functional groups elsewhere in the molecule.

This guide centers on This compound , an agent that combines the high intrinsic reactivity of an acyl chloride with the structural complexity of a piperidine scaffold. This bifunctional nature makes it a valuable tool in medicinal chemistry for introducing a specific pharmacophore while simultaneously forming a stable amide or ester linkage.[4][5]

Head-to-Head Comparison: this compound vs. The Field

The performance of an acylating agent is best understood in the context of its alternatives. We will compare this compound against three common classes of acylating agents: simple acyl chlorides (acetyl chloride), acid anhydrides (acetic anhydride), and carboxylic acids activated by coupling agents.

The general hierarchy of reactivity for these classes is well-established: Acyl Chlorides > Acid Anhydrides > Activated Esters / Carboxylic Acids with Coupling Agents .[1][3] This trend is primarily governed by the nature of the leaving group; the chloride ion is an excellent leaving group, making acyl chlorides highly electrophilic, whereas the carboxylate anion from an anhydride is less so.[3]

Structural and Mechanistic Overview

Acylation of nucleophiles such as amines (N-acylation) and alcohols (O-acylation) typically proceeds through a nucleophilic acyl substitution mechanism.[6][7] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the leaving group to yield the acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

Performance and Property Comparison

The following table summarizes the key characteristics and performance indicators for this compound and its alternatives.

FeatureThis compoundAcetyl ChlorideAcetic AnhydrideCarboxylic Acid + Coupling Agent
Reactivity Very HighVery HighHighModerate to High
Physical Form Solid[8]Fuming Liquid[9]Liquid[3]Solid/Liquid
Key Advantage Introduces a specific piperidine scaffold; high reactivity.High reactivity, small molecule, readily available.Less corrosive byproduct (acetic acid); easier to handle than acyl chlorides.[1]Mild conditions, high selectivity for complex substrates.[1]
Key Disadvantage Moisture sensitive, higher molecular weight, specialized reagent.[8][10]Highly volatile, corrosive, produces HCl gas, poor selectivity.[3][9]May require catalyst or heat; less reactive than acyl chlorides.[1][11]Requires stoichiometric coupling agents, potential for side reactions (e.g., racemization), higher cost.[1][12]
Byproduct HClHClCarboxylic AcidActivated agent byproduct (e.g., DCU)
Handling Requires inert atmosphere; handle in fume hood with PPE.[10]Highly hazardous; requires fume hood, PPE, and careful handling due to volatility and reactivity.[9]Corrosive; handle in fume hood with PPE.[3]Coupling agents can be hazardous/allergenic; generally safer than acyl chlorides.

Experimental Protocols & Workflows

To provide a practical basis for comparison, we present standardized protocols for the acylation of a model primary amine, benzylamine. The choice of benzylamine allows for straightforward monitoring by TLC and characterization by NMR.

General Experimental Workflow

The workflow for a typical acylation reaction is consistent across different agents, with variations primarily in reaction conditions and workup procedures.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Weigh reagents (Substrate, Base, Acylating Agent) dissolve 2. Dissolve substrate & base in anhydrous solvent under N2 reagents->dissolve cool 3. Cool solution (e.g., 0 °C ice bath) dissolve->cool add_acyl 4. Add acylating agent dropwise cool->add_acyl warm 5. Allow to warm to RT & stir add_acyl->warm monitor 6. Monitor progress (TLC / LC-MS) warm->monitor quench 7. Quench reaction (e.g., add H2O or sat. NaHCO3) monitor->quench extract 8. Extract with organic solvent quench->extract wash 9. Wash organic layer (brine) extract->wash dry 10. Dry (Na2SO4) & filter wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify (Column Chromatography / Recrystallization) concentrate->purify analyze 13. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for an acylation reaction.

Protocol 1: Acylation using this compound

This protocol details the formation of N-benzyl-1-acetylpiperidine-4-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM.

  • Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Expected Outcome: High yield (>90%) of the target amide. The solid nature of the acyl chloride makes it easier to weigh accurately compared to volatile liquids like acetyl chloride. The primary challenge is its moisture sensitivity.[10]

Protocol 2: Acylation using Acetyl Chloride

This protocol details the formation of N-benzylacetamide.

Materials:

  • Acetyl chloride (1.05 eq)[9]

  • Benzylamine (1.0 eq)

  • Pyridine or TEA (1.2 eq)

  • Anhydrous DCM or THF

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Caution: Perform all operations in a well-ventilated fume hood. Acetyl chloride is highly volatile, corrosive, and reacts violently with water.[9]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq), anhydrous DCM, and pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 eq) dropwise via syringe. A vigorous exothermic reaction and formation of pyridinium hydrochloride precipitate will be observed.

  • After addition, stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction by TLC.

  • Workup is similar to Protocol 1: dilute, wash with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry, filter, and concentrate to afford the product, which is often pure enough for subsequent steps without chromatography.

Expected Outcome: Very rapid reaction with high yield. The main drawbacks are the hazardous nature of acetyl chloride and the production of corrosive HCl gas, which is trapped by the base.[3]

Concluding Insights for the Synthetic Chemist

The choice of an acylating agent is a multi-faceted decision that extends beyond simple yield optimization.

  • This compound stands out as a specialized reagent. Its primary value lies in its function as a bifunctional building block, enabling the direct incorporation of an N-acetylated piperidine moiety, a common structural motif in pharmacologically active compounds.[4] While it shares the high reactivity and moisture sensitivity of other acyl chlorides, its solid form and higher molecular weight make it less volatile and easier to handle than reagents like acetyl chloride.[8]

  • Simple Acyl Chlorides (e.g., acetyl chloride) remain the agents of choice for rapid and efficient acylation when selectivity is not a concern and the substrate is robust.[13] Their high reactivity and the simplicity of their byproducts are advantageous, but these benefits are offset by significant safety and handling challenges.[9]

  • Acid Anhydrides represent a pragmatic compromise, offering good reactivity with improved handling characteristics and a less corrosive byproduct compared to acyl chlorides.[1] They are often the preferred choice for large-scale acetylations where cost and safety are paramount.

  • Carboxylic Acids with Coupling Agents provide the mildest and most selective route to amides and esters. This method is indispensable when working with complex, multifunctional molecules, such as in peptide synthesis, where preventing side reactions like racemization is critical.[1][12]

Ultimately, the optimal acylating agent is dictated by the specific requirements of the synthesis: the complexity of the substrate, the desired reaction rate, safety constraints, and the strategic importance of the acyl group being introduced. For the targeted synthesis of complex molecules in drug discovery, the specific structural contribution of a reagent like this compound can offer a significant strategic advantage that outweighs its specialized nature and cost.

References

A Comparative Guide to Amidation Strategies: Alternatives to 1-Acetylpiperidine-4-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of alternative, field-proven reagents and methodologies for the amidation of 1-acetylpiperidine-4-carboxylic acid, moving beyond the use of its corresponding acyl chloride. We will explore the mechanistic underpinnings, practical advantages, and experimental protocols for state-of-the-art coupling agents, offering researchers the insights needed to select the optimal strategy for their specific synthetic challenges.

Introduction: Beyond the Acyl Chloride

1-Acetylpiperidine-4-carbonyl chloride is a reactive electrophile for acylation. However, its utility is often constrained by factors familiar to synthetic chemists:

  • Moisture Sensitivity: Acyl chlorides are notoriously susceptible to hydrolysis, complicating storage, handling, and reaction setup. This can lead to inconsistent results and the introduction of the corresponding carboxylic acid as a significant impurity.

  • Synthesis and Availability: As a specialized reagent, it may not be readily available from all suppliers, potentially requiring an additional synthetic step from the parent carboxylic acid, which introduces its own challenges of purification and handling of reagents like thionyl chloride or oxalyl chloride.

  • Side Reactions: The high reactivity that makes acyl chlorides effective can also be indiscriminate, leading to side reactions with sensitive functional groups elsewhere in the substrate.

The modern consensus in amide bond synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, has largely shifted towards the in situ activation of the more stable and readily available carboxylic acid. This approach offers a wider array of reagents, allowing for tunable reactivity, improved functional group tolerance, and suppression of side reactions, most notably racemization in chiral systems.

This guide will focus on the most reliable and widely adopted methods for coupling 1-acetylpiperidine-4-carboxylic acid with primary and secondary amines.

The Core Strategy: In Situ Activation of Carboxylic Acids

The fundamental principle behind modern amidation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by a "coupling reagent" or "activator." The activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

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// Graph Style graph [bgcolor="transparent"]; }

Caption: General workflow for amide bond formation via in situ activation.

Comparative Analysis of Leading Coupling Reagents

We will now compare the performance and characteristics of three major classes of coupling reagents: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Carbodiimides: The Cost-Effective Workhorse

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are among the most established coupling reagents. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action: The O-acylisourea can be directly attacked by the amine. However, this intermediate is unstable and prone to rearrangement to a stable N-acylurea byproduct, halting the reaction. To prevent this and enhance efficiency, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is almost always included. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and reactive activated ester, which then cleanly reacts with the amine.

Advantages:

  • Low Cost: Generally the most economical class of coupling reagents.

  • Wide Availability: Stocked by virtually all chemical suppliers.

Disadvantages:

  • Byproduct Removal: DCC forms a dicyclohexylurea (DCU) precipitate that must be filtered off, which can trap product and reduce yield. EDC's byproduct is water-soluble, making it ideal for aqueous workups.

  • Allergenic Potential: DCC is a potent sensitizer.

  • Moderate Reactivity: May be less effective for sterically hindered substrates or unreactive amines compared to newer reagents.

  • Dissolution: Dissolve 1-acetylpiperidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF, 0.1-0.5 M).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Uronium/Aminium Salts: The Gold Standard for Efficiency

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) represent a significant advance in coupling chemistry. They are pre-activated forms of HOBt (for HBTU) and its more reactive analogue, HOAt (for HATU).

Mechanism of Action: These reagents react directly with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to rapidly generate the highly reactive OBt or OAt active ester. The presence of the tetramethylguanidinium group accelerates the reaction. HATU is often preferred for sterically demanding couplings or cases where racemization is a concern due to the neighboring group participation effect of the pyridine nitrogen in HOAt.

Advantages:

  • High Reactivity & Speed: Reactions are often complete within 1-3 hours at room temperature.

  • High Yields: Consistently provides excellent yields, even with challenging substrates.

  • Low Racemization: The use of HOAt in HATU is particularly effective at suppressing epimerization of adjacent chiral centers.

  • Clean Reactions: Byproducts are generally water-soluble and easily removed during aqueous workup.

Disadvantages:

  • Cost: Significantly more expensive than carbodiimides.

  • Stability: Can be moisture-sensitive, though generally more robust than acyl chlorides.

  • Dissolution: Dissolve 1-acetylpiperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq).

  • Initiation: Add HATU (1.1-1.2 eq) in a single portion. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

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// Node Definitions Carboxylate [label="R-COO⁻\n(from Carboxylic Acid + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OAt_Ester [label="OAt Active Ester\n(Highly Reactive)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; AmideProduct [label="Amide Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Tetramethylurea +\nHOAt + Salts", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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// Graph Style graph [bgcolor="transparent"]; }

Caption: Simplified activation mechanism using a uronium salt like HATU.

Phosphonium Salts: The Reliable Alternative

Phosphonium salt reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are analogous to uronium salts in their function and efficacy.

Mechanism of Action: Similar to HBTU, these reagents react with a carboxylate to form a phosphonium intermediate, which then generates the same OBt active ester. They are highly effective and reliable, though their use has somewhat declined in industrial settings due to the formation of carcinogenic HMPA (hexamethylphosphoramide) as a byproduct in related reagents. PyBOP is often preferred as its byproducts are generally considered less toxic.

Advantages:

  • High Reactivity: Comparable to uronium salts.

  • Reliability: Known for consistent performance across a wide range of substrates.

Disadvantages:

  • Byproduct Concerns: The potential formation of toxic phosphonamide byproducts is a significant drawback, requiring careful handling and waste disposal.

  • Cost: Also a high-cost reagent class.

Data Summary and Reagent Selection

Choosing the right reagent is a balance of cost, efficiency, substrate sensitivity, and scale. The table below provides a summary to guide this decision.

Reagent ClassRepresentative ReagentRelative CostTypical YieldsKey AdvantageKey DisadvantageBest For...
Acyl Chloride This compoundLow-MediumVariableHigh intrinsic reactivityMoisture sensitive; byproduct (HCl) can be problematicSimple, robust amines where side reactions are not a concern.
Carbodiimide EDC / HOBtLowGood-ExcellentCost-effective; water-soluble byproduct (EDC)Slower reactions; risk of N-acylurea byproductLarge-scale synthesis; cost-sensitive projects; standard couplings.
Uronium Salt HATU / DIPEAHighExcellentExtremely fast and efficient; low racemizationHigh cost; requires stoichiometric baseDifficult/hindered couplings; acid-sensitive substrates; peptide synthesis.
Phosphonium Salt PyBOP / DIPEAHighExcellentHigh reactivity and reliabilityToxic byproduct potential (HMPA-like structures)When uronium salts fail; situations where byproduct toxicity can be managed.

Conclusion and Recommendations

For the majority of laboratory-scale amidation reactions involving 1-acetylpiperidine-4-carboxylic acid, moving away from the acyl chloride to an in situ activation protocol is highly recommended.

  • For routine, cost-sensitive applications: The EDC/HOBt system provides a robust and economical solution with a straightforward, water-based workup.

  • For challenging substrates or when speed and yield are paramount: HATU is the undisputed gold standard. Its superior reactivity and clean reaction profiles justify the higher cost, delivering reliable results where other methods may fail.

By understanding the mechanisms and trade-offs of these alternative reagents, researchers can design more efficient, reliable, and scalable synthetic routes to their target amides.

A Senior Application Scientist's Guide to the Analytical Validation of Compounds Synthesized with 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Analytical Validation in Drug Development

In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step on a long and rigorous journey toward a potential therapeutic. Building blocks like 1-acetylpiperidine-4-carbonyl chloride are invaluable tools for medicinal chemists, allowing for the efficient construction of complex molecules with promising pharmacological profiles. However, the synthesis of an active pharmaceutical ingredient (API) is only as reliable as the methods used to characterize it. This is where analytical validation becomes the cornerstone of drug development, ensuring the identity, purity, strength, and quality of the synthesized compound.

This guide provides a comprehensive comparison of analytical techniques for the validation of compounds synthesized using this compound. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices. We will explore the strengths and weaknesses of various analytical methods, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for their validation strategies. The principles discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly the ICH Q2(R1) guidelines on the validation of analytical procedures, which provide a framework for ensuring that analytical methods are fit for their intended purpose.[1][2][3]

The Analytical Challenge: Understanding Potential Impurities

The use of a reactive starting material like this compound, an acyl chloride, in the synthesis of amides (a common application) presents a specific set of analytical challenges. The primary reaction involves the nucleophilic acyl substitution of the chloride by an amine.[4][5] However, several potential side reactions and impurities can arise, which the analytical methods must be able to distinguish and quantify.

Potential Impurities and Side Products:

  • Unreacted Starting Materials: Residual this compound or the amine starting material.

  • Hydrolysis Product: The acyl chloride can react with trace amounts of water to form 1-acetylpiperidine-4-carboxylic acid.

  • Side-Products from Excess Amine: The hydrogen chloride (HCl) generated during the reaction can react with the excess amine to form a hydrochloride salt.[4]

  • Degradation Products: The final compound may degrade under stress conditions (e.g., acid, base, oxidation, heat, light), leading to the formation of new impurities.

A robust analytical method must be specific enough to separate the main compound from all these potential impurities.[6][7] This is a critical aspect of a stability-indicating method, which is a key requirement for regulatory submissions.[8][9][10]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte, such as its volatility, thermal stability, polarity, and the presence of a chromophore.[2][11][12] For compounds synthesized from this compound, which are often polar and non-volatile, HPLC and LC-MS are the primary workhorses. However, GC-MS and NMR spectroscopy play crucial, complementary roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile or thermally labile compounds, making it ideal for the target molecules of this guide.[2][9][12]

  • Expertise & Experience: HPLC excels at separating the API from its impurities, providing quantitative data on purity and the levels of known and unknown impurities. The choice of detector is critical. A UV-Vis detector is common, but if the synthesized molecule lacks a strong chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or pre-column derivatization to introduce a chromophore may be necessary. A stability-indicating HPLC method is the gold standard for purity analysis in pharmaceutical development.[8][10][13][14]

  • Trustworthiness: A validated HPLC method provides reliable and reproducible results for assay and impurity determination. The validation process, as outlined in the protocol below, ensures that the method is accurate, precise, linear, and specific for its intended purpose.

Experimental Protocol: Development and Validation of a Stability-Indicating HPLC Method

This protocol outlines the steps for developing and validating a reverse-phase HPLC method for a hypothetical compound, "Compound X," synthesized using this compound.

1. Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at an appropriate wavelength (determined by UV scan of Compound X).
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

2. Forced Degradation Study:

  • Expose solutions of Compound X to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60 °C), and photolytic (UV light) stress conditions.
  • Analyze the stressed samples to ensure that all degradation products are resolved from the parent peak and from each other.

3. Method Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess Compound X in the presence of its impurities and degradation products.
  • Linearity: Analyze a series of solutions of Compound X over a concentration range (e.g., 50-150% of the target concentration). Plot a calibration curve and determine the correlation coefficient (should be ≥ 0.999).[15]
  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Compound X at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[16]
  • Precision:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Compound X at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[16]
  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 3%.[16]
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of Compound X that can be reliably detected and quantified.
  • Robustness: Deliberately vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

While most APIs synthesized from this compound are not suitable for direct GC analysis due to their low volatility and thermal instability, GC-MS is a powerful tool for analyzing volatile impurities.[6][11][12][17]

  • Expertise & Experience: The primary application of GC-MS in this context is the analysis of residual solvents used during the synthesis and purification process. It can also be used to analyze volatile starting materials or by-products. For non-volatile compounds, derivatization can sometimes be employed to increase volatility, but this adds complexity to the sample preparation.[11]

  • Trustworthiness: A validated GC-MS method provides high sensitivity and specificity for the identification and quantification of volatile compounds.[18][19]

Experimental Protocol: GC-MS Validation for Residual Solvent Analysis

1. Method Development:

  • Column: A suitable capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A temperature gradient to separate solvents with different boiling points.
  • Injector: Split/splitless injector.
  • Detector: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

2. Method Validation:

  • Specificity: Demonstrate the absence of interfering peaks at the retention times of the target solvents.
  • Linearity: Prepare a series of standard solutions of the target solvents and establish a linear range.
  • Accuracy & Precision: Perform recovery and repeatability studies.
  • LOD & LOQ: Determine the sensitivity of the method for each solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool in modern pharmaceutical analysis.[6]

  • Expertise & Experience: LC-MS is particularly valuable for identifying unknown impurities and degradation products by providing molecular weight information. For quantitative analysis, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, especially for complex matrices or when dealing with low-level impurities.[6]

  • Trustworthiness: A validated LC-MS/MS method is the gold standard for bioanalytical studies (e.g., pharmacokinetics) and for the quantification of trace-level impurities.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information about a molecule.

  • Expertise & Experience: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the synthesized compound. Furthermore, quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the same compound.[20][21][22] It is considered a primary ratio method of measurement.[3]

  • Trustworthiness: qNMR is a highly accurate and precise method for purity assessment and is increasingly accepted by regulatory agencies for the certification of reference materials.[1][20]

Experimental Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh the synthesized compound and a certified internal standard (with a known purity) into an NMR tube.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.
  • Calculate the purity of the analyte using the following equation:

Data Presentation: A Comparative Overview

To illustrate the relative strengths of these techniques, the following table presents hypothetical validation data for "Compound X," a non-volatile, polar compound synthesized using this compound.

ParameterHPLC-UVGC-MS (for Residual Solvents)LC-MS/MSqNMR
Primary Application Assay, Purity, ImpuritiesResidual SolventsImpurity ID, Trace QuantificationStructural Elucidation, Purity Assay
Specificity High (with good resolution)Very HighVery HighHigh (for structural info)
Linearity (r²) > 0.999> 0.995> 0.999N/A (Primary Method)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%> 99.5% (as a primary method)
Precision (%RSD) < 2.0%< 5.0%< 2.0%< 1.0%
LOQ ~0.05%~1-10 ppm< 0.01%~0.1%
Key Advantage Robust, widely availableGold standard for volatilesHigh sensitivity and specificityAbsolute quantification, structural info
Key Limitation Requires chromophoreOnly for volatile compoundsHigher cost and complexityLower throughput

A Holistic Validation Strategy: An Integrated Workflow

The most effective analytical validation strategy employs these techniques in a complementary fashion. No single method can provide all the necessary information. The following workflow illustrates a logical progression from initial synthesis to a fully validated analytical package.

ValidationWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev Method Development cluster_validation Formal Validation (ICH Q2(R1)) cluster_application Application Synthesis Synthesis of API using This compound Structure_ID Structural Confirmation (¹H NMR, ¹³C NMR, MS) Synthesis->Structure_ID Crude Product HPLC_Dev HPLC Method Development (Purity & Assay) Structure_ID->HPLC_Dev GC_Dev GC-MS Method Development (Residual Solvents) Structure_ID->GC_Dev LCMS_Dev LC-MS Method for Impurity Identification Structure_ID->LCMS_Dev qNMR_Purity Purity Confirmation by qNMR Structure_ID->qNMR_Purity Orthogonal Check HPLC_Val Validation of Stability- Indicating HPLC Method HPLC_Dev->HPLC_Val GC_Val GC-MS Method Validation GC_Dev->GC_Val LCMS_Dev->HPLC_Val Impurity Info QC_Testing Routine QC Testing (Batch Release) HPLC_Val->QC_Testing Stability_Studies Long-term Stability Studies HPLC_Val->Stability_Studies GC_Val->QC_Testing qNMR_Purity->QC_Testing Reference Standard Certification

Caption: Integrated workflow for analytical validation.

Conclusion

The analytical validation of compounds synthesized using this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the synthesis and the principles of analytical science. A successful validation strategy does not rely on a single technique but rather integrates the strengths of multiple orthogonal methods. HPLC serves as the foundation for purity and assay testing, GC-MS ensures the absence of volatile impurities, LC-MS provides invaluable information for impurity identification, and NMR offers definitive structural confirmation and a powerful method for absolute purity determination.

By following a structured and scientifically sound approach to validation, grounded in regulatory guidelines and a thorough understanding of the analytical techniques, researchers can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful drug development.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Piperidine-Based Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Piperidine-based acyl chlorides are a versatile class of reagents, offering a unique combination of steric and electronic properties. This guide provides an in-depth comparative analysis of their reactivity, supported by established chemical principles and detailed experimental protocols for direct comparison.

Introduction: The Role of Piperidine-Based Acyl Chlorides in Synthesis

Piperidine-based acyl chlorides, such as piperidine-1-carbonyl chloride, are valuable reagents for introducing the piperidinoyl moiety into a molecule. This structural motif is prevalent in a wide array of pharmaceuticals and biologically active compounds. The reactivity of these acyl chlorides is governed by the electronic and steric environment of the carbonyl group, which is directly influenced by the piperidine ring. Understanding their relative reactivity compared to other acylating agents, and among substituted analogues, is paramount for rational reaction design and optimization.

Fundamental Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the high electrophilicity of the carbonyl carbon.[1][2] This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms, which polarize the carbonyl bond and create a significant partial positive charge on the carbon atom.[3]

The generally accepted mechanism for acylation using acyl chlorides is a nucleophilic addition-elimination pathway.[1] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride ion, an excellent leaving group, to regenerate the carbonyl group in the newly formed acylated product.[3]

G

Comparative Reactivity Analysis

Electronic Effects of Substituents on the Piperidine Ring

The electronic nature of substituents on the piperidine ring can significantly influence the reactivity of the corresponding acyl chloride. Electron-donating groups (EDGs) on the piperidine ring are expected to increase the rate of acylation. This is because EDGs increase the electron density on the nitrogen atom, which in turn enhances the electron-donating resonance effect into the carbonyl group. This destabilizes the ground state of the acyl chloride, making it more reactive. Conversely, electron-withdrawing groups (EWGs) are anticipated to decrease the reactivity by stabilizing the ground state.

While a specific Hammett plot for substituted piperidine-1-carbonyl chlorides is not available, the principles of linear free-energy relationships suggest that a correlation between the electronic properties of the substituent and the reaction rate would exist.[4][5]

Acyl Chloride TypeExpected Relative ReactivityRationale
4-Methoxy-piperidine-1-carbonyl chlorideHigherThe methoxy group is an EDG, increasing the electron density on the nitrogen and destabilizing the ground state of the acyl chloride.
Piperidine-1-carbonyl chlorideBaselineUnsubstituted piperidine serves as the reference point.
4-Cyano-piperidine-1-carbonyl chlorideLowerThe cyano group is a strong EWG, decreasing the electron density on the nitrogen and stabilizing the ground state of the acyl chloride.
Comparison with Other Common Acylating Agents

In general, the reactivity of acylating agents follows the order: acyl chlorides > acid anhydrides > esters > amides.[3] Piperidine-1-carbonyl chloride, as a carbamoyl chloride, is generally considered to be highly reactive, though potentially less so than highly electrophilic acyl chlorides like acetyl chloride or benzoyl chloride under certain conditions.

A competition experiment can be a powerful tool for directly comparing the reactivity of two acylating agents.[6] For instance, reacting an equimolar mixture of piperidine-1-carbonyl chloride and benzoyl chloride with a limiting amount of a nucleophile would reveal the more reactive species by the product distribution.

Acylating AgentGeneral ReactivityByproductKey AdvantagesKey Disadvantages
Piperidine-1-carbonyl chloride HighHClIntroduction of a specific piperidinoyl moiety.Potentially lower reactivity than some aroyl or alkanoyl chlorides.
Benzoyl Chloride Very HighHClHigh reactivity, suitable for a wide range of nucleophiles.Can be too reactive, leading to side reactions; byproduct is corrosive.
Acetyl Chloride Very HighHClHighly reactive for acetylation.Moisture sensitive, corrosive byproduct.[7]
Acetic Anhydride HighAcetic AcidLess reactive and more selective than acyl chlorides; byproduct is less corrosive.May require a catalyst or higher temperatures.[7]

Experimental Protocols for Comparative Reactivity Studies

To provide actionable data for researchers, the following protocols are designed for a comparative study of the reactivity of piperidine-based acyl chlorides.

General Protocol for Acylation of a Model Nucleophile

This protocol describes a general procedure for the acylation of a primary amine, 1-Boc-4-(aminomethyl)piperidine, which can be adapted for different acyl chlorides.[8][9]

Materials:

  • Piperidine-based acyl chloride (e.g., piperidine-1-carbonyl chloride, 4-substituted derivatives)

  • 1-Boc-4-(aminomethyl)piperidine

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the piperidine-based acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

G

Protocol for Kinetic Monitoring by NMR Spectroscopy

For a quantitative comparison of reaction rates, in-situ NMR spectroscopy is a powerful, non-invasive technique.[1][10]

Objective: To determine the second-order rate constant for the reaction between a piperidine-based acyl chloride and a nucleophile.

Materials:

  • Piperidine-based acyl chloride

  • Nucleophile (e.g., benzylamine)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the nucleophile and the internal standard in the deuterated solvent in an NMR tube.

  • Acquire a spectrum of the initial mixture to establish the initial concentrations.

  • Initiate the reaction by adding a known amount of the piperidine-based acyl chloride to the NMR tube and start the timer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting materials and the product relative to the internal standard to determine their concentrations over time.

  • Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/([A]t - [A]₀) versus time will be linear, with the slope equal to the rate constant k.

Protocol for Competitive Reactivity Study by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an excellent method for analyzing the product distribution of a competitive reaction.[6]

Objective: To determine the relative reactivity of two different acyl chlorides.

Materials:

  • Piperidine-based acyl chloride

  • Alternative acyl chloride (e.g., benzoyl chloride)

  • Limiting nucleophile (e.g., benzyl alcohol)

  • Pyridine

  • Anhydrous solvent (e.g., DCM)

  • GC-MS instrument

Procedure:

  • In a reaction vial, dissolve the nucleophile (1.0 eq) and pyridine (1.2 eq) in the anhydrous solvent.

  • Add an equimolar mixture of the two acyl chlorides (1.1 eq each) to the solution.

  • Stir the reaction at room temperature for a specified time.

  • Quench the reaction with water and extract the organic layer.

  • Analyze the organic layer by GC-MS to determine the ratio of the two acylated products.

  • The product ratio will be proportional to the relative rate constants of the two competing reactions.

Conclusion and Future Outlook

This guide has provided a framework for understanding and comparing the reactivity of piperidine-based acyl chlorides. While direct kinetic data for a wide range of these compounds remains an area for further investigation, the principles and protocols outlined here offer a robust methodology for their systematic evaluation. By employing these comparative techniques, researchers can make more informed decisions in the selection of acylating agents, leading to the development of more efficient and selective synthetic methodologies in the pursuit of novel therapeutics and functional materials.

References

A Comparative Guide to HPLC and LC-MS Methods for Analyzing 1-acetylpiperidine-4-carbonyl chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the synthesis of many pharmaceutical compounds, 1-acetylpiperidine-4-carbonyl chloride serves as a crucial reactive intermediate. The monitoring of its formation, consumption, and the purity of the reaction mixture is paramount to ensure the quality and yield of the final active pharmaceutical ingredient (API). However, the inherent reactivity of the acyl chloride functional group presents unique analytical challenges, primarily its susceptibility to hydrolysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound reaction mixtures, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: Taming a Reactive Intermediate

This compound is a moisture-sensitive compound that readily hydrolyzes to its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid.[1] This rapid degradation necessitates careful sample handling and the use of anhydrous solvents during sample preparation to obtain an accurate profile of the reaction mixture. The primary goal of the analytical method is to separate and quantify the acyl chloride from its starting materials, byproducts, and degradation products.

The synthesis of this compound typically involves the reaction of 1-acetyl-4-piperidinecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] This synthetic route can introduce several potential impurities into the reaction mixture:

  • Unreacted Starting Material: 1-acetyl-4-piperidinecarboxylic acid.

  • Hydrolysis Product: 1-acetyl-4-piperidinecarboxylic acid (identical to the starting material).

  • Byproducts from the Chlorinating Agent: Impurities present in thionyl chloride, such as sulfur chlorides and sulfuryl chloride, can potentially lead to minor side products.[3][4] Similarly, oxalyl chloride can introduce its own set of related impurities.

Method Selection: A Tale of Two Detectors

The choice between HPLC-UV and LC-MS for analyzing these reaction mixtures depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse

HPLC-UV is a robust and widely accessible technique suitable for routine analysis and quality control.[5][6] For this compound, which lacks a strong chromophore, detection in the low UV range (around 210 nm) is necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Specialist

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[7][8] This technique is invaluable for identifying unknown impurities and providing unambiguous confirmation of the analyte's identity.

Comparative Analysis: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MSRationale & Insights
Selectivity GoodExcellentWhile HPLC-UV can separate the target compound from its primary impurities based on retention time, co-elution with other components is possible. LC-MS provides an additional dimension of separation based on the mass-to-charge ratio (m/z), offering superior selectivity and peak purity assessment.[5][9]
Sensitivity (LOD/LOQ) ModerateHighLC-MS is inherently more sensitive than UV detection, especially for compounds with poor chromophores.[9][10] This is critical for detecting trace-level impurities or for analyzing small-volume samples.
Identification Based on retention time matching with a reference standard.Provides molecular weight information, aiding in the structural elucidation of unknown impurities and confirming the identity of the main components.[9][11]
Linearity Good (typically R² > 0.99)Excellent (typically R² > 0.999)Both techniques can provide excellent linearity over a defined concentration range, as per ICH guidelines.[12][13]
Robustness HighModerateHPLC-UV systems are generally considered more robust and require less maintenance than LC-MS systems. LC-MS instruments are more susceptible to matrix effects and contamination of the ion source.[14]
Cost & Complexity Lower initial investment and operational costs. Simpler to operate.Higher initial investment and operational costs. Requires more specialized expertise for operation and data interpretation.[8]

Experimental Protocols

Sample Preparation: A Critical First Step

To minimize hydrolysis, all sample preparation steps must be conducted rapidly using anhydrous solvents.

  • Quenching the Reaction: At the desired time point, withdraw an aliquot of the reaction mixture.

  • Dilution: Immediately dilute the aliquot in a pre-chilled, anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran (THF). A typical dilution factor would be 100 to 1000-fold, depending on the expected concentration.

  • Filtration: If necessary, filter the diluted sample through a 0.22 µm syringe filter compatible with the organic solvent to remove any particulate matter before injection.

HPLC-UV Method

This method is designed for the routine quantification of this compound and its primary known impurities.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

LC-MS Method

This method is ideal for impurity profiling, structural confirmation, and sensitive quantification.

  • Instrumentation: A UPLC or HPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

  • Mobile Phase A: 0.1% Formic acid in water.[15]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-7 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

Method Validation: Ensuring Trustworthy Results

Both methods should be validated according to ICH guidelines (Q2(R2)) to ensure they are fit for purpose.[16][17]

Validation ParameterHPLC-UV (Typical Acceptance Criteria)LC-MS (Typical Acceptance Criteria)
Specificity Peak purity index > 0.995 (DAD). Baseline resolution of all key components.No interfering peaks at the retention time and m/z of the analytes.
Linearity R² ≥ 0.995R² ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0% for main component; 80.0% - 120.0% for impurities.
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%
LOD Analyte-dependent, typically in the µg/mL range.Analyte-dependent, typically in the ng/mL range.
LOQ Analyte-dependent, typically in the µg/mL range.Analyte-dependent, typically in the ng/mL range.

Stability-Indicating Power: Forced Degradation Studies

To ensure the analytical method can separate the active compound from its degradation products, a forced degradation study should be performed on this compound.[18][19]

Forced Degradation Protocol
  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state).

  • Photolytic Degradation: ICH-compliant light exposure (solid state and in solution).

The primary degradation product expected under hydrolytic (acidic and basic) conditions is 1-acetyl-4-piperidinecarboxylic acid. The LC-MS method would be particularly useful in identifying any unexpected degradation products formed under oxidative and photolytic stress.

Visualizing the Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Reaction Mixture Aliquot B Quench & Dilute (Anhydrous Solvent) A->B C Filter (0.22 µm) B->C D HPLC-UV Analysis C->D Routine QC E LC-MS Analysis C->E Impurity ID & High Sensitivity F Quantification & Purity Assessment D->F E->F G Structural Confirmation E->G

References

A Cost-Effectiveness Analysis of 1-Acetylpiperidine-4-Carbonyl Chloride in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Amide Bond Formation Strategies

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of amide bonds is a cornerstone of molecular design. The piperidine scaffold, in particular, is a privileged structure in a vast array of bioactive molecules, making the choice of synthetic route for its functionalization a critical decision. This guide provides an in-depth technical comparison of synthetic strategies centered around 1-acetylpiperidine-4-carbonyl chloride, a highly reactive building block, versus its precursor, 1-acetylpiperidine-4-carboxylic acid, activated by common coupling reagents.

This analysis moves beyond a simple listing of protocols to delve into the causality behind experimental choices, offering a self-validating system for selecting the most appropriate method for your specific research and development needs. We will explore the mechanistic underpinnings, practical considerations, and economic realities of these competing pathways, supported by experimental data and protocols.

The Synthetic Crossroads: Acyl Chloride vs. In Situ Activation

The primary divergence in synthetic strategy when utilizing the 1-acetylpiperidine-4-carboxamide moiety lies in the activation of the carboxylic acid. The two main pathways under consideration are:

  • Route A: The Acyl Chloride Pathway. This classic approach involves the pre-formation of the highly reactive this compound from its corresponding carboxylic acid, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with an amine to form the desired amide.

  • Route B: The Coupling Reagent Pathway. This modern and widely adopted strategy involves the in situ activation of 1-acetylpiperidine-4-carboxylic acid in the presence of an amine, facilitated by a coupling reagent. Popular choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The choice between these routes is not trivial and has significant implications for reaction efficiency, yield, purity of the final product, scalability, and overall cost.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing your synthesis.

The Acyl Chloride Pathway: A High-Energy Approach

The formation of an amide from an acyl chloride is a two-step nucleophilic acyl substitution. The high reactivity of the acyl chloride is due to the excellent leaving group ability of the chloride ion and the strong electron-withdrawing nature of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic.[1]

cluster_0 Acyl Chloride Pathway Amine Amine (R'-NH2) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral AcylChloride 1-Acetylpiperidine-4- carbonyl chloride AcylChloride->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Elimination HCl HCl Tetrahedral->HCl Elimination

Figure 1: Mechanism of Amide Formation via Acyl Chloride.

This high reactivity is a double-edged sword. While it can drive reactions to completion, often with high yields, it can also lead to side reactions and is sensitive to moisture.[2]

The Coupling Reagent Pathway: A Mediated Approach

Coupling reagents circumvent the direct, and often harsh, conversion of a carboxylic acid to an acyl chloride. Instead, they activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.

With carbodiimides like EDC, the carboxylic acid adds across the C=N double bond to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can rearrange to a stable, unreactive N-acylurea, which is a common byproduct.[3] Additives like HOBt are used to trap the O-acylisourea, forming an active ester that is more stable but still highly reactive towards the amine, thereby improving yields and reducing side reactions.[4]

Uronium/aminium reagents like HATU are considered among the most efficient coupling agents, especially for sterically hindered substrates.[5] They react with the carboxylic acid to form a highly reactive activated ester, with the HOAt moiety being particularly effective at suppressing racemization.[6]

cluster_1 Coupling Reagent Pathway (EDC/HOBt) CarboxylicAcid 1-Acetylpiperidine-4- carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide Urea Urea Byproduct ActiveEster->Urea Amine Amine (R'-NH2) Amine->Amide

Figure 2: Mechanism of Amide Formation via EDC/HOBt Coupling.

Head-to-Head Comparison: Performance and Practicality

While direct comparative studies on this compound versus its carboxylic acid with various coupling agents are not extensively available in peer-reviewed literature, a robust comparison can be made based on the well-established principles of these reaction classes.

ParameterRoute A: Acyl ChlorideRoute B: Coupling Reagents (EDC/HOBt, HATU)
Reactivity Very high; reaction is often rapid and exothermic.High, but generally more controlled than acyl chlorides.
Reaction Conditions Typically requires anhydrous conditions and a base to scavenge HCl.[7]Milder conditions, often at room temperature.
Yields Generally good to excellent, but can be compromised by side reactions.Good to excellent, with modern reagents like HATU often providing superior yields, especially for challenging substrates.[5]
Substrate Scope Broad, but can be problematic for sensitive substrates with multiple nucleophilic sites.Very broad, with a wide variety of coupling reagents available to suit different substrates and minimize side reactions like racemization.
Byproducts & Purification Generates HCl (or a salt thereof), which can be volatile or require aqueous workup. The product is often relatively clean if the reaction is high-yielding.Generates urea derivatives (for carbodiimides) or other soluble byproducts. EDC's urea byproduct is water-soluble, simplifying purification.[4] DCC's urea byproduct is insoluble and requires filtration. HATU byproducts are also generally soluble. Purification can sometimes be complicated by the presence of unreacted coupling agent or byproducts.
Safety & Handling Acyl chlorides are moisture-sensitive and corrosive. The chlorinating agents used for their synthesis (e.g., thionyl chloride) are hazardous and require careful handling in a fume hood.[8]Coupling reagents are generally stable solids, though some can be moisture-sensitive. They are typically less hazardous to handle than thionyl chloride.
Scalability The use of inexpensive but hazardous reagents like thionyl chloride can be a challenge for scale-up due to safety and environmental concerns.[9]Many coupling reagents are suitable for large-scale synthesis, though their higher cost can be a factor. The generation of stoichiometric byproducts can also be a consideration for waste management on a large scale.[10]

Cost-Effectiveness Analysis

A comprehensive cost analysis must consider not only the price of the starting materials and reagents but also factors like reaction time, yield, and purification costs.

ComponentRoute A: Acyl Chloride PathwayRoute B: Coupling Reagent Pathway
Starting Material 1-Acetylpiperidine-4-carboxylic acid1-Acetylpiperidine-4-carboxylic acid
Activation Reagent Thionyl ChlorideEDC, HOBt, HATU
Base Triethylamine, Pyridine, or other non-nucleophilic baseDIPEA, Triethylamine
Solvent Dichloromethane, THF, TolueneDMF, Dichloromethane, Acetonitrile

Approximate Reagent Costs (per gram, for estimation purposes):

ReagentApproximate Price (USD/g)
1-Acetylpiperidine-4-carboxylic acid~$5/g
Thionyl Chloride<$1/g (bulk)
This compound~$20-50/g (purchased directly)
EDC HCl~$2-5/g
HOBt~$0.60-1.20/g
HATU~$7-13/g

Analysis:

  • Reagent Cost: The acyl chloride route, particularly if the acyl chloride is prepared in-house from the carboxylic acid using an inexpensive reagent like thionyl chloride, appears to be the most cost-effective in terms of raw material expenditure. Purchasing the acyl chloride directly is significantly more expensive. The EDC/HOBt system offers a moderately priced alternative, while HATU is the most expensive coupling reagent.

  • Process Cost: The cost-effectiveness of the acyl chloride route can be diminished by the need for stringent anhydrous conditions, the handling of hazardous materials, and potentially more complex workups to remove inorganic salts. The coupling reagent pathway, while having higher upfront reagent costs, can offer savings through milder reaction conditions, potentially faster reaction development time, and simpler purification, especially when using EDC with its water-soluble urea byproduct.

  • Overall Cost-Effectiveness: For small-scale synthesis in a research setting where a variety of amines are being explored, the flexibility and milder conditions of the coupling reagent pathway, particularly with EDC/HOBt, often provide the best balance of cost and performance. For large-scale manufacturing, the low cost of thionyl chloride makes the acyl chloride route attractive, provided that the necessary safety and handling infrastructure is in place.[11] However, the trend in the pharmaceutical industry is moving towards greener and safer processes, which may favor the development of scalable coupling-reagent-based syntheses.

Experimental Protocols

Route A: Amide Synthesis via this compound

Step 1: Preparation of this compound

cluster_2 Acyl Chloride Synthesis CarboxylicAcid 1-Acetylpiperidine-4- carboxylic acid AcylChloride 1-Acetylpiperidine-4- carbonyl chloride CarboxylicAcid->AcylChloride SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcylChloride Byproducts SO2 (g) + HCl (g) AcylChloride->Byproducts

Figure 3: Workflow for Acyl Chloride Synthesis.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperidine-4-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq), either neat or in an anhydrous solvent like toluene.

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound can often be used in the next step without further purification.

Step 2: Amide Formation

Procedure:

  • In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Route B: Amide Synthesis via Coupling Reagents (EDC/HOBt Example)

cluster_3 EDC/HOBt Coupling Workflow Reactants Carboxylic Acid + Amine + EDC + HOBt + Base Reaction Stir at RT Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Amide Product Purification->Product

Figure 4: Workflow for EDC/HOBt Coupling.

Procedure:

  • To a round-bottom flask, add 1-acetylpiperidine-4-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and a suitable solvent such as DMF or dichloromethane.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) or triethylamine (1.5-2.0 eq) to the mixture.

  • Stir the solution at room temperature for a few minutes.

  • Add EDC hydrochloride (1.0-1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Recommendations

The choice between using this compound and an in situ coupling of the corresponding carboxylic acid is a nuanced decision that depends on the specific context of the synthesis.

  • For rapid, small-scale synthesis and library generation, especially with diverse or sensitive amines, the coupling reagent pathway is often superior. The milder conditions, operational simplicity, and the wide array of available reagents allow for greater flexibility and often lead to cleaner reactions with higher overall success rates. The EDC/HOBt system provides a robust and cost-effective starting point, while HATU is an excellent choice for particularly challenging or sterically hindered couplings where maximizing yield is paramount.

  • For large-scale, cost-driven manufacturing, the acyl chloride route, with in-house preparation of the acyl chloride, presents a compelling economic advantage. However, this route necessitates investment in appropriate infrastructure to handle hazardous materials safely and manage the associated waste streams. The higher reactivity of the acyl chloride can lead to excellent yields and straightforward purifications if the reaction is well-optimized.

Ultimately, the optimal choice requires a careful evaluation of the project's specific goals, including the scale of the synthesis, the nature of the substrates, the available budget, and the safety and environmental considerations. This guide provides the foundational knowledge and practical insights to make an informed and scientifically sound decision.

References

A Senior Application Scientist's Guide to Validating the Purity of 1-Acetylpiperidine-4-Carbonyl Chloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is a non-negotiable cornerstone of reliable and reproducible results. 1-Acetylpiperidine-4-carbonyl chloride (CAS No. 59084-16-1) is a crucial building block in the synthesis of numerous pharmaceutical agents and complex organic molecules.[1][2] Its high reactivity, embodied by the acyl chloride functional group, makes it an excellent acylating agent but also renders it susceptible to degradation and the presence of process-related impurities.[3][4][5]

Sourcing this reagent from different suppliers can introduce significant variability, impacting reaction yields, impurity profiles of downstream products, and ultimately, the integrity of your research. This guide provides a comprehensive, field-proven framework for objectively comparing and validating the purity of this compound from various commercial sources. We will move beyond a simple checklist, delving into the causality behind experimental choices to establish a self-validating system for supplier qualification.

The Criticality of Purity: Understanding Potential Impurities

Before designing a validation workflow, we must understand what we are looking for. The purity value on a supplier's Certificate of Analysis (CoA) is a starting point, but a thorough validation requires identifying and quantifying specific impurities. Due to its synthesis and inherent reactivity, lots of this compound may contain:

  • 1-Acetylpiperidine-4-carboxylic Acid: The most common impurity, formed by hydrolysis of the acyl chloride upon exposure to moisture.[1][4] Its presence can neutralize basic reagents and lead to lower yields of the desired amide or ester product.

  • Residual Hydrochloric Acid (HCl): Leftover from the chlorination step of the corresponding carboxylic acid (often using reagents like thionyl chloride or oxalyl chloride).[5][6] This can alter the pH of reactions and affect acid-sensitive substrates.

  • Starting Materials & Reagents: Unreacted 1-acetylpiperidine-4-carboxylic acid or residual chlorinating agents and their byproducts.

  • Solvents: Residual solvents from the synthesis and purification process.

  • Anhydride Species: Formed by the reaction of the acyl chloride with the parent carboxylic acid.[5][7]

A robust validation protocol must be able to distinguish the active acyl chloride from these potential contaminants.

The Validation Workflow: A Multi-Pronged Analytical Approach

No single technique can provide a complete picture of purity. We will employ a combination of spectroscopic, chromatographic, and titrimetric methods to build a comprehensive profile for each supplier's material. The overall workflow is designed for parallel analysis to ensure a fair comparison under identical conditions.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parallel Analysis cluster_2 Phase 3: Decision A Receive Samples (Suppliers A, B, C) B Document Review (CoA, SDS) A->B C Visual & Physical Inspection (Color, Form, Packaging) B->C D ¹H NMR Analysis (Structural ID & Organic Impurities) C->D Sample Preparation E HPLC-UV Analysis (Derivatization) (Purity & Impurity Quantification) C->E Sample Preparation F Multi-Step Titration (Assay & Acidic Impurities) C->F Sample Preparation G Karl Fischer Titration (Water Content) C->G Sample Preparation H Compile & Compare Data (Summary Table) D->H E->H F->H G->H I Risk Assessment (Impact of Impurities) H->I J Supplier Qualification (Pass / Fail / Conditional Pass) I->J

Caption: Overall workflow for validating this compound.

Experimental Protocols & Rationale

Here, we detail the core analytical procedures. The key to trustworthiness is consistency: prepare and analyze samples from all suppliers simultaneously to eliminate variability from environmental conditions or instrument drift.

Proton NMR (¹H NMR) Spectroscopy: The Structural Fingerprint

Expertise & Causality: ¹H NMR provides a rapid, non-destructive overview of the sample's composition. It confirms the identity of the main compound and can detect and semi-quantify organic impurities containing protons, particularly the parent carboxylic acid, without requiring reference standards for each impurity.

Protocol:

  • Sample Preparation: In a dry NMR tube, dissolve ~10-15 mg of the sample in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: Anhydrous solvent is critical to prevent rapid hydrolysis of the sample in the tube.

  • Internal Standard: Add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene). Rationale: The internal standard allows for quantitative estimation of impurities relative to the main compound.

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz).

  • Analysis:

    • Confirm Structure: Identify the characteristic peaks for this compound.

    • Identify Impurities: Look for peaks corresponding to 1-acetylpiperidine-4-carboxylic acid (often a broadened peak for the carboxylic acid proton) and other unexpected signals.

    • Quantify: Integrate the peaks of the main compound, the internal standard, and any identified impurities to calculate their relative molar ratios.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Expertise & Causality: Acyl chlorides are highly reactive and prone to degradation on the column or during sample preparation in protic solvents.[8] Direct HPLC analysis often yields poor peak shapes and inaccurate results. Therefore, a pre-column derivatization strategy is employed. We will convert the unstable acyl chloride into a stable methyl ester by reacting it with anhydrous methanol.[8][9] This allows for robust, reproducible quantification using standard reverse-phase HPLC.[10][11]

G A Weigh ~25 mg of sample into an autosampler vial B Add 1.0 mL of Anhydrous Acetonitrile A->B C Vortex to Dissolve B->C D Add 50 µL of Anhydrous Methanol C->D E Cap and let react for 15 minutes at RT D->E F Inject into HPLC System E->F

Caption: HPLC sample preparation workflow using pre-column derivatization.

Protocol:

  • Derivatization (as diagrammed above):

    • Accurately weigh ~25 mg of the sample into a 2 mL HPLC vial.

    • Add 1.0 mL of anhydrous acetonitrile and vortex to dissolve.

    • Add 50 µL of anhydrous methanol. Rationale: Methanol acts as the derivatizing agent, converting R-COCl to R-COOCH₃.

    • Cap the vial immediately and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric or formic acid. Rationale: The acid ensures good peak shape for the resulting ester and any acidic impurities.

    • Gradient: e.g., Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Calculate the area percent of the main peak (methyl 1-acetylpiperidine-4-carboxylate). This represents the purity relative to other UV-active components.

    • Identify and quantify the peak corresponding to 1-acetylpiperidine-4-carboxylic acid (which does not get derivatized).

Titrimetric Analysis: The Absolute Assay

Expertise & Causality: While chromatography gives relative purity, titration provides an absolute measure of the reactive acyl chloride content (the assay). A multi-step titration can differentiate between the acyl chloride, free HCl, and the carboxylic acid impurity.[7]

Protocol:

  • Step 1: Determine Free HCl and Carboxylic Acid:

    • Accurately weigh ~200-300 mg of the sample into a flask containing 50 mL of cold, dry isopropanol.

    • Immediately titrate with standardized 0.1 M sodium hydroxide (NaOH) using a pH meter.

    • The titration curve will show two inflection points. The first corresponds to the neutralization of free HCl. The difference between the first and second inflection points corresponds to the neutralization of the carboxylic acid impurity.[7]

  • Step 2: Determine Total Acid (Assay):

    • Accurately weigh ~200-300 mg of the sample into a flask containing 25 mL of water and 25 mL of pyridine. Let it stand for 5 minutes to ensure complete hydrolysis of the acyl chloride.

    • Titrate with standardized 0.1 M NaOH to a phenolphthalein endpoint.

    • This titration measures the sum of all acidic components: HCl from hydrolysis of the acyl chloride, pre-existing free HCl, and the carboxylic acid impurity.

  • Calculation:

    • The amount of this compound can be calculated by subtracting the moles of acid found in Step 1 from the total moles of acid found in Step 2.

Data Presentation & Supplier Comparison

All quantitative data should be collated into a single table for a clear, side-by-side comparison. This objective summary is crucial for making an informed purchasing decision.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White crystalline solidOff-white powderYellowish solidWhite to off-white solid
Assay (by Titration) 98.5%96.1%93.2%≥ 97.0%
Purity (by HPLC, Area %) 99.1%97.5%95.4%≥ 98.0%
1-Acetylpiperidine-4-carboxylic acid (HPLC) 0.6%2.1%3.8%≤ 1.5%
Free HCl (by Titration) 0.2%0.4%0.5%≤ 0.5%
Water Content (Karl Fischer) 0.05%0.15%0.30%≤ 0.1%
¹H NMR Conforms to structureConforms to structureConforms, minor unidentified signalsConforms to structure
Overall Assessment Pass Conditional Pass Fail

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Authoritative Grounding

Based on the illustrative data, Supplier A provides the highest quality material that meets all specifications. Supplier B 's material has a slightly lower assay and a higher-than-desired level of the carboxylic acid impurity; it might be acceptable for less sensitive applications ("Conditional Pass"). Supplier C 's product fails on multiple critical parameters, including assay, purity, and water content, and should be rejected.

The validation of critical reagents is not an optional step but a fundamental requirement for scientific integrity and reproducibility.[12][13] By implementing this multi-faceted analytical approach, research organizations can mitigate risks associated with raw material variability, ensure the consistency of their work, and make evidence-based decisions when qualifying suppliers.[14][15] This framework provides a robust, self-validating system to safeguard your research from the ground up.

References

A Comparative Guide to the Synthesis of 1-Acetylpiperidine-4-carbonyl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the preparation of acyl chlorides from their corresponding carboxylic acids is a fundamental and often critical transformation. 1-Acetylpiperidine-4-carbonyl chloride is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The choice of chlorinating agent for its synthesis from 1-acetylpiperidine-4-carboxylic acid (N-acetyl-isonipecotic acid) can significantly impact yield, purity, and process safety. This guide provides an in-depth comparative analysis of two of the most common and effective protocols for this conversion: the use of thionyl chloride (SOCl₂) and the milder alternative, oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of each protocol, provide detailed, step-by-step experimental procedures, and offer a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most appropriate method for a given application.

At a Glance: Comparative Overview of Synthesis Protocols

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Oxalyl Chloride with Catalytic DMF
Reagents Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂), N,N-dimethylformamide (DMF)
Reaction Temperature Typically requires heating/refluxRoom temperature or below (0°C to 25°C)
Reaction Conditions More aggressiveMilder, more selective
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) (all gaseous)
Work-up Simplified due to gaseous byproductsSimplified due to gaseous byproducts
Safety Considerations Highly corrosive and toxic; reacts violently with waterHighly corrosive and toxic; reacts violently with water. DMF is a potential carcinogen.
Substrate Compatibility Can be harsh on sensitive functional groupsGenerally better for substrates with acid-sensitive groups

Protocol 1: Synthesis using Thionyl Chloride

This classical approach utilizes thionyl chloride as both the reagent and, in some cases, the solvent. The reaction is typically robust and proceeds to completion, driven by the formation of gaseous byproducts that are easily removed from the reaction mixture.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride to form a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][2] The irreversible nature of this final step, due to the evolution of gases, drives the reaction to completion.[1]

graph Protocol1_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

Start [label="1-Acetylpiperidine-4-carboxylic acid"]; Reagent [label="Thionyl Chloride (SOCl₂)"]; Reaction [label="Reaction Mixture\n(Heating/Reflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Removal of Excess SOCl₂\n(Vacuum)", shape=ellipse, fillcolor="#34A853"]; Product [label="this compound"];

Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Product; }

Figure 1. Workflow for the synthesis of this compound using thionyl chloride.
Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 1-acetylisonipecotoyl chloride.[3]

Materials:

  • 1-Acetylpiperidine-4-carboxylic acid (65.4 g)

  • Thionyl chloride (400 ml)

  • Petroleum ether (1 L)

  • Round-bottom flask with reflux condenser and gas outlet

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve 65.4 g of 1-acetylpiperidine-4-carboxylic acid in 400 ml of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Gently heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically 1-3 hours, monitor by TLC or disappearance of starting material).

  • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate from the solution.

  • Add one liter of petroleum ether to the mixture to further precipitate the product and to dilute the excess thionyl chloride.

  • Filter the mixture to collect the solid product.

  • Wash the solid residue several times with petroleum ether to remove any remaining impurities.

  • Dry the resulting white solid under vacuum to yield this compound.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is often preferred in modern organic synthesis, especially for substrates with sensitive functional groups, due to its milder reaction conditions.[4] The use of a catalytic amount of DMF is crucial for the reaction to proceed efficiently at room temperature.[4]

Mechanistic Rationale

The reaction of a carboxylic acid with oxalyl chloride in the presence of catalytic DMF proceeds via the formation of a Vilsmeier reagent in situ. DMF reacts with oxalyl chloride to form an electrophilic iminium salt. The carboxylic acid then attacks this Vilsmeier reagent to form a reactive intermediate which subsequently collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion. The chloride ion then attacks the carbonyl group to furnish the acyl chloride, regenerating the DMF catalyst.[5] The evolution of gaseous byproducts also drives this reaction to completion.[4]

graph Protocol2_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

Start [label="1-Acetylpiperidine-4-carboxylic acid"]; Reagents [label="Oxalyl Chloride ((COCl)₂)\nCatalytic DMF"]; Solvent [label="Dichloromethane (DCM)"]; Reaction [label="Reaction Mixture\n(Room Temperature)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Removal of Solvent & Excess Reagent\n(Vacuum)", shape=ellipse, fillcolor="#34A853"]; Product [label="this compound"];

Start -> Reaction; Reagents -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Product; }

Figure 2. Workflow for the synthesis of this compound using oxalyl chloride and catalytic DMF.
Experimental Protocol

The following is a general, yet detailed, protocol based on standard procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and DMF.[6]

Materials:

  • 1-Acetylpiperidine-4-carboxylic acid

  • Oxalyl chloride (1.1 - 1.5 equivalents)

  • N,N-dimethylformamide (DMF, catalytic amount, e.g., a few drops)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Syringe for reagent addition

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend or dissolve 1-acetylpiperidine-4-carboxylic acid in anhydrous dichloromethane.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) to the stirred mixture via syringe.

  • Carefully add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture. Vigorous gas evolution (CO and CO₂) will be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).

  • Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure. A common technique is to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of volatile reagents.

  • The resulting crude this compound is often of sufficient purity to be used in the next step without further purification.

Comparative Discussion

Reactivity and Reaction Conditions: The most significant difference between the two protocols is the reaction conditions. The thionyl chloride method often requires heating to reflux to achieve a reasonable reaction rate. In contrast, the oxalyl chloride/DMF system is highly efficient at room temperature or even lower temperatures. This makes the oxalyl chloride method particularly advantageous for substrates that are thermally sensitive or contain functional groups that could be compromised by the more aggressive conditions of the thionyl chloride reaction.[7]

Safety and Handling: Both thionyl chloride and oxalyl chloride are highly toxic and corrosive reagents that react violently with water, releasing toxic gases.[9] Therefore, both procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware must be scrupulously dried before use. It is also important to note that the reaction of oxalyl chloride with DMF can produce dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct.[4]

Conclusion

Both the thionyl chloride and the oxalyl chloride/DMF methods are effective for the synthesis of this compound. The choice between the two protocols will largely depend on the specific requirements of the synthesis.

  • The thionyl chloride method is a robust, cost-effective option that is well-suited for large-scale production where the starting material is stable to heat and acidic conditions.

  • The oxalyl chloride/DMF method offers the significant advantage of milder reaction conditions, making it the preferred choice for smaller-scale laboratory synthesis, particularly when dealing with sensitive substrates where high purity and the preservation of functional groups are paramount.

For researchers in drug development, where the integrity of complex molecular architectures is crucial, the enhanced selectivity and milder conditions of the oxalyl chloride protocol often justify its higher cost.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Acetylpiperidine-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling reactive intermediates like 1-Acetylpiperidine-4-carbonyl chloride (CAS No: 59084-16-1) requires not only a thorough understanding of its synthetic utility but also a rigorous protocol for its safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols for reactive acyl chlorides. The primary objective is to transform the reactive compound into a less hazardous waste stream through controlled neutralization before its final disposal in accordance with institutional and regulatory standards.

Understanding the Inherent Risks: Chemical Profile and Hazards

This compound is a bifunctional organic compound valued as an intermediate in complex organic synthesis.[1] However, its utility is derived from its reactivity, which also defines its primary hazards.

Core Chemical Hazards:

  • Reactivity with Water: As an acyl chloride, it is highly sensitive to moisture and will react exothermically with water and other nucleophilic substances (e.g., alcohols, amines).[2][3] This reaction, a hydrolysis, produces 1-acetylpiperidine-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4] An uncontrolled reaction can lead to rapid heat generation, pressure buildup, and the release of hazardous fumes.

  • Corrosivity: The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][5] Inhalation may also cause respiratory irritation.[1]

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂[6]
Molecular Weight 189.64 g/mol [1]
Appearance White to yellow or brown solid/crystals[6][7]
Melting Point 135-137°C[6]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1][8]
Storage Conditions Hygroscopic, store under inert atmosphere in a refrigerator[6][9]

Disposal Workflow: From Reactive Intermediate to Neutralized Waste

The cornerstone of safe disposal for this compound is a controlled neutralization process, often referred to as "quenching." This involves reacting the acyl chloride with a suitable nucleophile under controlled conditions to yield less reactive and less hazardous products. The following workflow provides a comprehensive, step-by-step approach.

G cluster_prep PART 1: Preparation & Safety cluster_protocol PART 2: Neutralization Protocol cluster_final PART 3: Final Disposal Steps PPE Don Appropriate PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gloves (Nitrile/Neoprene) - Lab Coat FumeHood Work in a Certified Chemical Fume Hood Materials Assemble Materials: - Waste Acyl Chloride - Neutralizing Solution (e.g., NaHCO₃) - Ice Bath, Stir Plate, Beaker - pH Paper/Meter SpillKit Ensure Spill Kit is Accessible PrepSolution Prepare cold, dilute basic solution (e.g., 5-10% Sodium Bicarbonate) in a large beaker with stirring. SpillKit->PrepSolution SlowAddition Slowly and cautiously add This compound to the cold, stirring basic solution. PrepSolution->SlowAddition Monitor Monitor the reaction: - Control addition rate to manage heat/gas - Ensure temperature remains low - Observe for cessation of bubbling (CO₂) SlowAddition->Monitor Stir Allow mixture to stir for several hours at room temperature after addition to ensure complete reaction. Monitor->Stir CheckpH Check pH of the solution. Adjust to neutral range (pH 6-8) if necessary. Stir->CheckpH Containerize Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. CheckpH->Containerize FinalDisposal Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. Containerize->FinalDisposal

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Neutralization

This protocol is designed for the safe, laboratory-scale neutralization of small quantities of this compound waste.

I. Essential Safety Precautions
  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[10] All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have an appropriate spill kit ready, containing a dry absorbent material like sand or vermiculite (do not use water for spills).[6]

II. Neutralization with a Basic Solution (Recommended Method)

This procedure hydrolyzes the acyl chloride to its corresponding carboxylate salt and neutralizes the HCl byproduct. Sodium bicarbonate is preferred for its gentle reaction profile compared to stronger bases like sodium hydroxide.[6]

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker or flask (volume should be at least 5-10 times that of the acyl chloride to be quenched)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or a calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate in the large beaker. Place the beaker in an ice bath on the magnetic stir plate and begin vigorous stirring. The cold temperature is crucial for dissipating the heat generated during the exothermic reaction.[10]

  • Controlled Addition of Acyl Chloride: Very slowly, add the this compound waste to the cold, stirring bicarbonate solution in small portions.[8] The reaction will produce carbon dioxide gas, so a slow addition rate is critical to prevent excessive foaming and a potential runaway reaction.[6]

  • Monitor the Reaction: Continue the slow addition, carefully monitoring the reaction's temperature and gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Ensure Complete Reaction: Once all the acyl chloride has been added, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the hydrolysis is complete.[10]

  • Final pH Adjustment: After stirring, check the pH of the solution. It should be in a neutral range (typically pH 6-8). If it is still acidic, add more sodium bicarbonate solution. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.[6]

  • Waste Collection: Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Aqueous waste containing 1-acetylpiperidine-4-carboxylic acid sodium salt, sodium chloride").[11][12]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department for collection and final disposal in accordance with local, state, and federal regulations.[7][11] Never pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS guidelines for this specific waste stream.[13]

Causality and Trustworthiness in Protocol Design

  • Why use a dilute basic solution? The base (sodium bicarbonate) neutralizes the corrosive HCl gas produced during hydrolysis, preventing its release.[14] Using a dilute solution and an ice bath helps manage the exothermic nature of the reaction, preventing boiling and splashing.[6]

  • Why add the acyl chloride to the solution and not the other way around? Adding the reactive compound to an excess of the quenching agent ensures that the acyl chloride is always the limiting reagent, which helps to control the reaction rate and prevent a dangerous accumulation of unreacted material.[9]

  • Why stir for several hours? this compound is a solid with limited solubility.[6] Extended stirring ensures that all of the solid has had a chance to react completely, preventing the presence of unreacted, hazardous material in the final waste container.

By following this structured, scientifically-grounded protocol, laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.